molecular formula C11H8ClNO B1581332 2-Chloro-7-methylquinoline-3-carbaldehyde CAS No. 68236-21-5

2-Chloro-7-methylquinoline-3-carbaldehyde

Cat. No.: B1581332
CAS No.: 68236-21-5
M. Wt: 205.64 g/mol
InChI Key: YBNADSVXXWMWKH-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline-3-carbaldehyde (CAS 68236-21-5) is an organic compound with the molecular formula C11H8ClNO and an average molecular weight of 205.64 g/mol . It features a planar quinoline fused-ring system, with the formyl group exhibiting a slight deviation from this plane . This compound is efficiently synthesized via the Vilsmeier-Haack reaction, where N-(3-tolyl)acetamide is treated with a reagent prepared from phosphorus oxychloride and N,N-dimethylformamide . Its significant value in research stems from its role as a key synthetic intermediate for constructing a wide array of complex heterocyclic systems, particularly in medicinal chemistry . The presence of both a reactive chlorine atom and an aldehyde functional group at the 2- and 3-positions of the quinoline ring, respectively, makes it a versatile precursor for nucleophilic substitution and condensation reactions . Researchers extensively use this compound to prepare novel derivatives with potential biological activities. It serves as a building block for synthesizing compounds evaluated for antimicrobial properties against pathogens such as Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . Furthermore, its derivatives are investigated as potential anticancer agents, inspired by natural quinoline alkaloids, and are used in the development of fused or binary quinoline-based heterocyclic systems for various pharmaceutical applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNADSVXXWMWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354554
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-21-5
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
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Foundational & Exploratory

synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the , a pivotal intermediate in contemporary drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a validated step-by-step experimental procedure, and offer expert insights into the causality behind critical process parameters.

Strategic Importance in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as antibacterial, antimalarial, anti-inflammatory, and anticancer drugs.[1][2] The title compound, this compound, is a highly versatile synthetic building block. The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic substitution reactions, while the carbaldehyde group at the 3-position allows for a vast array of chemical transformations, including condensations, oxidations, and reductions. This dual reactivity makes it an invaluable precursor for generating diverse libraries of novel quinoline derivatives for biological screening.[3][4]

The most efficient and widely adopted method for constructing this molecule is the Vilsmeier-Haack reaction , a powerful one-pot cyclization and formylation process.[5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] In this specific application, it facilitates a tandem reaction cascade involving the cyclization of an N-arylacetamide to construct the quinoline ring system.[8]

The key to the reaction is the in-situ formation of the Vilsmeier reagent , a chloroiminium cation, from a tertiary amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphoryl chloride, POCl₃). This reagent is a potent electrophile that drives the subsequent aromatic substitution and ring-closing steps.

Causality Behind Reagent Selection:

  • N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

  • Phosphoryl Chloride (POCl₃): Acts as a dehydrating and activating agent, converting the amide oxygen of DMF into a good leaving group to facilitate the formation of the electrophilic Vilsmeier reagent.

  • N-(m-tolyl)acetamide: This is the foundational substrate. The acetylated amino group activates the aromatic ring for electrophilic attack and participates in the cyclization. Crucially, the methyl group at the meta position of the aniline precursor directs the regiochemistry of the cyclization to yield the desired 7-methylquinoline isomer.

The overall mechanism can be visualized as follows:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Cyclization cluster_2 Final Product Formation DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Elimination Acetanilide N-(m-tolyl)acetamide Vilsmeier->Acetanilide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 Electrophilic Aromatic Substitution Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Hydrolysis Aqueous Workup (Hydrolysis) Intermediate2->Hydrolysis Quinoline 2-Chloro-7-methyl- quinoline-3-carbaldehyde Hydrolysis->Quinoline

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Workflow: A Validated Protocol

This section outlines the two-stage procedure for the . The workflow is designed to be self-validating through in-process monitoring and clear endpoints.

G start Start Materials: m-Toluidine, Acetic Anhydride step1 Step 1: Acetylation Synthesis of N-(m-tolyl)acetamide start->step1 precursor Intermediate: N-(m-tolyl)acetamide step1->precursor step2 Step 2: Vilsmeier-Haack Cyclization Reagents: POCl₃, DMF precursor->step2 workup Reaction Workup Quench with Ice, Neutralize step2->workup purify Purification Recrystallization workup->purify product Final Product: This compound purify->product

Caption: Overall experimental workflow for the target compound synthesis.

Part A: Synthesis of N-(m-tolyl)acetamide (Precursor)

This initial step prepares the necessary substrate for the Vilsmeier-Haack reaction.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (10.7 g, 0.1 mol). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Reagent Addition: While stirring vigorously, slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup: Pour the reaction mixture into 200 mL of cold water. The N-(m-tolyl)acetamide will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

This is the critical cyclization step. The reaction is moisture-sensitive and should be performed under a fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol). Cool the flask to 0 °C in an ice-salt bath.

  • POCl₃ Addition: Add phosphoryl chloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the cold DMF with constant stirring over 30 minutes.[9] It is crucial to maintain the temperature below 5 °C during this exothermic addition. The Vilsmeier reagent forms as a yellowish complex.

  • Substrate Addition: To this freshly prepared reagent, add solid N-(m-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, ensuring the temperature remains low.

  • Reaction Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat at 80-90 °C for 10-15 hours.[4][9] The reaction progress should be monitored by TLC (eluent: ethyl acetate/petroleum ether).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the reaction intermediate and precipitates the product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation and Purification: Collect the resulting pale white or yellow solid by vacuum filtration and wash it extensively with water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final compound.[9]

Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack cyclization step.

ParameterValue/DescriptionRationale / Reference
Substrate N-(m-tolyl)acetamideProvides the backbone and 7-methyl group.
Reagents POCl₃ / DMFForm the electrophilic Vilsmeier reagent.[6]
Molar Ratio (Substrate:DMF:POCl₃) 1 : 3 : 7Excess reagents ensure complete conversion.[9]
Reaction Temperature 80-90 °CProvides activation energy for cyclization.[4]
Reaction Time 10-15 hoursRequired for completion with a methyl-substituted acetanilide.[9]
Expected Yield 60-80%Typical yield for this class of reaction.[5]
Appearance White to pale yellow solidCrystalline product after purification.[9]

Conclusion

The via the Vilsmeier-Haack reaction is a robust, reproducible, and scalable method. By starting with the appropriately substituted N-(m-tolyl)acetamide, the reaction proceeds with high regioselectivity to afford a key intermediate primed for further chemical diversification. This guide provides the necessary procedural details and mechanistic insights for researchers in organic synthesis and medicinal chemistry to successfully implement this valuable transformation.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and structural properties of 2-Chloro-7-methylquinoline-3-carbaldehyde, a versatile intermediate in synthetic organic chemistry and drug discovery. The information presented herein is curated to provide not only fundamental data but also the procedural context for its determination, ensuring a robust understanding for its application in research and development.

Introduction and Molecular Identity

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse biological activities. The presence of a chloro group at the 2-position, a methyl group at the 7-position, and a carbaldehyde (formyl) group at the 3-position makes this molecule a valuable precursor for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.[1] Its reactivity is largely dictated by these functional groups, allowing for a variety of chemical transformations.[1]

The molecular structure of this compound is depicted below. The quinoline ring system is planar, with the formyl group potentially showing a slight deviation from this plane.[2][3]

Caption: Molecular Structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₈ClNO[3][4][5]
Molecular Weight 205.64 g/mol [3][4][5]
Appearance Solid
Melting Point 241-244 °C[4][5]
Boiling Point 350.8 °C at 760 mmHg[4][5]
Density 1.312 g/cm³[4]
Solubility Generally insoluble in water; soluble in many organic solvents.[6]
Storage Temperature 2-8 °C, under inert atmosphere.

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. The following sections outline the standard laboratory protocols for measuring the key physical constants of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a depressed and broadened melting range suggests the presence of impurities.[7]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed bottom. The packed sample height should be approximately 1-2 mm.[7][8]

  • Measurement:

    • Initial Rapid Determination: To save time, a rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting point.[9]

    • Precise Determination: A fresh sample is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[9]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Crystalline Sample prep2 Finely Powder prep1->prep2 prep3 Pack into Capillary Tube (1-2mm) prep2->prep3 meas1 Place in Melting Point Apparatus prep3->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) near MP meas2->meas3 meas4 Record Onset and Completion Temperatures meas3->meas4

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at a given pressure is a key physical constant. Standard methods for determining the boiling point of an organic compound include distillation and the capillary method (Thiele tube or modern apparatus).[10][11]

Protocol (Capillary Method):

  • Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid (if the compound is melted for determination).

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with mineral oil or an aluminum block).[12]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: The heat source is removed once a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Assessment

Understanding the solubility profile of a compound is crucial for reaction setup, purification, and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Qualitative Solubility Testing Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be used, such as water (highly polar), ethanol (polar), acetone (polar aprotic), ethyl acetate (moderately polar), and hexane (non-polar).

  • Procedure:

    • Place a small, measured amount of this compound (e.g., 20-30 mg) into a test tube.

    • Add a small volume of the chosen solvent (e.g., 1 mL) and agitate the mixture.

    • Observe if the solid dissolves completely. If not, the solvent can be added portion-wise with agitation until the solid dissolves or it is clear that it is insoluble.[1]

  • Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent. For acidic or basic compounds, solubility in aqueous acid or base can also be tested to provide information about the functional groups present.[14]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide detailed insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aldehydic proton, the aromatic protons on the quinoline ring, and the protons of the methyl group. Some literature reports ¹H NMR data for related compounds, showing the aldehydic proton signal typically appearing as a singlet between δ 10.5 and 10.8 ppm.[15] Aromatic protons would appear in the range of δ 7.1-8.9 ppm, and the methyl group protons as a singlet around δ 2.4-2.8 ppm.[15]

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum (around δ 189 ppm).[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:

  • C=O stretch (aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

  • Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H stretch (aromatic and methyl): Typically observed around 2850-3100 cm⁻¹.

  • C-Cl stretch: Usually found in the fingerprint region, below 800 cm⁻¹.

Some sources report an IR absorption for the C=O group at 1693 cm⁻¹ for a similar compound.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈ClNO), the molecular ion peak (M⁺) would be expected at m/z 205, with an isotopic peak (M+2) at m/z 207 due to the presence of the chlorine-37 isotope.

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the planar structure of the quinoline fused-ring system in this compound.[3] The compound crystallizes in a monoclinic space group.[3][6] The crystal structure reveals that the formyl group is slightly bent out of the plane of the quinoline ring.[2][3]

Synthesis and Purification

A common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][17]

Synthesis via Vilsmeier-Haack Reaction

This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Protocol:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to chilled N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Reaction with Acetanilide: The corresponding substituted N-arylacetamide (in this case, N-(3-methylphenyl)acetamide) is added to the Vilsmeier reagent.

  • Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the 2-chloroquinoline-3-carbaldehyde.

  • Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.[4]

VilsmeierHaackWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reagent1 POCl₃ + DMF (chilled) reagent2 Formation of Vilsmeier Reagent reagent1->reagent2 react1 Add N-(3-methylphenyl)acetamide reagent2->react1 react2 Heat to induce cyclization react1->react2 workup1 Pour onto ice react2->workup1 workup2 Filter to collect precipitate workup1->workup2

Caption: General Workflow for Vilsmeier-Haack Synthesis.

Purification by Recrystallization

The crude product obtained from the synthesis is typically purified by recrystallization to obtain a crystalline solid with high purity.

General Protocol:

  • Solvent Selection: An appropriate solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[18]

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[18]

Conclusion

The physical properties of this compound, from its fundamental constants to its spectroscopic and crystallographic characteristics, define its identity and utility as a chemical intermediate. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination and for the compound's synthesis and purification, is essential for its effective application in the fields of synthetic chemistry and drug development.

References

A Spectroscopic Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-7-methylquinoline-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's structural characterization.

Introduction: The Significance of this compound

Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound (C₁₁H₈ClNO), serves as a versatile precursor for the synthesis of more complex molecular architectures, owing to its reactive chloro and carbaldehyde functionalities.[1][2] Accurate and unambiguous structural elucidation through spectroscopic methods is paramount to ensuring the integrity of downstream applications. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule, providing both the data and the scientific rationale behind their interpretation. The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[3]

The molecular structure, confirmed by X-ray crystallography, reveals a planar quinoline ring system.[3][4] This planarity has significant implications for the molecule's electronic properties and, consequently, its spectroscopic behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and methyl protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~10.5Singlet-
H4~8.8Singlet-
H5~8.0Doublet~8.5
H8~7.9Singlet-
H6~7.5Doublet~8.5
-CH₃~2.6Singlet-
Causality and Interpretation
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield shift to approximately 10.5 ppm.[5] Its singlet nature arises from the absence of adjacent protons.

  • H4 Proton: The H4 proton is situated on the pyridine ring and is significantly influenced by the adjacent electron-withdrawing aldehyde group and the nitrogen atom. This deshielding effect, combined with its isolation from neighboring protons, results in a downfield singlet at around 8.8 ppm.[5]

  • Aromatic Protons (H5, H6, H8): The protons on the benzene ring of the quinoline system typically appear in the aromatic region (7.0-8.5 ppm).

    • H5 is expected to be a doublet due to coupling with H6.

    • H6 will also appear as a doublet from coupling with H5.

    • H8 is predicted to be a singlet, as it lacks adjacent protons for coupling.

  • Methyl Protons (-CH₃): The protons of the methyl group at the 7-position are shielded compared to the aromatic protons and are expected to appear as a singlet around 2.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~189
C2 (C-Cl)~152
C8a~148
C4~140
C7 (C-CH₃)~139
C4a~136
C5~130
C8~129
C6~128
C3 (C-CHO)~127
-CH₃~22
Causality and Interpretation
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift of approximately 189 ppm.[6]

  • Quinoline Ring Carbons: The carbons of the quinoline ring resonate in the aromatic region (120-155 ppm). The carbon attached to the electronegative chlorine atom (C2) is expected to be significantly deshielded. The quaternary carbons (C4a and C8a) will also show distinct signals.

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon, appearing upfield at around 22 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
m/zInterpretation
205/207Molecular ion peak [M]⁺ and [M+2]⁺
176/178Loss of CO
170Loss of Cl
142Loss of CO and Cl
Causality and Interpretation
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 205, corresponding to the molecular weight of the compound (C₁₁H₈ClNO).[3] Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 207 with an intensity of approximately one-third of the [M]⁺ peak is a characteristic signature for a monochlorinated compound.[7]

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:[8][9][10][11]

    • Loss of a Chlorine Radical (•Cl): This would result in a fragment ion at m/z 170.

    • Loss of Carbon Monoxide (CO): The elimination of the aldehyde group as CO would lead to a fragment at m/z 176/178.

    • Further Fragmentation: Subsequent losses, such as the cleavage of the quinoline ring, would produce smaller fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050Aromatic C-HStretch
~2850, ~2750Aldehyde C-HStretch (Fermi doublet)
~1700Aldehyde C=OStretch
~1600, ~1500Aromatic C=CStretch
~1580Quinoline C=NStretch
~830C-ClStretch
Causality and Interpretation
  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic C-H stretching of the aldehyde group often appears as a pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.[12][13]

  • Carbonyl Stretching (C=O): A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[13]

  • Aromatic and Quinoline Ring Vibrations: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond in the quinoline ring give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.[3]

  • C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 830 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Data: Molecular Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Vilsmeier-Haack Reaction nmr ¹H & ¹³C NMR synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir structure Structural Elucidation nmr->structure ms->structure ir->structure purity Purity Assessment structure->purity

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data from closely related compounds and fundamental principles, provides a robust framework for its identification and characterization. The distinct signals in ¹H and ¹³C NMR, the characteristic isotopic pattern in mass spectrometry, and the specific absorption bands in IR spectroscopy collectively form a unique fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for scientists, enabling confident structural verification and facilitating the advancement of research and development in fields that utilize this versatile quinoline derivative.

References

2-Chloro-7-methylquinoline-3-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It covers core identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its applications as a versatile building block in medicinal chemistry and drug discovery.

Core Identifiers and Physicochemical Properties

This compound is a substituted quinoline derivative, a class of compounds known for a wide spectrum of biological activities.[1][2][3] The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a valuable synthon for constructing more complex molecular architectures.[1]

IdentifierValueSource(s)
CAS Number 68236-21-5[4][5][6]
IUPAC Name This compound[4]
Molecular Formula C₁₁H₈ClNO[4][7][8]
Molecular Weight 205.64 g/mol [5][8]
Canonical SMILES CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl[9]
InChI Key YBNADSVXXWMWKH-UHFFFAOYSA-N[4]
Physical Form Solid[4]
Melting Point 241-244 °C[8]
Boiling Point 350.8 °C at 760 mmHg[8]
Flash Point 166 °C[8]

Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by hydrolysis to yield the final aldehyde product.

Experimental Protocol: Synthesis from N-(3-tolyl)acetamide

This protocol is adapted from established literature procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[7]

Materials and Reagents:

  • N-(3-tolyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed Ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier adduct.

  • Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.

  • Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature for 15 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[12]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction intermediate.

  • A solid product will precipitate. Collect the white product by filtration and wash it with cold water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a petroleum ether/ethyl acetate solvent mixture to yield pure this compound.[7]

Synthesis Workflow Diagram

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_purification Purification POCl3 POCl₃ Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier 0-5 °C DMF DMF DMF->Vilsmeier Stir 30 min Mixture Reaction Mixture Vilsmeier->Mixture Acetamide N-(3-tolyl)acetamide Acetamide->Mixture Product_Crude Crude Product Mixture->Product_Crude Heat ~90°C, 15h then pour on ice Product_Pure Pure 2-Chloro-7-methyl- quinoline-3-carbaldehyde Product_Crude->Product_Pure Recrystallize (Petroleum Ether/ Ethyl Acetate)

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton typically appears as a singlet at a characteristic downfield shift (around δ 10.5 ppm), while the methyl group protons appear as a singlet around δ 2.8 ppm. The aromatic protons show complex multiplets in the δ 7.2-8.9 ppm range.[12] ¹³C NMR confirms the presence of the carbonyl carbon (around δ 189 ppm) and other distinct carbon atoms in the quinoline ring system.[12]

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A strong absorption band around 1690-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group, while bands in the 1580-1630 cm⁻¹ region are characteristic of the C=C and C=N bonds within the aromatic quinoline core.[12]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure. Studies have confirmed that the quinoline fused-ring system is essentially planar.[7][13] The crystal structure analysis provides precise bond lengths, bond angles, and intermolecular interactions.

Characterization DataObserved Value / Feature
Crystal System Monoclinic
Space Group P2₁/c
¹H NMR (CDCl₃) δ 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 189.5 (CHO)
IR (KBr) cm⁻¹ ~1693 (C=O), ~1628 (C=N), ~770 (C-Cl)

Note: NMR and IR data are representative values based on published data for closely related analogs.[12]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity of the two functional groups, which allows for selective transformations.[1] This dual functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][3]

Key Reactions:

  • Reactions at the Aldehyde Group: The formyl group readily undergoes condensation reactions with various nucleophiles.

    • Schiff Base Formation: Condensation with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.[1] These derivatives are often investigated for their own biological activities or used as intermediates for further cyclizations.

    • Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of new C-C bonds.

  • Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr).

    • It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of substituents, such as morpholine, thiols, or azoles.[1]

  • Combined Reactions: Both functional groups can be utilized in tandem or sequentially to construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other complex polycyclic structures.[1]

Role as a Synthetic Intermediate```dot

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Safety InformationDetails
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in an inert atmosphere, at 2-8 °C.

Source for safety information: [4]

Conclusion

This compound, identified by CAS number 68236-21-5, is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and aldehyde functionalities provide a robust platform for the development of novel quinoline-based compounds. The extensive body of research on this and related analogs underscores its significance as a building block for discovering new therapeutic agents.

References

The Versatile Scaffold: A Technical Guide to Quinoline-3-Carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. Among the privileged structures in medicinal chemistry, the quinoline core stands out for its remarkable versatility. This guide delves into the synthesis, biological significance, and therapeutic potential of a particularly reactive and valuable subclass: quinoline-3-carbaldehyde derivatives. Here, we will not only outline the synthetic methodologies but also explore the rationale behind their design and the mechanistic underpinnings of their diverse pharmacological effects, providing a comprehensive resource for leveraging these compounds in drug discovery programs.

The Quinoline Core: A Foundation of Pharmacological Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in a vast array of natural products and synthetic drugs.[1] Its aromatic, bicyclic, and electron-deficient nature provides a rigid framework that can be strategically functionalized to interact with a multitude of biological targets.[2] The introduction of a carbaldehyde group at the 3-position transforms the quinoline scaffold into a highly versatile synthetic intermediate. This aldehyde functionality serves as a chemical handle for a wide range of transformations, allowing for the facile introduction of diverse pharmacophores and the construction of complex heterocyclic systems.

The 2-chloroquinoline-3-carbaldehyde variant is a particularly important precursor, with the chloro group at the 2-position acting as a good leaving group for nucleophilic substitution, further expanding the synthetic possibilities. This dual reactivity of the chloro and aldehyde groups makes these compounds powerful building blocks in the synthesis of novel drug candidates.

Synthesis of Quinoline-3-Carbaldehydes: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reliable and efficient method involves the formylation of N-arylacetamides using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization and dehydration to yield the quinoline ring system.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Electrophilic Aromatic Substitution Acetanilide N-Arylacetamide Acetanilide->Intermediate Formylation Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol provides a representative, step-by-step methodology for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

  • N-arylacetamide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3-15 equivalents)

  • Phosphorus oxychloride (POCl₃) (4-15 equivalents)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3-15 equivalents).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride (4-15 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to afford the 2-chloro-3-formylquinoline.

Biological Activities: A Scaffold of Diverse Therapeutic Potential

Quinoline-3-carbaldehyde derivatives have been extensively investigated for a wide spectrum of biological activities, demonstrating their potential in various therapeutic areas. The inherent reactivity of the aldehyde group allows for the creation of numerous derivatives, such as hydrazones, chalcones, and Schiff bases, which often exhibit enhanced biological profiles.[1][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline-3-carbaldehyde derivatives.[2] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms of action, highlighting the adaptability of the quinoline scaffold to different oncological targets.

Mechanisms of Anticancer Action:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives have been designed as inhibitors of tyrosine kinases, such as EGFR-TK, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[2]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and ultimately apoptosis in cancer cells.[2]

  • Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubule assembly and disassembly, certain quinoline derivatives can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[2]

  • Induction of Apoptosis: Many derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways, making them promising candidates for cancer therapy.

Anticancer_Mechanisms cluster_mechanisms Mechanisms of Action Q3C Quinoline-3-carbaldehyde Derivatives TK Tyrosine Kinase Inhibition Q3C->TK Topo Topoisomerase Inhibition Q3C->Topo Tubulin Tubulin Polymerization Inhibition Q3C->Tubulin Apoptosis Induction of Apoptosis TK->Apoptosis Signal Blockade Topo->Apoptosis DNA Damage Tubulin->Apoptosis Cell Cycle Arrest Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cancer Cell Death

Caption: Key mechanisms of anticancer activity for quinoline-3-carbaldehyde derivatives.

Table 1: In Vitro Anticancer Activity of Representative Quinoline-3-Carbaldehyde Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
5e HydrazoneDAN-G (Pancreatic)1.23[1]
5e HydrazoneLCLC-103H (Lung)1.49[1]
5e HydrazoneSISO (Cervical)1.35[1]
Q53 Acetylene DerivativeBreast Cancer14.48 ± 0.48[2]
Q54 Acetylene DerivativeBreast Cancer11.33 ± 0.53[2]
11 AcrylamideMCF-7 (Breast)29.8[4]
3j Carboxylic AcidMCF-7 (Breast)- (82.9% inhibition)[5]
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Quinoline-3-carbaldehyde derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[6]

The mechanism of antimicrobial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[3]

Table 2: In Vitro Antimicrobial Activity of Representative Quinoline-3-Carbaldehyde Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
3q5 HydrazoneMRSA16[3]
3q6 HydrazoneMRSA16[3]
9 -S. aureus0.12[6]
9 -S. pyrogens8[6]
9 -S. typhi0.12[6]
9 -P. aeruginosa>1024[6]
9 -E. coli0.12[6]
16 Oxime KetolideS. pneumoniae≤0.008[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10][11]

Materials:

  • Cells in culture

  • 96-well microtiter plates

  • Test compound (quinoline-3-carbaldehyde derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on quinoline-3-carbaldehyde derivatives has provided valuable insights into their structure-activity relationships (SAR). The nature and position of substituents on both the quinoline ring and the derivatives formed from the aldehyde group significantly influence their biological activity. For instance, the introduction of lipophilic groups can enhance membrane permeability, while electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

The future of drug discovery with quinoline-3-carbaldehyde derivatives lies in the rational design of novel compounds based on a deeper understanding of their SAR and mechanisms of action. The use of computational tools, such as molecular docking and pharmacophore modeling, can aid in the design of more potent and selective inhibitors for specific biological targets. Furthermore, the exploration of novel synthetic methodologies to access a wider range of derivatives will continue to be a key driver of innovation in this field.

References

The Vilsmeier-Haack Synthesis of Quinolone-Carbaldehydes: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This technical guide provides an in-depth exploration of the Vilsmeier-Haack synthesis of quinoline-carbaldehydes, a critical class of intermediates in the development of novel therapeutics and functional materials.[4] We will dissect the reaction mechanism, elucidate the causal factors influencing experimental outcomes, provide field-proven protocols, and address common challenges encountered in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant transformation for the synthesis of functionalized quinoline scaffolds.

Introduction: The Strategic Importance of Quinolone-Carbaldehydes

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[4][5] The introduction of a carbaldehyde group onto the quinoline ring system provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery and materials science. The Vilsmeier-Haack reaction offers a direct and efficient route to these valuable building blocks, particularly 2-chloro-3-formylquinolines, from readily available starting materials.[6][7]

The Vilsmeier-Haack Reaction: Mechanistic Underpinnings

The Vilsmeier-Haack reaction is a two-part process that begins with the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on a suitable nucleophilic substrate.[8][9]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][10] The reaction proceeds through the nucleophilic attack of the amide oxygen on the phosphorus center of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.[2]

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Adduct DMF->Intermediate Nucleophilic attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination Dichlorophosphate Dichlorophosphate anion Intermediate->Dichlorophosphate

Caption: Formation of the Vilsmeier Reagent.

Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

The synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction typically employs N-arylacetamides (acetanilides) as the starting material.[6] The reaction is a cyclization-formylation cascade.

The proposed mechanism involves the following key steps:

  • Reaction with the Vilsmeier Reagent: The enol form of the N-arylacetamide attacks the electrophilic Vilsmeier reagent.

  • Intramolecular Cyclization: The activated aromatic ring of the N-arylacetamide undergoes an intramolecular electrophilic substitution, leading to the formation of a dihydroquinoline intermediate.

  • Aromatization and Formylation: Subsequent elimination and hydrolysis steps lead to the formation of the 2-chloro-3-formylquinoline product.

VH_Quinoline_Synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product N_Arylacetamide N-Arylacetamide Enol_Attack Enol Attack on Vilsmeier Reagent N_Arylacetamide->Enol_Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Enol_Attack Cyclization Intramolecular Electrophilic Substitution Enol_Attack->Cyclization Intermediate Dihydroquinoline Intermediate Cyclization->Intermediate Aromatization Aromatization & Hydrolysis Intermediate->Aromatization Product 2-Chloro-3-formylquinoline Aromatization->Product

Caption: Vilsmeier-Haack Synthesis of Quinolone-Carbaldehydes.

Experimental Protocols and Considerations

The success of the Vilsmeier-Haack synthesis of quinoline-carbaldehydes is contingent upon careful control of reaction parameters. The following protocol is a generalized procedure that may require optimization for specific substrates.[11]

General Experimental Protocol
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere inlet (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[12] Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add the N-arylacetamide substrate to the reaction mixture portion-wise, ensuring the temperature remains controlled.

  • Reaction Progression: After the addition of the substrate, the reaction mixture is typically heated to 80-90 °C for several hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.[13] The acidic mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate is formed.[14]

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data Summary for Optimization

The molar ratio of reagents and the reaction temperature are critical parameters that significantly influence the yield of the desired quinoline-carbaldehyde. The following table provides a summary of optimized conditions for the synthesis of a representative 2-chloro-3-formylquinoline.

Molar Ratio of POCl₃ to SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
3801045[11]
680862[11]
990678[11]
1290585[11]
1590585[11]

Table 1: Effect of POCl₃ Molar Ratio and Temperature on Product Yield.[11]

Causality Behind Experimental Choices and Troubleshooting
  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive.[11] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of the reagent and ensure optimal yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions. Subsequent heating is necessary to drive the cyclization and formylation to completion.

  • Substituent Effects: The electronic nature of the substituents on the N-arylacetamide can significantly impact the reaction outcome. Electron-donating groups on the aromatic ring generally facilitate the intramolecular cyclization, leading to higher yields.[6] Conversely, strongly deactivating groups may hinder the reaction.

  • Basification during Work-up: Proper basification is crucial for the hydrolysis of the intermediate iminium salt and the precipitation of the final product.[14] The quinoline product can be protonated in the acidic reaction mixture, remaining in solution. Neutralization liberates the free base, allowing for its isolation.

Scope and Limitations

The Vilsmeier-Haack synthesis of quinoline-carbaldehydes is a robust and widely applicable method. However, certain limitations should be considered:

  • Steric Hindrance: Sterically hindered N-arylacetamides may react sluggishly or require more forcing conditions.

  • Sensitive Functional Groups: The reaction conditions are not compatible with acid-sensitive functional groups. Protection and deprotection strategies may be necessary for complex substrates.

  • Alternative Substrates: While N-arylacetamides are the most common substrates, other activated systems can also undergo the Vilsmeier-Haack reaction to afford quinoline derivatives.[15]

Conclusion

The Vilsmeier-Haack synthesis of quinoline-carbaldehydes remains a highly valuable transformation for synthetic and medicinal chemists. A thorough understanding of the reaction mechanism, meticulous control of experimental parameters, and an awareness of the substrate scope are paramount for achieving successful and reproducible outcomes. This guide provides a comprehensive overview to empower researchers to effectively utilize this powerful synthetic tool in their endeavors to create novel and impactful molecules.

References

A Comprehensive Computational Analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and intriguing optoelectronic properties.[1][2] This technical guide provides an in-depth computational analysis of a promising derivative, 2-Chloro-7-methylquinoline-3-carbaldehyde. We delve into its structural, spectroscopic, electronic, and nonlinear optical properties using Density Functional Theory (DFT). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but a methodological framework for the in silico evaluation of novel heterocyclic compounds. We will explore the causality behind our computational choices, ensuring a self-validating and reproducible workflow from molecular geometry optimization to the prediction of potential biological activity and material applications.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] The specific molecule of interest, this compound, is a versatile synthetic intermediate.[3][4][5][6] The presence of a reactive chlorine atom at the C2 position and a carbaldehyde group at C3 makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems and other derivatives with potential therapeutic applications.[3][4]

A computational approach to understanding the properties of this molecule offers significant advantages. By simulating its behavior at the quantum mechanical level, we can predict its geometry, stability, spectroscopic signatures, and electronic characteristics before undertaking potentially costly and time-consuming laboratory synthesis and testing. This in silico analysis provides crucial insights that can guide rational drug design and the development of novel materials.

Computational Methodology: A Framework for Analysis

The computational investigation of this compound was performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][7] The choice of the B3LYP functional with a 6-311++G(d,p) basis set is predicated on its proven accuracy in predicting the geometric and electronic properties of organic molecules.[7][8][9][10]

Experimental Protocol: Geometry Optimization and Vibrational Analysis
  • Initial Structure Preparation: The initial molecular structure of this compound was built using GaussView 6.0.

  • Geometry Optimization: The structure was then optimized to its ground state energy minimum using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process identifies the most stable conformation of the molecule.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

Workflow for Computational Analysis

The following diagram illustrates the comprehensive computational workflow employed in this study.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis start Initial Molecular Structure (this compound) opt Geometry Optimization start->opt freq Vibrational Frequency Analysis opt->freq nbo Natural Bond Orbital (NBO) Analysis opt->nbo mep Molecular Electrostatic Potential (MEP) opt->mep fmo Frontier Molecular Orbital (FMO) Analysis opt->fmo nlo Nonlinear Optical (NLO) Properties opt->nlo geom_params Optimized Geometric Parameters (Bond Lengths, Angles) opt->geom_params spectra Simulated Spectroscopic Data (IR, Raman, UV-Vis) freq->spectra electronic_props Electronic Properties (HOMO-LUMO Gap, Reactivity) nbo->electronic_props mep->electronic_props fmo->electronic_props nlo_props NLO Properties (Polarizability, Hyperpolarizability) nlo->nlo_props biological_activity Prediction of Biological Activity electronic_props->biological_activity FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO Energy Energy Energy->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap)

References

Methodological & Application

The Synthetic Versatility of 2-Chloro-7-methylquinoline-3-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Significance of 2-Chloro-7-methylquinoline-3-carbaldehyde

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[2][3] Among the diverse array of quinoline-based building blocks, this compound stands out as a particularly versatile synthon. Its strategic placement of a reactive aldehyde group and a labile chlorine atom at the 2-position of the quinoline ring system opens up a multitude of synthetic pathways for the construction of complex heterocyclic systems.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes, experimental protocols, and mechanistic insights for researchers in organic synthesis and drug discovery.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 7-methyl analog, is the Vilsmeier-Haack reaction.[2][4][5] This one-pot reaction utilizes a substituted acetanilide and the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6][7]

Reaction Causality and Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The presence of the electron-donating methyl group at the 7-position of the final product is a direct consequence of using N-(3-tolyl)acetamide as the starting material.[4] The final hydrolysis of the reaction intermediate yields the desired this compound.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Electrophilic Aromatic Substitution Vilsmeier_reagent->Intermediate1 Acetanilide N-(3-tolyl)acetamide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Tautomerization Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Figure 1: Simplified workflow for the Vilsmeier-Haack synthesis of this compound.

Application Notes: A Hub for Heterocyclic Synthesis

The true synthetic power of this compound lies in the differential reactivity of its functional groups. The aldehyde group readily undergoes condensation reactions, while the chloro group is susceptible to nucleophilic substitution, enabling a wide array of subsequent transformations.

Synthesis of Schiff Bases: Precursors to Bioactive Molecules

The aldehyde functionality provides a straightforward handle for the synthesis of Schiff bases (imines) through condensation with primary amines.[1][7] These Schiff bases are not merely synthetic intermediates but often exhibit interesting biological properties themselves and can be further elaborated into more complex heterocyclic systems.[1]

Protocol: General Synthesis of Schiff Bases

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Construction of Fused Pyrazole Ring Systems: Synthesis of Pyrazolo[3,4-b]quinolines

A particularly valuable application of this compound is in the synthesis of pyrazolo[3,4-b]quinolines. These fused heterocyclic systems are of significant interest due to their potential as antiviral and antitumor agents.[8] The synthesis typically involves a condensation reaction with a hydrazine derivative, followed by an intramolecular cyclization.[6][8]

Protocol: Synthesis of 1-(p-methylphenyl)pyrazolo[3,4-b]quinoline from this compound

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), p-methylphenylhydrazine hydrochloride (1 equivalent), and absolute ethanol.

  • Base Addition: Add triethylamine as a base to neutralize the hydrochloride and facilitate the reaction.

  • Reflux: Reflux the reaction mixture for approximately 15 hours.[8]

  • Product Isolation: After cooling, the reddish-yellow solid product that separates is collected by filtration.

  • Purification: The crude product is washed with ethanol and can be further purified by recrystallization from a benzene-methanol mixture.[8]

Mechanistic Rationale: The reaction proceeds via an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chlorine atom, followed by the elimination of HCl, leads to the formation of the fused pyrazole ring.

Pyrazoloquinoline_Synthesis Start This compound Condensation Condensation Start->Condensation Hydrazine p-methylphenylhydrazine Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Nucleophilic Substitution Hydrazone->Cyclization Heat, Base Product 1-(p-methylphenyl)pyrazolo[3,4-b]quinoline Cyclization->Product

Figure 2: Reaction pathway for the synthesis of pyrazolo[3,4-b]quinolines.

Synthesis of Fused Pyrrolo[3,4-b]quinolines

Heating 2-chloroquinoline-3-carbaldehydes with formamide and formic acid can lead to the formation of fused pyrrolo[3,4-b]quinolin-3-ones.[6] This transformation involves an initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent intramolecular cyclization with the elimination of HCl.[6]

Further Derivatizations: Expanding the Chemical Space

The versatility of this compound extends beyond these examples. The chloro group can be displaced by various nucleophiles, such as thiols and amines, to introduce further diversity. The aldehyde group can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives.[3][9]

Characterization Data

The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques.

Compound Molecular Formula Molecular Weight Key Spectroscopic Data
This compoundC₁₁H₈ClNO205.64 g/mol ¹H-NMR (CDCl₃): Signals corresponding to the aromatic protons, the aldehyde proton, and the methyl group protons.[7] IR (KBr): Characteristic peaks for C=O (aldehyde), C=N, and C-Cl stretching vibrations.[5]
Schiff Base DerivativesVariesVaries¹H-NMR: Appearance of a characteristic singlet for the imine proton (CH=N) typically in the range of 8.0-9.5 ppm.[7]
Pyrazolo[3,4-b]quinoline DerivativesVariesVariesConfirmation of the fused ring system through 2D NMR techniques and mass spectrometry.

Biological Significance of Derivatives

The synthetic accessibility of a wide range of derivatives from this compound has led to the discovery of numerous compounds with significant biological activities.

Derivative Class Biological Activity Reference
Schiff BasesAnticancer, Antibacterial[1][7]
Pyrazolo[3,4-b]quinolinesAntiviral, Antitumor[8]
ThiazolidinonesPotential Antibacterial and Antifungal (though some studies show limited activity)[1]
Various Fused HeterocyclesAntibacterial, Antifungal, Anti-inflammatory[2][10]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient construction of a diverse library of quinoline-based compounds, particularly fused heterocyclic systems. The demonstrated biological activities of many of its derivatives underscore its importance in medicinal chemistry and drug discovery programs. Future research will likely focus on exploring novel transformations of this synthon, developing more efficient and sustainable synthetic methodologies, and conducting extensive biological evaluations of the resulting compounds to identify new therapeutic leads.

References

Application Notes and Protocols: The Synthetic Versatility of 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reactivity and synthetic applications of 2-Chloro-7-methylquinoline-3-carbaldehyde. This versatile building block possesses two key reactive sites: the C2-chloro substituent and the C3-carbaldehyde group, enabling a diverse array of chemical transformations. This guide delves into the mechanistic underpinnings of its principal reactions and furnishes detailed, field-proven protocols for its synthesis and subsequent derivatization. Key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and various manipulations of the aldehyde functionality, are discussed in detail. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a prominent heterocyclic motif found in a wide range of natural products and synthetic compounds with significant pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is paramount for modulating the biological activity of these compounds. This compound has emerged as a particularly valuable intermediate due to its dual reactivity. The electron-withdrawing nature of the aldehyde and the quinoline nitrogen atom activates the C2-position towards nucleophilic substitution, while the aldehyde group itself serves as a versatile handle for a multitude of condensation, oxidation, reduction, and olefination reactions.[1] This guide will explore the key synthetic pathways originating from this powerful scaffold.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Vilsmeier-Haack Cyclization of N-(3-methylphenyl)acetamide

The synthesis of this compound is achieved through the Vilsmeier-Haack cyclization of N-(3-methylphenyl)acetamide. The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent hydrolysis to yield the target aldehyde.[3][5]

Protocol 1: Synthesis of this compound [5]

  • Materials:

    • N-(3-methylphenyl)acetamide (10 mmol, 1.49 g)

    • Phosphorus oxychloride (POCl₃) (70 mmol, 6.5 mL)

    • N,N-Dimethylformamide (DMF) (30 mmol, 2.3 mL)

    • Ice

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C (ice bath) with stirring.

    • To this freshly prepared adduct, add N-(3-methylphenyl)acetamide (10 mmol).

    • Heat the reaction mixture at 80 °C for 15 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • A white precipitate will form. Collect the solid by filtration and wash it with cold water.

    • Dry the crude product.

    • Purify the compound by recrystallization from a petroleum ether/ethyl acetate mixture to afford this compound.

  • Characterization: The final product should be characterized by IR and ¹H NMR spectroscopy. The presence of the aldehyde is indicated by characteristic peaks in the IR spectrum (around 1705 cm⁻¹ for C=O stretching and 2795-2835 cm⁻¹ for aldehydic C-H stretching) and a signal in the ¹H NMR spectrum between δ 9-11 ppm.[3]

G cluster_0 Vilsmeier-Haack Synthesis N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide Reaction Cyclization/ Formylation N-(3-methylphenyl)acetamide->Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Reaction This compound This compound Reaction->this compound

Caption: Vilsmeier-Haack synthesis workflow.

Reactions at the C2-Chloro Position

The chloro group at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse library of 2-substituted quinoline derivatives.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [6][7][8][9]

This protocol is a general guideline for the palladium-catalyzed amination of 2-chloroquinolines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)[10]

    • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0 equiv)[10]

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane)[10]

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent, followed by the amine.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloroquinoline with an organoboron reagent.[11][12][13][14]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., dioxane/water, THF)[11]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the anhydrous solvent.

    • Stir the reaction mixture at 90-120 °C for 8-12 hours.[11] Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the chloroquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[15][16][17][18]

Protocol 4: General Procedure for Sonogashira Coupling [1][19]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.

    • Add the terminal alkyne and the amine base.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

G cluster_c2 C2-Position Reactions cluster_aldehyde C3-Aldehyde Reactions Start This compound SNAr Nucleophilic Aromatic Substitution (SNA_r_) Start->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Condensation Condensation Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Olefination Olefination Start->Olefination Suzuki Suzuki CrossCoupling->Suzuki Suzuki Sonogashira Sonogashira CrossCoupling->Sonogashira Sonogashira Buchwald Buchwald CrossCoupling->Buchwald Buchwald-Hartwig Knoevenagel Knoevenagel Condensation->Knoevenagel Knoevenagel Wittig Wittig Olefination->Wittig Wittig

Caption: Reactivity map of the title compound.

Reactions Involving the Aldehyde Group

The carbaldehyde group at the C3 position is a gateway to a vast number of chemical transformations.

Condensation Reactions

The aldehyde readily undergoes condensation with various active methylene compounds and amines.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base, to form a new C-C double bond.[20]

Protocol 5: General Procedure for Knoevenagel Condensation [21]

  • Materials:

    • This compound (1.0 equiv)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

    • Base (e.g., piperidine, triethylamine) (catalytic amount)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve this compound and the active methylene compound in the solvent.

    • Add a catalytic amount of the base.

    • Stir the mixture at room temperature or with heating. Monitor the reaction by TLC.

    • The product often precipitates from the reaction mixture upon completion. If not, concentrate the solvent and purify by recrystallization or column chromatography.

Olefination Reactions

The Wittig reaction provides a reliable method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide.[22][23]

Protocol 6: General Procedure for Wittig Reaction [23][24]

  • Materials:

    • This compound (1.0 equiv)

    • Phosphonium salt (1.1 equiv)

    • Strong base (e.g., n-BuLi, NaH)

    • Anhydrous solvent (e.g., THF, ether)

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide.

    • Stir for 30-60 minutes.

    • Add a solution of this compound in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product.

    • Dry, concentrate, and purify the crude product.

Oxidation of the Aldehyde Group

The aldehyde can be oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives.[25]

Protocol 7: Oxidation to Carboxylic Acid [25]

  • Materials:

    • This compound (1.0 equiv)

    • Silver nitrate (AgNO₃) (1.6 equiv)

    • Sodium hydroxide (NaOH) (5.0 equiv)

    • Ethanol/Water

  • Procedure:

    • To a stirring suspension of this compound in ethanol, add a warm solution of AgNO₃ in ethanol.

    • Add a solution of NaOH in 80% aqueous ethanol dropwise at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Filter the reaction mixture through celite and remove the solvent by rotary evaporation.

    • Add water to dissolve the sodium salt of the carboxylic acid, then acidify with 15% aqueous HCl to a pH of 1 to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Reduction of the Aldehyde Group

The aldehyde can be reduced to the corresponding primary alcohol using common reducing agents.[26]

Protocol 8: Reduction to Alcohol [26]

  • Materials:

    • This compound (1.0 equiv)

    • Sodium borohydride (NaBH₄) (1.5 equiv)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve this compound in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add NaBH₄ portion-wise with stirring.

    • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the product with an organic solvent.

    • Dry, concentrate, and purify if necessary.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its two distinct reactive centers allow for a wide range of selective transformations, providing access to a vast chemical space. The protocols detailed in this guide offer robust and reproducible methods for the synthesis and derivatization of this important scaffold, empowering researchers to explore its full synthetic potential.

References

Introduction: A Versatile Gateway to Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Cyclisation of N-Arylacetamides for the Synthesis of Quinolines

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile synthetic tool primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, its utility extends significantly beyond simple formylation into complex cyclisation reactions. A prominent and highly valuable application is the conversion of readily available N-arylacetamides (acetanilides) into 2-chloro-3-formylquinolines.[4][5][6][7] This transformation, often called the Meth-Cohn quinoline synthesis, provides a direct and efficient route to a quinoline core that is strategically functionalized at the 2- and 3-positions, making it an exceptionally useful intermediate for drug development and materials science.[4][5]

The reaction is characterized by its use of a "Vilsmeier reagent," an electrophilic chloroiminium species, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4][8] The resulting 2-chloro-3-formylquinolines serve as versatile synthons, where both the chloro and formyl groups can be subjected to a wide array of subsequent transformations.[7][9][10]

This guide provides a comprehensive overview of the V-H cyclisation of N-arylacetamides, detailing the underlying mechanism, a field-proven experimental protocol, substrate considerations, and a troubleshooting guide for researchers.

The Reaction Mechanism: A Stepwise Electrophilic Cascade

Understanding the mechanism is critical to appreciating the reaction's nuances and for troubleshooting unforeseen challenges. The transformation from an N-arylacetamide to a 2-chloro-3-formylquinoline is not a single event but a cascade of well-defined electrophilic reactions.

  • Formation of the Vilsmeier Reagent : The process begins with the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl(chloro)methaniminium chloride, the active Vilsmeier reagent.[1][2][3][11]

  • Activation and Electrophilic Attack : The N-arylacetamide substrate possesses two nucleophilic sites: the enolizable acetamide group and the electron-rich aromatic ring. The Vilsmeier reagent performs a dual role. It first activates the carbonyl oxygen of the acetamide, facilitating enolization. Concurrently, this potent electrophile attacks the aromatic ring, typically at the para-position relative to the activating acetamido group, via an electrophilic aromatic substitution.

  • Intramolecular Cyclisation : The newly formed enol intermediate then undergoes an intramolecular cyclisation. The enolic double bond attacks the iminium carbon atom that was previously attached to the aromatic ring, closing the six-membered ring that will become the pyridine portion of the quinoline.

  • Dehydration, Aromatization, and Hydrolysis : The cyclised intermediate undergoes dehydration and subsequent rearrangement to achieve an aromatic quinoline system. The final step occurs during the aqueous work-up, where the iminium salt moiety is hydrolyzed to yield the stable 3-formyl group, completing the synthesis of the 2-chloro-3-formylquinoline product.[1][2]

Diagram: Vilsmeier-Haack Cyclisation Mechanism

Vilsmeier_Haack_Mechanism DMF DMF + POCl₃ VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR Reagent Formation Activated Activated Complex (Enol Intermediate) VR->Activated Substrate N-Arylacetamide Substrate->Activated Electrophilic Attack & Enolization Cyclised Cyclised Intermediate Activated->Cyclised Intramolecular Cyclisation Aromatized Aromatized Iminium Salt Cyclised->Aromatized Dehydration & Aromatization Product 2-Chloro-3-formylquinoline (after hydrolysis) Aromatized->Product Aqueous Work-up (Hydrolysis)

Caption: The mechanistic pathway of the Vilsmeier-Haack cyclisation.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of 2-chloro-3-formylquinolines. Researchers should note that reaction times and temperatures may need optimization based on the specific N-arylacetamide substrate used.[8][10]

Materials and Reagents:

  • N-Arylacetamide (Substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution, saturated

  • Deionized water

  • Appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filtration apparatus

Procedure:

  • Vilsmeier Reagent Preparation (In Situ):

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert atmosphere inlet, place anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents relative to the substrate).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • With vigorous stirring, add phosphorus oxychloride (POCl₃, ~4-12 equivalents) dropwise via the dropping funnel. Causality : This addition must be slow and controlled. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the Vilsmeier reagent and minimize side reactions. The mixture will typically become a thick, pale-yellow solid or slurry.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Reaction with Substrate:

    • Add the N-arylacetamide substrate (1 equivalent) to the flask containing the pre-formed Vilsmeier reagent. The addition can be done in portions as a solid or dissolved in a minimal amount of anhydrous DMF.

    • Once the substrate is added, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C using a heating mantle.[8][10] Causality : Heating provides the necessary activation energy for both the electrophilic aromatic substitution and the subsequent cyclisation steps. The optimal temperature and time depend heavily on the electronic nature of the substrate.

    • Maintain heating and stirring for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Prepare a large beaker containing a substantial amount of crushed ice.

    • CAUTION : Carefully and slowly pour the reaction mixture onto the crushed ice with stirring. Causality : This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde. This process is highly exothermic and releases HCl gas; therefore, it must be performed in a well-ventilated fume hood.[1][10]

    • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8. The product will typically precipitate as a solid.

    • Stir the mixture for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the pure 2-chloro-3-formylquinoline.[1][11]

Diagram: Experimental Workflow

Workflow Start Start: Assemble Glassware (Inert Atmosphere) Reagent Prepare Vilsmeier Reagent: Add POCl₃ to cold DMF (0-5 °C) Start->Reagent Substrate Add N-Arylacetamide Substrate Reagent->Substrate React Heat Reaction Mixture (80-90 °C) Monitor by TLC (4-16 h) Substrate->React Quench Cool and Quench: Pour into Crushed Ice React->Quench Neutralize Neutralize with Na₂CO₃ Solution (Precipitate Forms) Quench->Neutralize Isolate Isolate Product by Filtration Neutralize->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify End End: Characterize Product Purify->End

Caption: A step-by-step workflow for the Vilsmeier-Haack protocol.

Substrate Scope and Optimization Insights

The success and yield of the Vilsmeier-Haack cyclisation are highly dependent on the electronic properties of the N-arylacetamide.

  • Electronic Effects : The reaction is an electrophilic aromatic substitution, and therefore, the aromatic ring must be sufficiently electron-rich.[3][12]

    • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃), alkyl (-R), and hydroxyl (-OH) on the aromatic ring significantly facilitate the reaction, generally leading to higher yields and shorter reaction times.[6][7][10]

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making the cyclisation difficult or impossible under standard conditions.

  • Regioselectivity : The cyclisation occurs para to the activating acetamido group. If the para position is blocked, the reaction will proceed at an available ortho position, though potentially with lower efficiency. For meta-substituted N-arylacetamides, cyclisation can lead to a mixture of regioisomers.

Substrate (N-Arylacetamide)Reaction Time (h)Yield (%)Reference
Acetanilide475[10]
3-Methylacetanilide580[10]
3-Methoxyacetanilide585[10]
4-Methylacetanilide670[10]
4-Methoxyacetanilide672[10]
4-Chloroacetanilide1065[10]
2-Methylacetanilide868[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure or wet reagents (especially DMF).[13]2. Insufficient amount of Vilsmeier reagent.3. Reaction temperature too low or time too short.4. Substrate is too electron-deficient.1. Use freshly opened or distilled anhydrous DMF and POCl₃.2. Increase the molar equivalents of POCl₃ and DMF.3. Increase reaction temperature gradually (e.g., to 100 °C) and extend the reaction time, monitoring by TLC.4. This method may not be suitable; consider alternative synthetic routes.
Formation of Tar/Dark Polymer 1. Reaction temperature is too high.2. Uncontrolled addition of POCl₃ during reagent formation.1. Maintain strict temperature control (80-90 °C). Avoid overheating.2. Ensure slow, dropwise addition of POCl₃ into DMF at 0-5 °C.
Incomplete Reaction 1. Insufficient reaction time.2. Inadequate heating.3. Not enough Vilsmeier reagent to drive the reaction to completion.1. Extend the reaction time until TLC shows complete consumption of starting material.2. Ensure the reaction mixture is being stirred and heated uniformly.3. Increase the stoichiometry of the Vilsmeier reagent.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. Always handle it in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant and is a suspected teratogen. Avoid contact with skin and inhalation of vapors.

  • The quenching step is highly exothermic and releases acidic gas. It must be performed slowly, with caution, and in a well-ventilated fume hood.

References

Synthesis of Schiff Bases from 2-Chloro-7-methylquinoline-3-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for the synthesis, characterization, and application of Schiff bases derived from 2-Chloro-7-methylquinoline-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the underlying chemical principles, offers detailed experimental protocols, and explores the significant potential of these compounds in medicinal chemistry.

Introduction: The Quinoline Scaffold and the Versatility of Schiff Bases

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] When functionalized with a reactive aldehyde group, as in this compound, it becomes a versatile precursor for a diverse library of derivatives.

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2] This reaction is a cornerstone of synthetic chemistry due to its simplicity and efficiency. The resulting imine bond is not merely a linker; it is a critical pharmacophore that imparts a range of biological activities to the molecule, including antimicrobial, antiviral, and anticancer effects.[1][3] The planar structure of the quinoline ring can facilitate DNA intercalation, a mechanism often implicated in anticancer activity, while the azomethine nitrogen can chelate with metal ions crucial for the proliferation of cancer cells and microbial pathogens.[1]

This guide focuses on the synthesis of Schiff bases from this compound, a starting material that combines the potent quinoline core with a reactive aldehyde and a strategic chloro-substituent, offering further opportunities for molecular diversification.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the aldehyde precursor is typically achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[4]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃). This reagent then acts as the formylating agent. The reaction with an N-arylacetamide, in this case, N-(m-tolyl)acetamide, leads to a cyclization and subsequent formation of the 2-chloroquinoline-3-carbaldehyde architecture. The methyl group at the 7-position of the resulting quinoline is derived from the meta-position of the starting toluidine derivative.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate N_m_tolylacetamide N-(m-tolyl)acetamide N_m_tolylacetamide->Intermediate reacts with Product 2-Chloro-7-methylquinoline- 3-carbaldehyde Intermediate->Product undergoes cyclization & rearrangement

Caption: Vilsmeier-Haack synthesis of the quinoline precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • N-(m-tolyl)acetamide

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol for recrystallization

Procedure: [5]

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve N-(m-tolyl)acetamide (10 mmol) in dry DMF (30 mmol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (70 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 15-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture or ethanol, to yield the pure aldehyde.

Part 2: Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine.

Mechanistic Insight: Schiff Base Formation

The formation of a Schiff base is a two-step process initiated by the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde.[6] This addition forms an unstable hemiaminal (carbinolamine) intermediate. Subsequent dehydration of the hemiaminal, often acid-catalyzed, results in the formation of the stable imine or Schiff base.

Schiff_Base_Formation Aldehyde 2-Chloro-7-methylquinoline- 3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic addition Amine Primary Amine (R-NH₂) Amine->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base Dehydration (-H₂O) H2O H₂O Hemiaminal->H2O

Caption: General mechanism of Schiff base formation.

Experimental Protocol: General Schiff Base Synthesis

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino hydrazides)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure: [7][8]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the amine. Reaction times can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, the Schiff base product often precipitates out of the solution upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

  • Dry the purified Schiff base product under vacuum.

Part 3: Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

TechniqueKey Observables
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1690 cm⁻¹) and the N-H stretching bands of the primary amine. Appearance of a characteristic C=N (imine) stretching band around 1600-1625 cm⁻¹.
¹H-NMR Spectroscopy A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region, often between δ 8.0 and 9.5 ppm.[7] The aromatic protons of the quinoline and the amine substituent will also be present in the aromatic region.
¹³C-NMR Spectroscopy The carbon atom of the azomethine group (-C=N-) typically resonates in the range of δ 158-163 ppm.[9]
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.

Part 4: Application Notes in Drug Development

Schiff bases derived from the 2-chloroquinoline-3-carbaldehyde scaffold have demonstrated significant potential in various areas of drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline-based Schiff bases.[10] For instance, a series of Schiff bases synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde and substituted benzothiazoles were evaluated for their in vitro anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.[7][10] Several compounds exhibited promising activity, with IC₅₀ values in the low micromolar range.[7] The planar quinoline ring is thought to intercalate with DNA, while the azomethine group can chelate essential metal ions, disrupting cancer cell proliferation.

Antimicrobial Activity

The imine linkage is a crucial structural feature for the antimicrobial activity of Schiff bases.[1] Derivatives of 2-chloroquinoline-3-carbaldehyde have been shown to possess moderate to good activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi, as well as the fungus Candida albicans.[11][12] The mechanism of action is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis or disrupt cell membrane integrity.

The following table provides a hypothetical, yet representative, summary of the biological activity of a series of Schiff bases derived from this compound.

Amine SubstituentAnticancer Activity (IC₅₀, µM) vs. MCF7Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
Aniline15.264
4-Fluoroaniline12.832
4-Nitroaniline10.532
2-Aminobenzothiazole8.716

Conclusion

The synthesis of Schiff bases from this compound provides a versatile and efficient route to a diverse range of compounds with significant potential in drug discovery. The straightforward synthetic protocols, coupled with the promising biological activities of the resulting products, make this an attractive area of research for medicinal chemists. This guide provides a solid foundation for the synthesis, characterization, and exploration of these valuable compounds.

References

Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 2-Chloro-7-methylquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial properties is paramount. Quinoline-based compounds have long been a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities, including antimalarial, anticancer, and notably, antibacterial effects.[1][2][3] The core quinoline structure is a "privileged scaffold," amenable to chemical modification to enhance potency and spectrum of activity.

This guide focuses on derivatives of 2-Chloro-7-methylquinoline-3-carbaldehyde , a versatile synthetic intermediate. The presence of a reactive carbaldehyde group at the 3-position and a chloro group at the 2-position allows for the facile synthesis of a diverse library of compounds, such as Schiff bases, hydrazones, and other heterocyclic adducts.[1][4][5] These modifications can profoundly influence the molecule's physicochemical properties and its interaction with bacterial targets.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a robust framework and detailed protocols for the systematic evaluation of the antibacterial activity of these novel quinoline derivatives, from initial screening to preliminary safety assessment.

Scientific Foundation: Mechanism and Rationale

Hypothesized Mechanism of Action

While the precise mechanism for each new derivative must be empirically determined, the broader class of quinoline and quinolone antibiotics provides a strong theoretical basis. A primary mode of action for many quinolones is the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[6][7]

  • In Gram-negative bacteria, the primary target is often DNA gyrase, which introduces negative supercoils into DNA, a process vital for relieving torsional strain during replication.

  • In Gram-positive bacteria, topoisomerase IV is typically the main target; it is crucial for decatenating newly replicated circular chromosomes.[6]

Inhibition of these enzymes leads to a cascade of events, including the cessation of DNA replication and repair, ultimately resulting in bacterial cell death (a bactericidal effect). It is hypothesized that novel this compound derivatives may function through similar interactions within the enzyme-DNA complex.[8][9]

The Logic of the Evaluation Workflow

The provided protocols follow a logical progression essential in early-stage drug discovery. This workflow is designed to efficiently identify promising candidates while minimizing resource expenditure on inactive or toxic compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Preliminary Safety A Synthesis of This compound Derivatives B Qualitative Assessment: Zone of Inhibition Assay A->B Test Compounds C Quantitative Assessment: Broth Microdilution (MIC) Assay B->C Active Hits D Data Analysis: Determine MIC Values C->D E In Vitro Toxicology: Mammalian Cell Cytotoxicity Assay D->E Potent Hits F Data Analysis: Determine IC50 & Selectivity Index E->F G Further Development (Mechanism, In Vivo Studies) F->G Lead Candidates

Caption: Logical workflow from synthesis to lead candidate identification.

Protocol 1: Zone of Inhibition (Disk Diffusion) Assay

This qualitative method serves as an excellent initial screen to rapidly assess if a derivative possesses any antibacterial activity.[10][11] The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium seeded with bacteria, creating a concentration gradient. If the compound is effective, a clear zone where growth is inhibited will appear around the disk.[12][13]

Materials
  • Test derivatives of this compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, sterile)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • Sterile swabs

  • McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Step-by-Step Methodology
  • Preparation of Test Disks:

    • Dissolve each derivative in DMSO to a stock concentration (e.g., 1 mg/mL).

    • Aseptically apply a fixed volume (e.g., 10 µL) of each compound solution onto a sterile paper disk. This yields a disk with 10 µg of the compound.

    • Prepare a negative control disk using 10 µL of pure DMSO.

    • Prepare a positive control disk using a known antibiotic (e.g., Ciprofloxacin, 5 µg disk).

    • Allow disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile swab into the bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared test, negative control, and positive control disks onto the inoculated agar surface. Press gently to ensure complete contact.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters (mm).

    • A larger zone of inhibition generally indicates greater antibacterial potency.[11] The absence of a zone indicates resistance or inactivity.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate MHA Plate (Lawn Culture) A->B Use within 15 mins D Place Disks on Agar Surface B->D C Prepare Compound Disks (Test, Positive, Negative Controls) C->D E Incubate (35°C, 16-20h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion (Zone of Inhibition) Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, the next step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16][17]

Materials
  • Active quinoline derivatives

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains and 0.5 McFarland standard (as in Protocol 1)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Step-by-Step Methodology
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 in a given row.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • This creates a concentration gradient (e.g., 1280, 640, 320... 2.5 µg/mL).

    • Well 11 will serve as the growth control (broth and inoculum only).

    • Well 12 will serve as the sterility control (broth only).

  • Preparation of Final Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension prepared earlier. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[17] A common dilution is 1:100 of the 0.5 McFarland standard into fresh broth.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in each well is now 200 µL, and the compound concentrations have been halved (e.g., 640, 320, 160... 1.25 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

    • The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

    • Results can be read visually or with a plate reader by measuring optical density (e.g., at 600 nm).[17]

Data Presentation

Summarize the quantitative data in a clear, structured table.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives

Compound ID Gram-Positive Bacteria Gram-Negative Bacteria
S. aureus ATCC 29213 E. coli ATCC 25922
MIC (µg/mL) MIC (µg/mL)
Derivative 1 4 32
Derivative 2 8 >64
Derivative 3 >64 >64
Ciprofloxacin 0.5 0.015

| Vancomycin | 1 | N/A |

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

A potent antibacterial compound is only useful if it is not toxic to the host. A cytotoxicity assay is a critical step to assess the compound's effect on mammalian cell viability.[18][19] The MTT and resazurin assays are colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[20][21]

Materials
  • Potent quinoline derivatives

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control.

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment (Resazurin Example):

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 1-4 hours, or until the color changes from blue to pink/purple in the control wells.

    • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

Compound ID Antibacterial MIC (S. aureus) (µg/mL) Cytotoxicity IC₅₀ (HEK293 cells) (µg/mL) Selectivity Index (SI = IC₅₀ / MIC)
Derivative 1 4 80 20
Derivative 2 8 24 3

| Ciprofloxacin | 0.5 | >100 | >200 |

Interpretation: The Selectivity Index (SI) is a crucial parameter. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells. A compound with an SI > 10 is often considered a promising candidate for further investigation.

References

Unlocking the Anticancer Potential of Substituted Quinoline-3-Carbaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Researchers in oncology and drug development now have a comprehensive guide to exploring the promising anticancer properties of substituted quinoline-3-carbaldehydes. This document provides an in-depth overview of their synthesis, mechanisms of action, and detailed protocols for in vitro evaluation, designed to accelerate the discovery of novel cancer therapeutics.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, with a particular emphasis on their potential as anticancer agents.[2][3][4][5] Substituted quinoline-3-carbaldehydes, a specific class within this family, have emerged as a focal point for research due to their synthetic accessibility and diverse mechanisms of antitumor activity.

A Multifaceted Approach to Combating Cancer

Substituted quinoline-3-carbaldehydes exert their anticancer effects through various mechanisms, making them a versatile platform for drug design. Key modes of action include:

  • Tubulin Polymerization Inhibition: A significant number of quinoline derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[2][5][6][7][8][9] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[6][9][10]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly initiate apoptotic pathways.[1][6][11] This can involve both intrinsic and extrinsic pathways, often characterized by the activation of caspases, key executioner proteins in the apoptotic cascade.[11][12]

  • Kinase Inhibition: Certain quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[2][13][14]

  • DNA Methyltransferase (DNMT) Inhibition: Emerging research has identified quinoline-based compounds that can inhibit DNMTs, enzymes that play a critical role in the epigenetic regulation of gene expression in cancer.[15]

Synthesis of Substituted Quinoline-3-Carbaldehydes

The synthesis of these promising compounds often begins with readily available starting materials like 2-chloroquinoline-3-carbaldehyde.[1][16] Various synthetic strategies allow for the introduction of diverse substituents at different positions of the quinoline ring, enabling the creation of extensive compound libraries for screening. A general synthetic approach involves the nucleophilic substitution of the chlorine atom at the 2-position and subsequent modification of the carbaldehyde group at the 3-position.[1][17]

Application Notes and Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of substituted quinoline-3-carbaldehydes.

I. General Synthesis of Substituted Quinoline-3-Carbaldehyde Derivatives

The following protocol outlines a general procedure for the synthesis of 2-substituted quinoline-3-carbaldehydes and their subsequent conversion to hydrazone derivatives, a common modification to enhance biological activity.[1]

Protocol 1: Synthesis of 2-(Substituted)-quinoline-3-carbaldehyde

  • Rationale: This initial step introduces diversity at the 2-position of the quinoline ring, which has been shown to be critical for anticancer activity. The choice of the nucleophile (e.g., a triazole or benzotriazole) can significantly impact the compound's biological profile.[1]

  • Procedure:

    • To a stirred solution of 2-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., DMF or ethanol), add the desired nucleophile (e.g., 1,2,4-triazole or benzotriazole) and a base if necessary (e.g., potassium carbonate).[1]

    • Heat the reaction mixture at an appropriate temperature (e.g., 40-60°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, pour the reaction mixture into crushed ice to precipitate the product.[1]

    • Collect the precipitate by vacuum filtration and purify by column chromatography or recrystallization to yield the desired 2-(substituted)-quinoline-3-carbaldehyde.[1]

Protocol 2: Synthesis of Quinoline-3-carbaldehyde Hydrazone Derivatives

  • Rationale: The carbaldehyde group at the 3-position is a versatile handle for further chemical modifications. Condensation with hydrazides to form hydrazones is a common strategy to generate compounds with enhanced antiproliferative effects.[1]

  • Procedure:

    • In a suitable solvent such as dichloromethane or ethanol, dissolve the 2-(substituted)-quinoline-3-carbaldehyde and an equimolar amount of the appropriate hydrazide.[1][16]

    • Add a catalytic amount of acetic acid.[1]

    • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.[1]

    • After completion, evaporate the solvent under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to obtain the final hydrazone derivative.[1]

II. In Vitro Anticancer Activity Evaluation

A panel of in vitro assays is essential to determine the cytotoxic and mechanistic properties of the synthesized compounds.

A. Cell Viability and Cytotoxicity Assays

Protocol 3: MTT Assay for Cell Viability

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard and widely used method for initial screening of anticancer compounds.[3]

  • Procedure:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of the synthesized quinoline-3-carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).[3]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[3]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

B. Mechanistic Assays

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Rationale: To determine if the compounds induce cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is performed. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][9][10][18]

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a specific phase indicates cell cycle arrest.[9][10]

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining

  • Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[15]

Protocol 6: Tubulin Polymerization Inhibition Assay

  • Rationale: This in vitro assay directly measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.

  • Procedure:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

    • Compare the polymerization curves of treated samples with a negative control (DMSO) and a positive control (e.g., colchicine or paclitaxel) to determine the inhibitory effect.[8]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting experimental results.

Table 1: Summary of In Vitro Anticancer Activity of Representative Quinoline-3-Carbaldehyde Derivatives

Compound IDTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound 4c MDA-MB-231 (Breast)17 ± 0.3Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis Induction[6][9]
Compound 4g MCF-7 (Breast)3.02 ± 0.63Tubulin Polymerization Inhibition[7]
Compound 5e DAN-G (Pancreas), LCLC-103H (Lung), SISO (Cervical)1.23–7.39Cytostatic Effect[1]
Compound 12e MGC-803 (Gastric)1.38Not specified[10]
Compound 55 PANC-1 (Pancreas)Not specifiedSubG1, S, and G2/M Arrest[19]

Diagrams of Key Pathways and Workflows

Visual representations can greatly aid in understanding complex biological processes and experimental designs. The following diagrams are generated using Graphviz (DOT language).

G cluster_synthesis Synthesis Workflow Start 2-Chloroquinoline-3-carbaldehyde Step1 Nucleophilic Substitution (e.g., with Triazole) Start->Step1 Intermediate 2-(Substituted)-quinoline- 3-carbaldehyde Step1->Intermediate Step2 Condensation (with Hydrazide) Intermediate->Step2 Product Substituted Quinoline-3-carbaldehyde Hydrazone Derivative Step2->Product

Caption: General workflow for the synthesis of substituted quinoline-3-carbaldehyde hydrazone derivatives.

G cluster_moa Mechanism of Action: Tubulin Inhibition Compound Quinoline-3-carbaldehyde Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubule Microtubule Assembly Compound->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of action via tubulin polymerization inhibition leading to apoptosis.

G cluster_screening In Vitro Screening Cascade Start Synthesized Compound Library Assay1 Primary Screen: MTT Assay (Cytotoxicity) Start->Assay1 Decision1 Active Compounds (IC50 < Threshold) Assay1->Decision1 Assay2 Secondary Screen: Cell Cycle Analysis (Flow Cytometry) Decision1->Assay2 Assay3 Apoptosis Assay (Annexin V/PI) Decision1->Assay3 Assay4 Target-Based Assay: Tubulin Polymerization Decision1->Assay4 End Lead Compound Identification Assay2->End Assay3->End Assay4->End

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

Future Directions

The field of substituted quinoline-3-carbaldehydes as anticancer agents is ripe with opportunities for further research. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of various substitutions on the quinoline ring is necessary to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy and safety.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents could lead to more effective treatment regimens.

  • Elucidation of Novel Mechanisms: While tubulin inhibition is a prominent mechanism, further studies are needed to uncover other potential molecular targets of these versatile compounds.

By providing this detailed guide, we aim to empower researchers to fully explore the therapeutic potential of substituted quinoline-3-carbaldehydes and contribute to the development of the next generation of cancer treatments.

References

Application Notes & Protocols: Development of Antimicrobial Agents from Quinoline-2-Carbaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Quinoline derivatives have historically been a rich source of therapeutic agents, and their hydrazone hybrids, specifically those derived from quinoline-2-carbaldehyde, have emerged as a particularly promising class of compounds with potent antimicrobial activity.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of quinoline-2-carbaldehyde hydrazones, intended for researchers in drug discovery and medicinal chemistry. The protocols are designed to be self-validating, with an emphasis on the rationale behind key experimental steps to ensure robust and reproducible outcomes.

Section 1: Synthesis and Structural Elucidation

The foundational step in developing new antimicrobial agents is the efficient and reliable synthesis of the target molecules. Quinoline-2-carbaldehyde hydrazones are typically synthesized via a classical condensation reaction between quinoline-2-carbaldehyde and a substituted hydrazine. This reaction is highly versatile, allowing for the creation of a diverse library of analogues by varying the substituents on the hydrazine component.

Protocol 1: General Synthesis of Quinoline-2-carbaldehyde Hydrazones

This protocol outlines the synthesis of a representative quinoline-2-carbaldehyde hydrazone. The reaction involves the formation of a C=N bond (an azomethine group), which is characteristic of hydrazones and crucial for their biological activity.

Rationale: The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being sufficiently polar to facilitate the reaction. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

Materials:

  • Quinoline-2-carbaldehyde

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium Acetate (for reactions involving hydrazine hydrochlorides)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve quinoline-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition: To this solution, add the substituted hydrazine (1.0 mmol). If using a hydrochloride salt, add an equimolar amount of sodium acetate to neutralize the HCl and liberate the free hydrazine base.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The reaction progress should be monitored by TLC using an appropriate solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol or chloroform) or column chromatography can be performed.[2]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C.

Synthesis_Workflow Reactants Quinoline-2-carbaldehyde + Substituted Hydrazine Solvent Dissolve in Ethanol + Acetic Acid (catalyst) Reactants->Solvent Reaction Reflux (2-4 hours) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodically Isolation Cool & Precipitate Reaction->Isolation Purification Filter & Wash (Cold Ethanol) Isolation->Purification Characterization Spectroscopic Characterization Purification->Characterization

Caption: General workflow for the synthesis of quinoline-2-carbaldehyde hydrazones.
Protocol 2: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compounds is a non-negotiable step in drug development. A combination of spectroscopic techniques provides a complete structural picture.

Rationale: Each technique provides unique and complementary information. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy provides a detailed map of the proton and carbon skeleton, and Mass Spectrometry confirms the molecular weight and elemental composition.[3][4]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (e.g., ESI-MS)

Procedure & Data Interpretation:

  • FT-IR Spectroscopy:

    • Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet).

    • Key Signals: Look for the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretch from the hydrazine. Confirm the appearance of a C=N (azomethine) stretch (around 1600-1650 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹) from the hydrazone moiety.[5]

  • NMR Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Key Signals: In the ¹H NMR spectrum, a characteristic singlet for the azomethine proton (-CH=N-) is expected to appear downfield (δ 8.0-8.5 ppm). The N-H proton often appears as a broad singlet even further downfield (δ 10.0-12.0 ppm). The aromatic protons of the quinoline and substituted phenyl rings will appear in the aromatic region (δ 7.0-9.0 ppm).[2][6][7] In the ¹³C NMR spectrum, the azomethine carbon signal will be present around δ 140-150 ppm.[2]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample for analysis.

    • Acquire the mass spectrum.

    • Analysis: The primary goal is to identify the molecular ion peak ([M]⁺ or [M+H]⁺), which should correspond to the calculated molecular weight of the target hydrazone.[2][4]

Technique Characteristic Signal / Peak Expected Range / Value Interpretation
FT-IR ν(N-H)3200-3400 cm⁻¹Confirms presence of hydrazone N-H group.
ν(C=N)1600-1650 cm⁻¹Confirms formation of the azomethine bond.
¹H NMR -CH=N- (azomethine proton)δ 8.0-8.5 ppm (singlet)Confirms hydrazone linkage.
-NH-δ 10.0-12.0 ppm (singlet)Confirms hydrazone N-H proton.
Aromatic Protonsδ 7.0-9.0 ppmSignals from the quinoline and other aryl rings.
¹³C NMR -C H=N- (azomethine carbon)δ 140-150 ppmConfirms hydrazone carbon framework.
Mass Spec [M+H]⁺Calculated M.W. + 1Confirms the molecular weight of the synthesized compound.

Section 2: In Vitro Antimicrobial Screening

Once a library of compounds has been synthesized and characterized, the next critical phase is to evaluate their biological activity. Standardized antimicrobial susceptibility tests (ASTs) are employed to determine the potency of the compounds against a panel of pathogenic bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a quantitative, efficient, and widely accepted technique for determining MIC values.[10][11]

Rationale: This method allows for the simultaneous testing of multiple compounds at various concentrations against different bacterial strains in a 96-well plate format, providing a high-throughput and reproducible assessment of antimicrobial potency.

Materials:

  • Synthesized quinoline hydrazones

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound using MHB to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include appropriate controls on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9] This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][12] This test is a crucial follow-up to the MIC assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]

Rationale: While inhibiting growth (bacteriostatic) is often sufficient, a bactericidal effect is preferred for treating severe infections, especially in immunocompromised patients. The MBC provides this critical information.

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: After incubation, observe the plates for bacterial colonies. The MBC is the lowest concentration of the compound that results in no colony growth, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.[11]

Screening_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Prep Prepare Compound Stock (in DMSO) Dilute 2-Fold Serial Dilution in 96-Well Plate Prep->Dilute Inoculate Add Standardized Bacterial Inoculum Dilute->Inoculate Incubate_MIC Incubate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Aliquot from Clear Wells (≥ MIC) Read_MIC->Subculture Proceed with clear wells Plate Spot onto Nutrient Agar Plate Subculture->Plate Incubate_MBC Incubate (37°C, 18-24h) Plate->Incubate_MBC Read_MBC Read MBC Value (Lowest concentration with no colonies) Incubate_MBC->Read_MBC

References

The Versatile 2-Chloroquinoline-3-carbaldehyde: A Gateway to Novel Fused Heterocyclic Systems for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and its Significance in Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The fusion of additional heterocyclic rings onto the quinoline core often enhances or modulates this biological activity, leading to the creation of novel therapeutic agents with improved potency and selectivity.[3][4] Among the various synthons available for the construction of these complex molecular architectures, 2-chloroquinoline-3-carbaldehydes stand out as exceptionally versatile and reactive intermediates.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse fused heterocyclic systems utilizing 2-chloroquinoline-3-carbaldehydes as the pivotal starting material.

Part 1: Synthesis of the Key Precursor: 2-Chloroquinoline-3-carbaldehyde

The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][7][8] This one-pot reaction involves the formylation and cyclization of acetanilides using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10]

Reaction Workflow: Vilsmeier-Haack Synthesis

Vilsmeier_Haack Acetanilide Acetanilide Intermediate Electrophilic Iminium Cation Acetanilide->Intermediate Reaction with Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Intermediate Cyclization Intramolecular Cyclization & Chlorination Intermediate->Cyclization Electrophilic Aromatic Substitution Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes

This protocol is adapted from the procedure described by the International Journal of Science and Research.[8]

Materials:

  • Substituted acetanilide (0.05 mol)

  • N,N-Dimethylformamide (DMF) (0.15 mol)

  • Phosphorus oxychloride (POCl₃) (0.35 mol)

  • Ice-cold water

  • Ethyl acetate for recrystallization

Procedure:

  • In a fume hood, cool DMF (0.15 mol) to 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF while stirring. Maintain the temperature below 10°C.

  • Once the addition is complete, add the respective substituted acetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture at 60°C for 16 hours under anhydrous conditions.

  • After the reaction is complete, carefully pour the mixture into 300 mL of ice-cold water with vigorous stirring.

  • Continue stirring at a temperature below 10°C for 30 minutes to allow for the precipitation of the product.

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from ethyl acetate to obtain the pure 2-chloroquinoline-3-carbaldehyde derivative.

Characterization: The formation of the aldehyde can be confirmed by IR spectroscopy (aldehyde C-H stretch around 2720 cm⁻¹ and C=O stretch around 1690 cm⁻¹) and ¹H NMR spectroscopy (aldehyde proton signal between δ 9-11 ppm).

Part 2: Synthesis of Fused Heterocyclic Systems

The dual reactivity of 2-chloroquinoline-3-carbaldehydes, stemming from the electrophilic aldehyde group and the reactive chloro substituent, makes them ideal precursors for a variety of cyclization reactions to form fused heterocyclic systems.[5][11][12]

Synthesis of Isoxazolo[5,4-b]quinolines

Isoxazolo[5,4-b]quinolines are a class of fused heterocycles with potential antimicrobial activity.[13] Their synthesis can be efficiently achieved through the cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride.[14]

Isoxazoloquinoline_Synthesis Start 2-Chloroquinoline- 3-carbaldehyde Oxime Oxime Intermediate Start->Oxime Condensation Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) Reagent->Oxime Cyclization Intramolecular Nucleophilic Substitution Oxime->Cyclization Base (NaOH) Product Isoxazolo[5,4-b]quinoline Cyclization->Product HCl Elimination

Caption: Synthesis of Isoxazolo[5,4-b]quinolines.

This protocol is based on the work published in "Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives".[14]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde derivative

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 2-chloroquinoline-3-carbaldehyde derivative in ethanol.

  • Add hydroxylamine hydrochloride and a solution of sodium hydroxide.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature for a short duration (typically a few minutes).

  • After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Advantages of Microwave Synthesis: This method significantly reduces reaction times and often leads to higher yields compared to conventional heating methods.[14]

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are another important class of fused quinolines with a wide range of biological activities, including antiviral and antitumor properties.[7][15] They are typically synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazines.[7][15][16]

Pyrazoloquinoline_Synthesis Start 2-Chloroquinoline- 3-carbaldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Reagent Hydrazine Hydrate or Substituted Hydrazine Reagent->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Heating/Base Product Pyrazolo[3,4-b]quinoline Cyclization->Product HCl Elimination

Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

This protocol is adapted from a procedure for synthesizing pyrazolo[3,4-b]quinoline derivatives.[7]

Materials:

  • 2-Chloro-3-formyl quinoline derivative

  • p-Methylphenylhydrazine hydrochloride

  • Triethylamine

  • Absolute ethanol

Procedure:

  • Dissolve the 2-chloro-3-formyl quinoline derivative and p-methylphenylhydrazine hydrochloride in absolute ethanol in a round-bottom flask.

  • Add triethylamine as a base to the mixture.

  • Reflux the reaction mixture for 15 hours.

  • Upon cooling, the product will separate as a reddish-yellow solid.

  • Filter the solid, wash it with ethanol, and recrystallize from a suitable solvent system like benzene-methanol.

Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are sulfur-containing fused heterocycles that have garnered attention for their biological and synthetic applications.[17] A common route to these compounds involves the reaction of 2-chloroquinoline-3-carbaldehydes with a sulfur source, such as sodium sulfide, followed by reaction with an α-haloketone.[17]

Thienoquinoline_Synthesis Start 2-Chloroquinoline- 3-carbaldehyde Thiolate Quinoline-2-thiolate Intermediate Start->Thiolate Nucleophilic Substitution Sulfur_Source Sodium Sulfide (Na₂S) Sulfur_Source->Thiolate Alkylation S-Alkylation Thiolate->Alkylation Cyclization Intramolecular Aldol Condensation Alkylation->Cyclization Base Haloketone α-Haloketone Haloketone->Alkylation Product Thieno[2,3-b]quinoline Cyclization->Product Dehydration

Caption: Synthesis of Thieno[2,3-b]quinolines.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines represent a class of fused systems with diverse biological activities, and their synthesis often involves multicomponent reactions.[9][18][19] One approach is the reaction of 2-chloroquinoline-3-carbaldehydes with aminopyrimidines or other suitable precursors.

This is a general representation based on multicomponent reaction strategies.[9][20]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • 6-Aminouracil or a similar aminopyrimidine derivative

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A suitable catalyst (e.g., L-proline)[5]

  • Ethanol

Procedure:

  • To a solution of 2-chloroquinoline-3-carbaldehyde in ethanol, add the aminopyrimidine derivative and the active methylene compound.

  • Add a catalytic amount of L-proline.

  • Reflux the reaction mixture for the required duration, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry.

Data Summary Table

Fused SystemKey ReagentsReaction ConditionsYield Range (%)Reference
Isoxazolo[5,4-b]quinolineHydroxylamine HCl, NaOHMicrowave irradiationGood to Moderate[14]
Pyrazolo[3,4-b]quinolineHydrazine derivativesReflux in ethanol with base79-90[15]
Thieno[2,3-b]quinolineSodium sulfide, α-haloketoneStepwise, basic conditionsVariable[17]
Pyrimido[4,5-b]quinolineAminopyrimidines, active methylene compoundsMulticomponent, reflux with catalystGood to Excellent[5][9]

Conclusion and Future Perspectives

2-Chloroquinoline-3-carbaldehydes have proven to be invaluable building blocks in the synthesis of a wide array of fused heterocyclic systems. The methodologies outlined in this application note, from the initial Vilsmeier-Haack synthesis of the precursor to the various cyclization strategies, provide a robust toolkit for medicinal chemists and researchers. The continued exploration of novel reaction partners and conditions, including the use of green chemistry approaches like microwave-assisted synthesis and multicomponent reactions, will undoubtedly lead to the discovery of new quinoline-based fused heterocycles with potent and selective biological activities, paving the way for the development of next-generation therapeutics.[10][21]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-formylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and provide in-depth guidance to improve your reaction yields and product purity. Our advice is grounded in established chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-chloro-3-formylquinoline?

A1: The most widely employed and efficient method is the Vilsmeier-Haack reaction.[1][2] This one-pot synthesis involves the reaction of an appropriate N-arylacetamide (acetanilide) with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3] This method is generally preferred due to its good yields and the ready availability of starting materials.[2][4][5]

Q2: How do substituents on the starting acetanilide affect the reaction yield and time?

A2: The electronic nature of the substituents on the N-arylacetamide precursor significantly influences the reaction's success.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), at the meta or ortho positions of the acetanilide generally lead to higher yields and shorter reaction times.[4] These groups activate the aromatic ring, facilitating the electrophilic cyclization step of the Vilsmeier-Haack reaction.

  • Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or chloro (-Cl), tend to decrease the yield and may require longer reaction times. In some cases, strongly deactivating groups like a nitro group can prevent the reaction from proceeding altogether.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The primary side reactions include the formation of by-products from incomplete reactions or undesired secondary reactions. During the work-up, if a strong base is used and the pH is not carefully controlled, a Cannizzaro reaction can occur with the product, leading to the corresponding alcohol and carboxylic acid.[6] Additionally, hydrolysis of the Vilsmeier reagent and incomplete cyclization can lead to a complex mixture of products, complicating purification.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-chloro-3-formylquinoline.

Problem 1: Low or No Product Yield

Possible Cause 1: Poor Quality of Reagents The Vilsmeier-Haack reaction is highly sensitive to moisture. The presence of water can hydrolyze both the POCl₃ and the Vilsmeier reagent, rendering them inactive.

  • Solution: Ensure that the DMF used is anhydrous and that the POCl₃ is fresh and has been stored under anhydrous conditions.[7] It is recommended to use freshly distilled POCl₃ and DMF from a sealed bottle.

Possible Cause 2: Inefficient Formation of the Vilsmeier Reagent The Vilsmeier reagent is formed by the reaction of POCl₃ with DMF. This is an exothermic reaction, and improper temperature control can affect its formation.

  • Solution: The addition of POCl₃ to DMF should be done dropwise at a low temperature, typically 0-5 °C, with vigorous stirring to ensure the complete and efficient formation of the Vilsmeier reagent.[1][2]

Possible Cause 3: Sub-optimal Reaction Temperature or Time The reaction temperature and duration are critical for driving the reaction to completion.

  • Solution: After the addition of the acetanilide, the reaction mixture is typically heated. An optimal temperature range is generally between 80-90 °C.[2] The reaction time can vary from 4 to 16 hours depending on the substrate.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5]

Possible Cause 4: Presence of Strong Electron-Withdrawing Groups As mentioned in the FAQs, EWGs on the acetanilide can significantly hinder the reaction.

  • Solution: If your substrate contains strong EWGs, consider increasing the reaction temperature and time. However, be aware that this may also lead to the formation of side products. Alternatively, a different synthetic route may be necessary.

Problem 2: Difficulty in Product Isolation and Purification

Possible Cause 1: No Precipitation During Work-up The product is typically isolated by pouring the reaction mixture into crushed ice, which hydrolyzes the intermediate iminium salt and causes the product to precipitate.

  • Solution: If no precipitate forms, it could be due to a failed reaction or the product being soluble in the aqueous acidic mixture. Pouring the hot reaction mixture onto crushed ice can sometimes facilitate immediate precipitation.[6] Neutralization of the solution is crucial. Carefully add a base like sodium bicarbonate or sodium acetate to bring the pH to 6-7.[6][7] Avoid strongly basic conditions (high pH) to prevent side reactions like the Cannizzaro reaction.[6]

Possible Cause 2: Oily or Gummy Product The crude product may sometimes separate as an oil or a gummy solid, making it difficult to handle.

  • Solution: This is often due to impurities. Try triturating the crude product with a non-polar solvent like hexane to solidify it. If that fails, proceed with an extraction using a suitable organic solvent like ethyl acetate or dichloromethane, followed by purification via column chromatography.[7]

Possible Cause 3: Impure Product After Isolation The crude product is often contaminated with unreacted starting materials or side products.

  • Solution: Recrystallization is a common and effective method for purification. Ethyl acetate is a frequently used solvent for this purpose.[1][8] If recrystallization does not yield a pure product, column chromatography on silica gel is recommended.[7]

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Preparation of the Vilsmeier Reagent
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Vilsmeier-Haack Reaction
  • To the pre-formed Vilsmeier reagent, add the N-arylacetamide (1 equivalent) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).[1]

Step 3: Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[1][6]

  • A precipitate should form. If not, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 6-7.[6][7]

  • Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under a vacuum.

Step 4: Purification
  • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure 2-chloro-3-formylquinoline.[1][8]

  • If necessary, further purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a 2-chloro-3-formylquinoline derivative, which can serve as a reference.

Molar Ratio of POCl₃ to SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
3801045[7]
12904-16Good to Moderate
1280-1004-16High[1]

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction and Cyclization cluster_workup Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Attack Acetanilide N-Arylacetamide Acetanilide->Intermediate + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Cyclization Iminium_Salt Iminium Salt Cyclized_Intermediate->Iminium_Salt Aromatization Product 2-Chloro-3-formylquinoline Iminium_Salt->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism for 2-chloro-3-formylquinoline synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Reagent_Quality Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Reagent_Quality->Reaction_Conditions Reagents OK Success Improved Yield Reagent_Quality->Success Replaced Reagents Substrate_Effect Consider Substrate Electronics (EDG vs. EWG) Reaction_Conditions->Substrate_Effect Conditions Optimized Reaction_Conditions->Success Achieved High Conversion Workup Optimize Work-up (pH control, Precipitation) Substrate_Effect->Workup Substrate Suitable Substrate_Effect->Success Modified Substrate/ Accepted Lower Yield Workup->Success Work-up Optimized

References

Technical Support Center: Purification Techniques for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize fundamental principles with field-proven insights to provide robust and reliable solutions.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Issue 1: My quinoline derivative is decomposing during silica gel column chromatography.

Question: I'm trying to purify my quinoline derivative using a standard silica gel column, but I'm observing significant product loss and the appearance of new, unwanted spots on my TLC analysis of the collected fractions. What is causing this decomposition, and how can I prevent it?

Answer: This is a frequent and frustrating issue rooted in the chemical properties of both your compound and the stationary phase. The basic nitrogen atom in the quinoline ring readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can catalyze decomposition, especially for sensitive derivatives.

Here is a systematic approach to mitigate this problem:

  • Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites on the silica gel. This is commonly achieved by adding a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine (typically 0.5-2%), to your eluent.[1] The amine will preferentially bind to the acidic sites, preventing your quinoline derivative from doing so.

    • Pro-Tip: For best results, prepare a slurry of your silica gel with the amine-containing eluent before packing the column. This ensures a homogeneously deactivated stationary phase.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent:

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for purifying basic compounds like quinolines.[1]

    • Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be highly effective and avoids the acidity issue of normal-phase silica.[1]

  • Minimize Contact Time: If you must use silica gel, work efficiently. A faster flow rate during flash chromatography will reduce the residence time of your compound on the column, thereby minimizing the opportunity for decomposition.[1]

  • Work at Lower Temperatures: For particularly labile compounds, running the column in a cold room can slow the rate of decomposition.

  • Inert Atmosphere: If your derivative is susceptible to oxidation, performing the chromatography under an inert atmosphere of nitrogen or argon can be beneficial.[1]

Issue 2: My quinoline derivative streaks badly on TLC plates and gives poor separation in column chromatography.

Question: My compound shows significant tailing on the TLC plate, and I'm getting broad, overlapping peaks during column chromatography. How can I improve the resolution?

Answer: Tailing, like decomposition, is often a result of the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.[1] This leads to a non-ideal equilibrium during the separation process, causing the characteristic streaking.

To improve peak shape and separation:

  • Add a Basic Modifier: As with preventing decomposition, adding a small percentage of triethylamine or pyridine to your eluent system will sharpen your peaks by competing for the active sites on the silica.[1]

  • Check Your Sample's Acidity: If your quinoline derivative has an acidic functional group (e.g., a carboxylic acid or phenol), the compound can exist in both ionized and non-ionized forms, leading to streaking. Adding a small amount of a volatile acid like acetic acid or formic acid to the eluent can suppress this ionization and result in sharper peaks.

  • Optimize Solvent Strength: Ensure your eluent is not too strong, as this can cause all components to elute too quickly, resulting in poor separation. Conversely, an eluent that is too weak will lead to broad peaks and long retention times. Use TLC to find an eluent system that gives your desired compound an Rf value of approximately 0.2-0.4 for good separation on a column.[2][3]

Issue 3: My purified quinoline derivative is an oil and won't solidify.

Question: After chromatography, I've isolated my quinoline derivative, but it remains a persistent oil, making it difficult to handle and fully dry. How can I induce crystallization?

Answer: Obtaining a solid is often crucial for characterization and long-term stability. If your purified compound is an oil, here are several strategies to try:

  • Trituration: Try dissolving the oil in a small amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent in which your compound is insoluble (e.g., hexane or pentane) dropwise while vigorously scratching the side of the flask with a glass rod. This can induce nucleation and precipitation of a solid.[4]

  • Salt Formation: A highly effective method for both purification and solidification is to convert the basic quinoline into a crystalline salt.[4]

    • Hydrochloride (HCl) Salts: Dissolve the oily base in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., HCl in ether). The resulting hydrochloride salt will often precipitate as a solid.[4]

    • Picrate Salts: Picric acid forms highly crystalline, yellow salts with quinolines.[4][5] These can be easily filtered and, if necessary, the pure quinoline free base can be regenerated by passing a solution of the picrate salt through a short column of basic alumina.[1][5]

Section 2: Core Purification Protocols & Methodologies

This section provides detailed, step-by-step protocols for key purification techniques.

Protocol 1: Purification of a Basic Quinoline Derivative via Flash Column Chromatography with a Basic Modifier

This protocol is designed to purify a quinoline derivative that is sensitive to the acidic nature of silica gel.

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of ~0.3 for the target compound.

    • Once a suitable solvent ratio is found, add 1% triethylamine (NEt₃) to the mixture. Re-run the TLC to confirm that the Rf value is still appropriate and that tailing is minimized.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (containing 1% NEt₃).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure no air bubbles are trapped.[2]

    • Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system. If necessary, a gradient of increasing polarity can be used to elute compounds with different polarities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection:

    • The ideal solvent system consists of a "soluble" solvent in which your compound is readily soluble and a "non-soluble" solvent in which it is poorly soluble.[6] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6]

  • Dissolution:

    • Place the crude solid in a flask and add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Induce Crystallization:

    • Slowly add the "non-soluble" solvent dropwise to the hot solution until it becomes slightly turbid (cloudy).

    • If necessary, add a few more drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution at an elevated temperature.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "non-soluble" solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification of Quinoline via Picrate Salt Formation

This is a classic and highly effective method for purifying quinoline itself and many of its derivatives, especially for removing non-basic impurities.[5]

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.[1][5]

    • Cool the mixture in an ice bath to maximize precipitation.

  • Crystal Collection:

    • Collect the quinoline picrate crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization of the Picrate Salt (Optional):

    • For even higher purity, the picrate salt can be recrystallized from a suitable solvent like acetonitrile.[5]

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in a minimal amount of dimethyl sulfoxide (DMSO).

    • Pass this solution through a short column packed with basic alumina. The picric acid will be strongly adsorbed by the alumina.[1][5]

    • The pure quinoline will elute from the column. Extract the eluate with a non-polar solvent like n-pentane.[5]

    • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure quinoline.

Section 3: Data Summaries and Visual Guides

Table 1: Common Stationary Phases for Quinoline Derivative Purification
Stationary PhaseTypeAcidityRecommended ForConsiderations
Silica Gel Normal PhaseAcidicGeneral purpose, good for a wide range of polarities.Can cause decomposition or tailing of basic quinolines.[1] Requires deactivation with a base.
Alumina Normal PhaseBasic, Neutral, or AcidicExcellent for basic quinoline derivatives (use basic or neutral alumina).[1]Activity can vary; may need deactivation with water.
C18 (Reversed-Phase) Reversed PhaseNeutralNon-polar to moderately polar quinolines.[1]Requires polar mobile phases (e.g., acetonitrile/water, methanol/water).
Florisil Normal PhaseWeakly AcidicAn alternative to silica for sensitive compounds.Magnesium silicate-based adsorbent.
Cellulose Normal PhaseNeutralFor very polar or sensitive compounds.Often used in preparative TLC.
Table 2: Effective Solvents for Crystallization of Quinoline Derivatives
Solvent/Solvent SystemPolarityComments
Ethanol/Water PolarA versatile system for moderately polar quinoline derivatives.[4]
Acetone/Hexane Medium to Non-polarGood for less polar compounds that are highly soluble in acetone.
Ethyl Acetate/Hexane Medium to Non-polarA widely used system with good solvating power from ethyl acetate.
Acetonitrile Polar AproticEffective for recrystallizing quinoline salts, such as picrates.[1][5]
N,N-Dimethylformamide (DMF) Polar AproticCan be used for purifying certain quinoline carboxylic acid derivatives at elevated temperatures.[7]
Diagram 1: Troubleshooting Workflow for Column Chromatography

This diagram outlines a decision-making process when encountering issues during the column chromatography of quinoline derivatives.

G start Start: Crude Quinoline Derivative tlc Run TLC with Hexane/EtOAc start->tlc tlc_result Good spot shape? (Rf ~0.3) tlc->tlc_result streaking Streaking or Tailing Observed tlc_result->streaking No proceed_silica Proceed with Silica Gel Column (Eluent with 1% NEt3) tlc_result->proceed_silica Yes add_base Add 1% NEt3 to eluent Re-run TLC streaking->add_base add_base_result Tailing resolved? add_base->add_base_result add_base_result->proceed_silica Yes switch_phase Switch Stationary Phase add_base_result->switch_phase No decomposition Decomposition on column? proceed_silica->decomposition alumina Try Neutral or Basic Alumina switch_phase->alumina c18 Try Reversed-Phase (C18) switch_phase->c18 success Pure Product Obtained decomposition->success No decomposition_yes Decomposition Observed decomposition->decomposition_yes Yes decomposition_yes->switch_phase

Caption: Decision tree for troubleshooting quinoline purification by column chromatography.

Diagram 2: Purification Strategy via Salt Formation

This workflow illustrates the process of purifying a quinoline derivative by forming a crystalline salt and then regenerating the free base.

G start Impure Quinoline Derivative (Oil or Solid) dissolve Dissolve in suitable solvent (e.g., Ether, Ethanol) start->dissolve add_acid Add Acid Solution (e.g., HCl in Ether or Picric Acid in EtOH) dissolve->add_acid precipitate Precipitate Crystalline Salt add_acid->precipitate filter Collect Salt by Filtration precipitate->filter wash Wash with cold solvent filter->wash pure_salt Purified Crystalline Salt wash->pure_salt regenerate Regenerate Free Base? pure_salt->regenerate final_product Final Product: Purified Salt regenerate->final_product No dissolve_salt Dissolve salt (e.g., in DMSO for picrate) regenerate->dissolve_salt Yes neutralize Neutralize/Separate from Acid (e.g., Basic Alumina Column or Aqueous Base Wash) dissolve_salt->neutralize extract Extract with Organic Solvent neutralize->extract dry_evap Dry and Evaporate Solvent extract->dry_evap pure_base Final Product: Purified Free Base dry_evap->pure_base

Caption: Workflow for purification of quinoline derivatives via salt formation.

References

Technical Support Center: Scaling Up Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this powerful formylation reaction from the lab bench to a larger scale. Scaling up presents unique challenges that go beyond simply multiplying reagent quantities. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide: Addressing Common Scale-Up Issues

This section directly addresses specific problems you may encounter during your scale-up experiments in a practical question-and-answer format.

Answer: A drop in yield upon scale-up is a frequent issue, often stemming from a combination of factors that are less pronounced at a smaller scale.

  • Probable Cause 1: Inefficient Heat Transfer and Mixing.

    • Causality: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is exothermic.[1][2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate this heat. Inadequate mixing can create localized "hot spots" where the Vilsmeier reagent can decompose or trigger side reactions, thus lowering the effective concentration of the active formylating agent.

    • Recommended Solution:

      • Controlled Addition: Add the POCl₃ dropwise or via a syringe pump to a cooled solution of the substrate in DMF. This method, where the Vilsmeier reagent is consumed as it's formed, is often safer and more efficient at scale.[1]

      • Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) to maintain a homogenous mixture and uniform temperature.

      • Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture, not just monitoring the cooling bath temperature.

  • Probable Cause 2: Reagent Quality and Stoichiometry.

    • Causality: The Vilsmeier-Haack reaction is sensitive to moisture. Water present in the DMF can consume the POCl₃. Similarly, POCl₃ can degrade over time to produce HCl, which can interfere with the reaction.[3] Simple stoichiometric scaling might not account for these impurities or for the headspace in a large reactor.

    • Recommended Solution:

      • Use Anhydrous Reagents: Employ freshly opened or properly stored anhydrous DMF. Check the purity of your POCl₃; distillation may be necessary for older stock.

      • Re-optimize Stoichiometry: It may be necessary to slightly increase the equivalents of POCl₃ and DMF (e.g., from 1.2 eq to 1.5 eq) to compensate for any minor impurities or losses at scale.

  • Probable Cause 3: Incomplete Reaction.

    • Causality: Reaction times do not always scale linearly. A reaction that is complete in 2 hours on a 1-gram scale may require longer on a 100-gram scale due to mass transfer limitations.

    • Recommended Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as TLC, GC, or HPLC to track the consumption of the starting material. Do not proceed to workup until the reaction is confirmed to be complete.

Question 2: I'm observing significant side product formation, such as dichlorination or multiple formylations, which was minimal on the small scale. How can I improve selectivity?

Answer: Loss of selectivity is often a direct consequence of poor temperature control and incorrect stoichiometry.

  • Probable Cause 1: Temperature Spikes.

    • Causality: As mentioned, poor heat dissipation can lead to temperature spikes. Many side reactions, such as the chlorination of hydroxyl groups on sensitive substrates like uracils, have a higher activation energy than the desired formylation.[4] A higher reaction temperature will therefore favor these undesired pathways.

    • Recommended Solution:

      • Aggressive Cooling: Ensure your cooling system is robust enough for the scale. For highly exothermic reactions, a cryostat may be necessary instead of a simple ice bath.

      • Dilution: Increasing the solvent volume can help to buffer the exotherm, although this may also slow down the reaction rate and impact process efficiency. This trade-off must be carefully evaluated.

  • Probable Cause 2: Incorrect Reagent Ratio.

    • Causality: An excess of the Vilsmeier reagent can lead to diformylation or other reactions with the product.[5]

    • Recommended Solution:

      • Controlled Stoichiometry: Carefully control the equivalents of the formylating agent. If side reactions persist, consider using slightly less than the optimized small-scale equivalent and monitoring the reaction to completion.

      • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes lead to a high local concentration of the reagent, promoting side reactions. The reverse addition (adding POCl₃ to the substrate in DMF) is often preferable for controlling this.[1]

Question 3: My workup is extremely difficult. I'm seeing violent effervescence during the quench and persistent emulsions during extraction. What are safer and more efficient procedures?

Answer: The workup of a Vilsmeier-Haack reaction is one of the most hazardous stages of the process due to the highly exothermic hydrolysis of excess POCl₃.[6][7]

  • Probable Cause 1: Uncontrolled Quench.

    • Causality: Adding water or ice directly to the reaction vessel (a "direct quench") is extremely dangerous at scale. The reaction of POCl₃ with water is violent and can cause the contents of the reactor to erupt.[6]

    • Recommended Solution: The "Reverse Quench"

      • Prepare a separate, well-stirred vessel with a sufficient amount of crushed ice or an ice/water mixture.

      • Slowly transfer the reaction mixture from the reactor into the ice/water mixture via a cannula or addition funnel. This ensures that the water is always in large excess, which helps to absorb and dissipate the heat of hydrolysis safely.

  • Probable Cause 2: pH Swings and Byproduct Precipitation.

    • Causality: The hydrolysis of POCl₃ produces phosphoric acid and HCl, creating a highly acidic environment. Subsequent neutralization with a strong base can be exothermic and can cause salts to precipitate, leading to emulsions.

    • Recommended Solution: Buffered Workup

      • A safer alternative is to quench the reaction mixture into a cold, aqueous solution of a buffer like sodium acetate.[6]

      • The sodium acetate neutralizes the generated acids, preventing a large pH swing and often leading to a cleaner phase separation. Stir the mixture until hydrolysis is complete (typically 1 hour) before proceeding to extraction.

  • Probable Cause 3: Emulsion Formation.

    • Causality: Emulsions are common due to the presence of DMF, salts, and polar byproducts.

    • Recommended Solution:

      • Add Brine: After the main extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

      • Use a Filter Aid: If emulsions are severe, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up a Vilsmeier-Haack reaction? The primary hazard is thermal runaway.[2][9][10] This can occur during the formation of the Vilsmeier intermediate, which is thermally unstable, or during the aqueous workup.[1][6] The reaction can generate high and fast temperature and pressure rises.[2] A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is strongly recommended before attempting a large-scale reaction.

Q2: How does the choice of activating agent (e.g., POCl₃ vs. SOCl₂ vs. oxalyl chloride) affect the reaction at scale? While POCl₃ is most common, oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent.

  • POCl₃: The standard choice, but its hydrolysis is highly energetic.

  • Oxalyl Chloride: Can be more reactive but produces gaseous byproducts (CO, CO₂) which must be safely vented. It can be a good choice for substrates that are sluggish with POCl₃.

  • Thionyl Chloride (SOCl₂): Also effective, but generates HCl and SO₂ gas, requiring a robust scrubbing system. For large-scale synthesis, greener alternatives using phthaloyl dichloride have also been developed, which produce a solid, easily removable byproduct.[11][12]

Q3: What is the best order of addition for reagents at scale: pre-forming the Vilsmeier reagent or generating it in situ? For safety and control at scale, generating the Vilsmeier reagent in situ is generally recommended.[1] This involves having the substrate already present in the DMF and then slowly adding the POCl₃. This approach avoids accumulating a large quantity of the thermally sensitive Vilsmeier intermediate.[1][9] While some procedures claim better yields with a pre-formed reagent, the safety risks associated with its accumulation often outweigh the potential benefits on a larger scale.[1]

Q4: Are there modern alternatives to traditional batch processing for this reaction? Yes. Continuous flow chemistry is an excellent and increasingly adopted method for performing Vilsmeier-Haack reactions safely.[13] By using a microreactor, the thermally unstable Vilsmeier reagent is generated and consumed in a very small volume at any given time, virtually eliminating the risk of thermal runaway. This approach allows for safe operation at higher temperatures, often leading to faster reactions and cleaner product profiles.

Experimental Protocols
Protocol 1: A Controlled, Scaled-Up Vilsmeier-Haack Reaction (Batch Process)

This protocol is a general guideline. Reaction times and temperatures must be optimized for your specific substrate.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser with a nitrogen/argon inlet, and a pressure-equalizing addition funnel.

  • Reagent Charging: Charge the reactor with the electron-rich arene (1.0 equiv) and anhydrous DMF (5-10 volumes). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Vilsmeier Reagent Formation (In Situ): Charge the addition funnel with POCl₃ (1.2-1.5 equiv). Add the POCl₃ dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature or heat to the desired temperature (e.g., 40-60 °C), depending on the substrate's reactivity.[14][15]

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup: Proceed to Protocol 2 for a safe, controlled quench.

Protocol 2: Safer Workup with a Buffered Quench

This protocol is adapted from procedures designed to avoid delayed exothermic events.[6]

  • Preparation: In a separate, appropriately sized vessel equipped with a robust mechanical stirrer, prepare an aqueous solution of sodium acetate (approx. 5-6 molar equivalents relative to the starting substrate). Cool this solution to 10-15 °C.

  • Quenching (Reverse Add): Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred sodium acetate solution. Monitor the internal temperature of the quench vessel and control the addition rate to keep it within a safe range (e.g., below 40 °C).

  • Hydrolysis & Neutralization: After the addition is complete, allow the mixture to stir for at least 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.

Data Presentation & Visualizations
Table 1: General Reaction Parameters for Scale-Up
ParameterRecommended RangeRationale & Key Considerations
Substrate 1.0 equivThe limiting reagent.
DMF 5-10 volumesActs as both reagent and solvent. Higher volumes aid in thermal control but may slow the reaction.[15]
POCl₃ 1.2 - 2.0 equivStoichiometry depends on substrate reactivity. More reactive substrates require fewer equivalents.
Reagent Addition Temp. 0 - 10 °CCritical for controlling the initial exotherm of Vilsmeier reagent formation.[16]
Reaction Temp. 25 - 80 °CHighly substrate-dependent. Less reactive arenes may require heating.[14]
Quench Temp. 10 - 25 °CKeeping the quench solution cool is vital for safety.

Diagrams

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Iminium Iminium Salt Intermediate V_Reagent->Iminium Attack Arene Electron-Rich Arene Arene->Iminium Product Aryl Aldehyde Iminium->Product H2O H₂O (Workup) H2O->Product

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting_Workflow Start Low Yield at Scale Check_Reagents 1. Verify Reagent Quality (Anhydrous DMF, Pure POCl₃) Start->Check_Reagents Check_Conditions 2. Analyze Thermal Profile (Internal Temp vs. Time) Start->Check_Conditions Check_Workup 3. Review Workup & Isolation (Emulsions, Product Solubility) Start->Check_Workup Improve_Reagents Use fresh/purified reagents. Re-optimize stoichiometry. Check_Reagents->Improve_Reagents Improve_Conditions Improve cooling/agitation. Slow reagent addition rate. Check_Conditions->Improve_Conditions Improve_Workup Use reverse quench. Add brine or filter aid. Check_Workup->Improve_Workup

Caption: Troubleshooting workflow for low yield in scale-up.

Caption: Process flow for a scaled-up Vilsmeier-Haack reaction.

References

Navigating the Complexities of Quinoline Synthesis: A Technical Support Guide to the Friedländer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, CN – January 1, 2026 – To aid researchers, scientists, and drug development professionals in mastering the synthesis of quinoline derivatives, this technical support center provides a comprehensive guide to troubleshooting and optimizing the Friedländer synthesis. This resource offers in-depth, question-and-answer-based troubleshooting guides and FAQs designed to address specific experimental challenges, with a focus on mitigating common side reactions.

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, is a powerful method for constructing the quinoline scaffold—a privileged structure in numerous pharmaceuticals and functional materials.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[2][3][4] Despite its utility, the synthesis is often plagued by side reactions that can complicate product purification and reduce yields. This guide provides the expertise and field-proven insights necessary to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the Friedländer synthesis, offering explanations for their root causes and actionable solutions.

Question 1: My reaction is producing a significant amount of a self-condensation byproduct from my ketone starting material. How can I prevent this?

Answer: Self-condensation of the ketone, an aldol condensation, is one of the most common side reactions in the Friedländer synthesis, particularly under basic conditions.[5][6][7] This occurs when an enolizable ketone reacts with itself.

Causality and Mitigation Strategies:

  • Catalyst Choice: Basic catalysts are more likely to promote ketone self-condensation.[5][7] Switching to an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂), can minimize this side reaction.[6][7]

  • Milder Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can drive undesirable pathways.[4] The use of modern, milder catalysts like gold or iodine can allow the reaction to proceed at lower temperatures, thereby reducing the rate of self-condensation.[4]

  • Slow Addition of Ketone: Adding the ketone reactant slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular self-condensation reaction.[5]

  • Use of an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[4][5]

Question 2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a significant challenge when using unsymmetrical ketones, as the reaction can proceed on either side of the carbonyl group.[6][8]

Causality and Mitigation Strategies:

  • Catalyst and Reaction Control: The choice of catalyst can influence regioselectivity. Specific amine catalysts have been shown to promote regioselectivity.[4] Additionally, careful optimization of reaction conditions, such as the slow addition of the ketone and experimenting with different reaction temperatures, can favor the formation of one regioisomer over the other.[6]

  • Directing Groups: The introduction of a temporary directing group on the ketone can control the direction of enolization and, consequently, the regioselectivity.[6] For instance, introducing a phosphoryl group on the α-carbon of the ketone has been shown to be effective.[4]

  • Ionic Liquids: The use of ionic liquids as solvents or catalysts can also be an effective way to control regioselectivity.[4]

Question 3: My reaction is proceeding very slowly or not at all, resulting in a low yield. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion can be attributed to several factors, including catalyst inactivity, suboptimal temperature, or low substrate reactivity.[6][7]

Causality and Mitigation Strategies:

  • Catalyst Activity: Ensure the catalyst is active and used in the appropriate amount.[6] Some catalysts can be sensitive to air or moisture.

  • Reaction Temperature: The Friedländer synthesis often requires heating.[7] Gradually increasing the reaction temperature can improve the reaction rate.[6] Microwave irradiation can also be an effective technique to drive the reaction to completion, often with reduced reaction times.[1]

  • Substrate Reactivity: Sterically hindered or electronically deactivated starting materials can exhibit poor reactivity.[7] For such substrates, longer reaction times and a more active catalyst may be necessary.[6]

Question 4: I am observing the formation of tar and polymeric materials in my reaction. What is causing this and how can I prevent it?

Answer: Tar and polymer formation is often a result of harsh reaction conditions, such as excessively high temperatures or the use of highly reactive starting materials.[5][6]

Causality and Mitigation Strategies:

  • Temperature Control: Reducing the reaction temperature is the most direct way to minimize tar formation.[6]

  • Milder Catalysis: Employing a milder catalyst and a suitable solvent can help to control the reaction rate and prevent polymerization.[6]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting materials have been consumed to avoid prolonged exposure to harsh conditions.[6]

Key Experimental Parameters and Mitigation Strategies

The following table summarizes the key experimental parameters and their impact on common side reactions, providing a quick reference for optimizing your Friedländer synthesis.

Parameter Common Issue(s) Mitigation Strategies References
Catalyst Ketone Self-Condensation (Bases), Poor Regioselectivity, Low ReactivitySwitch from base to acid catalyst (e.g., p-TsOH, Lewis acids). Use regioselective catalysts (e.g., specific amines). Employ modern, milder catalysts (e.g., gold, iodine).[4][5][6][7]
Temperature Tar/Polymer Formation, Low ReactivityReduce temperature to minimize side reactions. Gradually increase temperature to improve conversion. Consider microwave irradiation for faster, cleaner reactions.[1][6][7]
Reactant Addition Ketone Self-Condensation, Poor RegioselectivityAdd the ketone slowly to the reaction mixture.[5][6]
Substrate Choice Ketone Self-Condensation, Poor RegioselectivityUse an imine analog of the o-aminoaryl aldehyde/ketone. Introduce a directing group on the unsymmetrical ketone.[4][5][6]
Solvent Low Reactivity, Side ReactionsScreen different solvents to optimize solubility and reaction rates. Consider solvent-free conditions or the use of ionic liquids.[4][7]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the desired Friedländer synthesis pathway and a common side reaction.

Friedlander_Synthesis 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Condensation α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product Dehydration

Caption: Desired Friedländer synthesis pathway.

Aldol_Self_Condensation Ketone1 α-Methylene Ketone Aldol Dimer Aldol Dimer Ketone1->Aldol Dimer Base-catalyzed Condensation Ketone2 α-Methylene Ketone Ketone2->Aldol Dimer α,β-Unsaturated Ketone α,β-Unsaturated Ketone Side Product Aldol Dimer->α,β-Unsaturated Ketone Dehydration

Caption: Ketone self-condensation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis?

A1: The reaction proceeds via an initial aldol-type condensation between the 2-aminoaryl aldehyde or ketone and the α-methylene ketone to form an aldol adduct. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring system.[4][9] An alternative mechanism involving the initial formation of a Schiff base has also been proposed, and the predominant pathway can depend on the specific reaction conditions.[8][9]

Q2: Are there more environmentally friendly approaches to the Friedländer synthesis?

A2: Yes, significant progress has been made in developing greener methodologies. These include the use of water as a solvent, solvent-free reaction conditions, and the application of reusable solid acid catalysts.[10][11] Microwave-assisted synthesis has also emerged as an energy-efficient method that can reduce reaction times and improve yields.[1]

Q3: Can the Friedländer synthesis be used for the preparation of chiral quinolines?

A3: Yes, asymmetric Friedländer reactions have been developed to produce chiral quinolines. This is often achieved by using chiral catalysts, such as chiral phosphoric acids, which can induce enantioselectivity in the cyclization step.[4]

Q4: How does the Pfitzinger reaction relate to the Friedländer synthesis?

A4: The Pfitzinger reaction is considered a variation of the Friedländer synthesis.[2][12] It utilizes isatin or isatoic acid as the 2-aminoaryl carbonyl equivalent, which reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[12][13]

Optimized Protocol for Minimizing Side Reactions in Friedländer Synthesis

This protocol provides a general starting point for optimizing the Friedländer synthesis to minimize common side reactions. It is crucial to note that the optimal conditions will be substrate-dependent.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • α-Methylene ketone (1.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and p-TsOH (10 mol%) in toluene (5 mL).

  • Reactant Addition: Begin stirring the solution and heat to reflux. Slowly add the α-methylene ketone (1.1 mmol) to the refluxing mixture over a period of 30 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion (as indicated by TLC, typically after 2-6 hours), cool the reaction mixture to room temperature.

  • Extraction: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Problem Identify Primary Issue Start->Identify_Problem Self_Condensation Self-Condensation Products Observed Identify_Problem->Self_Condensation Self- Condensation Regioisomers Mixture of Regioisomers Identify_Problem->Regioisomers Poor Regioselectivity No_Reaction Low or No Conversion Identify_Problem->No_Reaction No Reaction Tar Tar/Polymer Formation Identify_Problem->Tar Tar Formation Solution_SC Switch to Acid Catalyst Slow Ketone Addition Use Imine Analog Self_Condensation->Solution_SC Solution_Regio Use Regioselective Catalyst Optimize Temperature Add Directing Group Regioisomers->Solution_Regio Solution_NR Check Catalyst Activity Increase Temperature Use More Active Catalyst No_Reaction->Solution_NR Solution_Tar Reduce Temperature Use Milder Catalyst Monitor Reaction Time Tar->Solution_Tar End Optimized Synthesis Solution_SC->End Solution_Regio->End Solution_NR->End Solution_Tar->End

Caption: A logical workflow for troubleshooting common issues in the Friedländer synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during key quinoline synthesis reactions. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to make informed decisions in your experimental design.

General Troubleshooting & Optimization

This section addresses overarching issues that can be encountered across various named reactions for quinoline synthesis.

FAQ 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low conversion is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

Root Causes & Solutions:

  • Suboptimal Reaction Temperature: Quinoline syntheses often require heating to overcome activation energy barriers.[1] However, excessive temperatures can cause decomposition of starting materials or products, leading to tar formation.[1] Conversely, if the temperature is too low, the reaction will be slow or may not proceed at all.[1]

    • Causality: The cyclization and dehydration steps in most quinoline syntheses are endergonic and require thermal energy. The optimal temperature balances reaction rate against the stability of the molecular species involved.

    • Actionable Advice: Begin with the literature-reported temperature. If conversion is low, incrementally increase the temperature by 10-20°C. Monitor the reaction closely by Thin-Layer Chromatography (TLC) for the appearance of side products.

  • Poor Substrate Reactivity: The electronic and steric nature of your substrates is critical. For instance, anilines bearing strong electron-withdrawing groups are less nucleophilic, which can hinder the initial condensation or the final cyclization step.[1]

    • Causality: The core mechanism often involves the nucleophilic attack of an aniline nitrogen. Electron density on the nitrogen directly impacts its nucleophilicity and, therefore, the rate of key bond-forming steps.

    • Actionable Advice: For deactivated anilines, consider using a more forceful acid catalyst (e.g., polyphosphoric acid instead of H₂SO₄) or higher reaction temperatures. Be aware that this may also increase side reactions.

  • Catalyst Inactivity or Inappropriateness: The choice of acid or base catalyst is highly substrate-dependent.[2] An inappropriate catalyst may fail to promote the desired transformation efficiently.

    • Actionable Advice: If a standard catalyst (e.g., H₂SO₄, p-TsOH) is ineffective, a catalyst screening is recommended. For the Friedländer synthesis, Lewis acids like ZnCl₂ or even iodine can be effective alternatives.[2][3]

  • Presence of Water: In many acid-catalyzed reactions, the water produced during the reaction can inhibit equilibrium.[1]

    • Actionable Advice: Use anhydrous solvents and reagents where possible. In some setups, a Dean-Stark trap can be used to remove water as it is formed.

Workflow: Troubleshooting Low Product Yield

Below is a logical workflow to diagnose and resolve issues of low product yield in a typical quinoline synthesis.

LowYield_Workflow start Low Yield Observed check_tlc Analyze TLC Plate (Co-spotted with SM) start->check_tlc sm_present Starting Material (SM) Unchanged? check_tlc->sm_present streaking Streaking / Baseline Material Present? sm_present->streaking No increase_temp Action: Increase Temperature or Change Catalyst sm_present->increase_temp Yes new_spots New Spots Formed (Not Product)? streaking->new_spots No optimize_conditions Action: Decrease Temperature or Use Milder Conditions streaking->optimize_conditions Yes purify_isolate Action: Isolate & Characterize Side Products (e.g., by MS) new_spots->purify_isolate Yes success Problem Resolved new_spots->success No (Product is present, focus on isolation) increase_temp->success optimize_conditions->success purify_isolate->success

Caption: A troubleshooting workflow for diagnosing low yield.

Skraup Synthesis: Managing a Vigorous Reaction

The Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[4] It is notoriously exothermic and can be difficult to control.[5][6]

FAQ 2: My Skraup synthesis is extremely exothermic and produces significant tar. How can I improve this?

This is the most common challenge with the Skraup reaction, arising from the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation steps.[5][7]

Root Causes & Solutions:

  • Uncontrolled Exotherm: The reaction rate can accelerate uncontrollably, leading to localized hotspots and decomposition.

    • Causality: Concentrated sulfuric acid is a powerful dehydrating agent, and its reaction with glycerol is highly exothermic. This initial heat release can trigger the subsequent steps to proceed at a violent rate.

    • Actionable Advice 1: Use a Moderator. The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction.[1][5] Boric acid can also be used.[7] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation process over a longer period.[8]

    • Actionable Advice 2: Controlled Reagent Addition. Add the concentrated sulfuric acid slowly and portion-wise, with efficient external cooling (e.g., an ice bath).[5]

    • Actionable Advice 3: Ensure Efficient Stirring. Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots that lead to charring.[5]

  • Tar Formation: Polymerization of intermediates under harsh acidic and oxidizing conditions is a primary cause of tarring.

    • Actionable Advice: In addition to the moderation techniques above, avoid excessively high temperatures during the initial heating phase.[5] The crude product is often a thick, dark tar, and purification is key.[5] Steam distillation is a very effective method to isolate the volatile quinoline product from the non-volatile tar.[1]

Experimental Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the reaction's exothermicity.[1][8]

  • Setup: In a fume hood, equip a round-bottom flask of appropriate size with a mechanical stirrer and a reflux condenser.

  • Charging Reactants: To the flask, add aniline. Slowly and with cooling, add concentrated sulfuric acid to form aniline sulfate.

  • Addition of Moderator and Reagents: To the stirred mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1] Finally, add nitrobenzene, which acts as both an oxidizing agent and a solvent.[8]

  • Initiation: Gently heat the mixture. The reaction is exothermic and will begin to boil. Immediately remove the external heat source and allow the reaction to proceed under its own heat.[1] If it becomes too vigorous, cool the flask with a wet towel or a water bath.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool. Carefully pour it into a large volume of cold water.

  • Isolation: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base. Isolate the crude quinoline (along with unreacted nitrobenzene) via steam distillation.[1]

  • Purification: The crude product can be further purified by extraction with an organic solvent, drying, and vacuum distillation.[1]

Doebner-von Miller Synthesis: Combating Polymerization

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acid catalysis.[9][10] The most significant side reaction is the polymerization of the carbonyl starting material.[11]

FAQ 3: My Doebner-von Miller reaction results in a low yield and a large amount of intractable polymer/tar. How can I prevent this?

This issue is caused by the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone.[11]

Root Causes & Solutions:

  • Polymerization of Carbonyl Compound: Strong acids, while necessary for the reaction, are excellent catalysts for the polymerization of electron-deficient alkenes like enones and enals.

    • Causality: The acidic medium protonates the carbonyl oxygen, making the β-carbon even more electrophilic and susceptible to polymerization through repeated Michael-type additions.

    • Actionable Advice 1: Employ a Biphasic Solvent System. This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase (where the aniline salt resides) is kept low, drastically reducing self-polymerization.[5][11]

    • Actionable Advice 2: Optimize Acid and Temperature. Excessively harsh conditions (high acid concentration, high temperature) will accelerate polymerization.[11] A screening of Brønsted acids (HCl, H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄) can identify an optimal catalyst that promotes quinoline formation without excessive polymerization.[1][10]

    • Actionable Advice 3: Slow Addition. Slowly adding the carbonyl compound to the heated aniline/acid mixture can help maintain a low steady-state concentration, favoring the desired reaction over polymerization.

FAQ 4: My final product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives. Why does this happen?

The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[11] Incomplete oxidation is the cause.

  • Actionable Advice:

    • Ensure Sufficient Oxidant: The aniline starting material or a Schiff base intermediate often serves as the oxidant in the reaction. If this process is inefficient, the dihydro-intermediate will persist. Some variations of the reaction use an external oxidant. Ensure it is present in sufficient quantity.

    • Post-Reaction Oxidation: If dihydroquinolines are isolated, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or DDQ.[11]

Friedländer Synthesis: Controlling Selectivity and Side Reactions

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group to form a quinoline.[12] It can be catalyzed by either acids or bases.[2]

FAQ 5: I am getting a very low yield in my Friedländer synthesis. What are the most common causes?

Low yields in this synthesis are typically traced back to catalyst choice, temperature, or substrate reactivity.[2]

Root Causes & Solutions:

  • Inappropriate Catalyst: The choice between an acid or base catalyst is crucial and depends heavily on the substrates.[2]

    • Acid Catalysts (p-TsOH, H₂SO₄, Lewis Acids): Generally effective for a wide range of substrates.[2]

    • Base Catalysts (KOH, NaOH, KOtBu): Often used for more reactive substrates, but can promote side reactions.[2]

  • Aldol Condensation Side Reaction: A very common side reaction, especially under basic conditions, is the self-condensation of the ketone reactant, which consumes starting material and complicates purification.[2][3]

    • Causality: Base catalysts readily deprotonate the α-carbon of the ketone, leading to an enolate that can either react with the 2-aminoaryl carbonyl (desired path) or another molecule of the ketone (side reaction).

    • Actionable Advice: If aldol condensation is a problem, switch from a base to an acid catalyst. Alternatively, using an imine analog of the 2-aminoaryl carbonyl can prevent its self-condensation.[3][13]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either reactant can significantly slow the reaction.[2]

    • Actionable Advice: For unreactive substrates, higher temperatures and longer reaction times may be necessary. Microwave irradiation can sometimes be effective at driving these reactions to completion.[13][14]

Data Table 1: Catalyst Selection Guide for Friedländer Synthesis
Catalyst TypeCommon ExamplesBest ForPotential Issues
Brønsted Acids p-TsOH, H₂SO₄, TFAGeneral purpose, wide substrate scope.[2]Can be harsh, may require high temperatures.
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder than Brønsted acids.May require anhydrous conditions.
Base Catalysts KOH, NaOH, KOtBuReactive substrates.Promotes aldol self-condensation of ketones.[2]
Modern Catalysts Iodine, Ionic LiquidsMilder conditions, "green" chemistry approaches.[3][15]May not be universally applicable.
Mechanism: Friedländer Synthesis Pathways and Side Reactions

The reaction can proceed via two main pathways, with the potential for a significant side reaction under basic conditions.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First cluster_side_reaction Side Reaction (Base Catalyzed) start1 2-Aminoaryl Ketone (1) + α-Methylene Ketone (2) aldol Aldol Adduct (3) start1->aldol Aldol Condensation enone Unsaturated Carbonyl (4) aldol->enone -H₂O imine1 Imine Formation enone->imine1 Cyclization -H₂O quinoline Quinoline (7) imine1->quinoline start2 2-Aminoaryl Ketone (1) + α-Methylene Ketone (2) schiff Schiff Base (5) start2->schiff Imine Formation aldol2 Intramolecular Aldol (6) schiff->aldol2 Aldol Reaction aldol2->quinoline -H₂O ketone2 α-Methylene Ketone (2) aldol_self Aldol Self-Condensation Product ketone2->aldol_self Base Catalyst

Caption: Reaction pathways of the Friedländer synthesis.[12]

Combes Synthesis: Controlling Regioselectivity

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[16] A key challenge arises when using unsymmetrical β-diketones.

FAQ 6: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control this?

Regioselectivity is determined during the electrophilic aromatic annulation step (cyclization), which is often the rate-determining step.[16]

  • Root Cause: An unsymmetrical β-diketone, after condensing with the aniline to form the enamine intermediate, presents two non-equivalent carbonyl groups for the acid-catalyzed cyclization onto the aniline ring.

  • Causality: The cyclization will preferentially occur at the carbonyl carbon that is more electrophilic and/or leads to a more sterically favored transition state. The electronic properties of the aniline (ortho/para directing groups) and the steric bulk of the diketone's substituents influence the outcome.[16]

  • Actionable Advice:

    • Steric Control: Steric effects often play the most significant role.[16] The cyclization tends to occur away from the bulkier substituent on the diketone.

    • Catalyst Modification: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer improved regioselectivity.[16]

    • Temperature Optimization: The reaction temperature can influence the ratio of kinetic versus thermodynamic products. Experimenting with different temperatures may favor one regioisomer over the other.

Purification Strategies

Purification can be a significant hurdle, especially when reactions produce tar or when the quinoline product is unstable.

FAQ 7: My quinoline derivative is decomposing on my silica gel column. What can I do?

This is a frequent problem due to the basic nature of the quinoline nitrogen interacting with the acidic surface of standard silica gel.[17]

  • Actionable Advice:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-volatile base, like triethylamine (~1-2%). This deactivates the acidic silanol groups.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds like quinolines.

    • Salt Formation: If the product is an oil or difficult to purify chromatographically, it can often be converted to a crystalline salt (e.g., hydrochloride or picrate).[18] The salt can be purified by recrystallization and then neutralized to regenerate the pure quinoline free base.[18]

FAQ 8: My quinoline product is a thick oil and will not crystallize. How can I solidify it?

Many quinolines, especially those with alkyl chains, are oils at room temperature.

  • Actionable Advice:

    • Solvent Screening for Crystallization: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity persists. Cooling this mixture may induce crystallization.[18]

    • Salt Formation: As mentioned above, converting the oily base to a solid salt is a robust and highly effective method for both purification and solidification.[18] Hydrochloride and picrate salts are often highly crystalline.[18]

References

Technical Support Center: Navigating the Stability of Halogenated Quinolines in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of halogenated quinolines in solution. This guide is designed for researchers, scientists, and drug development professionals who work with these complex molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common stability issues encountered during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: The Challenge of Halogenated Quinoline Stability

Halogenated quinolines are a critical class of compounds with a broad spectrum of applications, including their use as anticancer, anti-HIV, and antibacterial agents.[1][2] However, their inherent chemical structure can also make them susceptible to degradation in solution, leading to inconsistent experimental outcomes and loss of potency.[3] Understanding the factors that influence their stability is paramount for reliable research and development. The primary culprits behind the instability of these compounds are photodegradation, pH-dependent hydrolysis, and oxidation.[3] This guide will provide you with the expertise to mitigate these challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My halogenated quinoline solution is changing color (e.g., turning yellow or brown). What's happening?

Probable Cause: Discoloration is a common visual indicator of degradation, often resulting from photodegradation or oxidation.[3] Exposure to light, especially UV radiation, can initiate photochemical reactions, leading to the formation of colored byproducts.[3][4]

In-Depth Explanation: The quinoline ring system is susceptible to photo-oxidation. Upon absorption of light energy, the molecule can be excited to a higher energy state, making it more reactive towards oxygen or other reactive species in the solution. This can lead to the formation of hydroxylated quinolines and other colored degradation products.[4][5]

Solution & Preventative Measures:

  • Light Protection: Always store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.[3]

  • Inert Atmosphere: For particularly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Solvent Choice: Ensure the solvent used is of high purity and free from peroxides, which can initiate oxidation.

Issue 2: I'm observing a progressive loss of compound potency and inconsistent results in my bioassays.

Probable Cause: A decline in potency is a classic sign of compound degradation. The stability of halogenated quinolines in aqueous solutions can be significantly influenced by pH, temperature, and light exposure.[3]

In-Depth Explanation: Halogenated quinolines can undergo hydrolysis, particularly at non-optimal pH values. The rate of this degradation is often accelerated by elevated temperatures.[3] For instance, the photodegradation of quinoline has been shown to be faster at a more acidic pH of 4.5 compared to a neutral pH of 7.0.[4] This degradation leads to a lower concentration of the active parent compound, resulting in diminished biological activity.

Solution & Preventative Measures:

  • Prepare Fresh Solutions: For the most sensitive and critical experiments, it is highly recommended to prepare solutions fresh from solid material.

  • Conduct Stability Studies: If stock solutions must be stored, perform a preliminary stability study under your specific storage conditions (solvent, concentration, temperature, light exposure) to determine the viable storage duration.

  • pH Control: Utilize buffers to maintain the pH of the solution at a level where the specific halogenated quinoline derivative is most stable.[3] This optimal pH often needs to be determined empirically.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of chemical degradation.[3][6] However, always ensure the compound remains in solution upon thawing and is not susceptible to freeze-thaw degradation.

Issue 3: I'm seeing unexpected peaks in my analytical chromatography (HPLC, LC-MS).

Probable Cause: The appearance of new peaks is a strong indication that your parent compound is degrading into other products.

In-Depth Explanation: Halogenated quinolines can degrade through various pathways, including hydroxylation, dehalogenation, and ring-opening, leading to a mixture of degradation products.[5][7][8] For example, studies have identified intermediates such as hydroxylated and chlorinated derivatives during the degradation process.[7]

Solution & Preventative Measures:

  • Develop a Stability-Indicating Method: A crucial tool is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact parent compound from all potential degradation products, ensuring accurate quantification of the active ingredient.[3]

  • Forced Degradation Studies: To proactively identify potential degradation products and validate your analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to investigating the stability of your halogenated quinoline.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Prepare a Stock Solution: Create a stock solution of your halogenated quinoline in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[3]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.[3]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.[3]

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C).[3]

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.[4]

  • Time-Point Analysis: For each condition, collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation and Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using an appropriate analytical technique, such as HPLC-UV or LC-MS, to monitor the decrease of the parent peak and the formation of new peaks.

Data Interpretation: The chromatograms will reveal the conditions under which the compound is unstable and the retention times of the degradation products. This information is critical for validating that your routine analytical method can separate and quantify these impurities.

Visualization of Experimental Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) stock->acid Expose to base Base Hydrolysis (0.1M NaOH) stock->base Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to thermal Thermal Stress (70°C) stock->thermal Expose to photo Photolytic Stress (UV/Sunlight) stock->photo Expose to sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via HPLC-UV/LC-MS sampling->hplc data Identify Degradation Products & Assess Method Specificity hplc->data Degradation_Pathway Simplified Halogenated Quinoline Degradation cluster_products Degradation Products parent Halogenated Quinoline hydroxylated Hydroxylated Derivatives parent->hydroxylated Photodegradation / Oxidation dehalogenated Dehalogenated Quinoline parent->dehalogenated Hydrolysis quinolinone Quinolinone Derivatives parent->quinolinone Oxidation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Degradation dehalogenated->ring_opened Further Degradation

References

Technical Support Center: Troubleshooting the Do-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Doebner-von Miller reaction. As a cornerstone of heterocyclic chemistry, this reaction provides a powerful route to quinoline scaffolds, which are integral to numerous pharmaceuticals and functional materials.[1][2][3] However, its classical conditions are often harsh, leading to challenges with yield and purity.[1]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to logically troubleshoot and optimize this powerful reaction for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: My reaction turned into a thick, black, intractable tar. What is the primary cause and how can I prevent this?

A1: This is the most common and frustrating issue encountered with the Doebner-von Miller synthesis.

Root Cause: The culprit is the acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone.[4][5] Under the strongly acidic and heated conditions required for the cyclization, the carbonyl compound can readily self-condense, forming high-molecular-weight polymeric materials, which manifest as tar.[4][6]

Causality-Driven Solutions: The key is to favor the intermolecular reaction between the aniline and the carbonyl over the carbonyl's self-polymerization. We can achieve this by controlling the effective concentration of the carbonyl and moderating the reaction conditions.

Strategic Recommendations:

  • Slow Addition of the Carbonyl: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline over an extended period (e.g., 1-2 hours).[6] This maintains a low instantaneous concentration of the carbonyl, statistically favoring a reaction with the abundant aniline over self-condensation.

  • Employ a Biphasic System: This is a highly effective strategy to sequester the carbonyl.[1] By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (like toluene) and adding it to the aqueous acidic solution of the aniline, you limit the carbonyl's exposure to the harsh aqueous acid, thereby suppressing polymerization.[1][4]

  • Moderate Temperature and Acid Strength: While heat and strong acid are necessary, excessive conditions accelerate tar formation.[4][6] Systematically screen temperatures, starting from the lowest reported effective temperature for similar substrates. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄, I₂) to find an optimal balance.[4][7]

Experimental Protocol: Minimizing Tar Formation via Slow Addition

Here is a representative protocol for the synthesis of 2-methylquinoline that incorporates the slow addition principle.

Step Procedure Rationale
1. Setup In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.Establishes the acidic medium and prepares the aniline salt.
2. Heating Heat the aniline hydrochloride solution to reflux.Provides the necessary activation energy for the reaction.
3. Slow Addition In the addition funnel, dissolve crotonaldehyde (1.2 eq). Add the crotonaldehyde solution dropwise to the refluxing aniline mixture over 1-2 hours.Maintains a low concentration of crotonaldehyde to prevent its polymerization.[6]
4. Reaction After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor progress by TLC.Drives the cyclization and aromatization steps to completion.
5. Workup Cool the mixture, then carefully basify with concentrated NaOH solution to pH > 10.Neutralizes the acid and liberates the free quinoline base for extraction.
6. Extraction Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.Transfers the organic product from the aqueous phase.
7. Purification Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via distillation or column chromatography.Isolates the final product from residual starting materials and byproducts.
Q2: My yield is very low, but I don't see significant tar formation. What other factors could be at play?

A2: If tarring isn't the issue, low yields often point to incomplete reaction, an inefficient final oxidation step, or issues with the starting materials themselves.

Troubleshooting Workflow:

G start Low Yield Observed check_sm Verify Purity of Starting Materials (Aniline, Carbonyl) start->check_sm check_conditions Review Reaction Conditions (Acid, Temp, Time) start->check_conditions check_oxidation Analyze for Dihydroquinoline Intermediate start->check_oxidation action_purify Purify/Distill Aniline & Carbonyl Before Use check_sm->action_purify Impure? action_optimize Screen Catalysts (Lewis vs. Brønsted) & Optimize Temperature/Time check_conditions->action_optimize Suboptimal? action_oxidant Incorporate a Stronger Oxidizing Agent (e.g., nitrobenzene, arsenic acid) or Increase Reaction Time/Temp check_oxidation->action_oxidant Intermediate Present?

Caption: Troubleshooting workflow for low yields in the absence of tar formation.

Detailed Explanations:

  • Incomplete Oxidation: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. This step can be sluggish. Often, the aniline starting material or an intermediate Schiff base acts as the oxidant, but this is not always efficient.

    • Solution: Consider adding a dedicated oxidizing agent. Classically, nitrobenzene (as used in the related Skraup synthesis) is effective. Other options include arsenic acid or even air oxidation under certain conditions.[8] You can monitor the reaction by TLC or LC-MS to see if the dihydroquinoline intermediate is building up.

  • Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs) on the aniline (e.g., nitro, cyano) deactivate the ring, making the initial Michael addition and the subsequent electrophilic cyclization steps significantly slower.[4] Harsher conditions (stronger acid, higher temperature) may be required, which in turn increases the risk of side reactions.

    • Steric Hindrance near the amino group or on the α,β-unsaturated carbonyl can impede the reaction.

  • Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids.[7] If a standard Brønsted acid like HCl is giving poor results, a Lewis acid like tin tetrachloride (SnCl₄) or zinc chloride (ZnCl₂) might be more effective by better activating the carbonyl compound toward nucleophilic attack.[6][9]

Q3: How can I reliably purify my quinoline product from the crude reaction mixture?

A3: Purification can be challenging, especially if tar is present. The strategy depends on the physical properties of your target quinoline.

Purification Strategy Selection:

G start Crude Product Obtained check_volatility Is the Quinoline Volatile & Thermally Stable? start->check_volatility check_solid Is the Quinoline a Solid? start->check_solid steam_dist Perform Steam Distillation check_volatility->steam_dist Yes column_chrom Purify by Column Chromatography check_volatility->column_chrom No check_solid->column_chrom No recrystal Purify by Recrystallization check_solid->recrystal Yes final_purify Characterize Final Product steam_dist->final_purify Collect Distillate column_chrom->final_purify recrystal->final_purify

Caption: Decision diagram for selecting a purification method.

Method Details:

  • Steam Distillation: This is a classic and highly effective technique for separating volatile quinolines from non-volatile tars and inorganic salts.[6] The crude, basified reaction mixture is heated while steam is passed through it. The quinoline co-distills with the water and can be collected and extracted from the distillate.[6][10]

  • Column Chromatography: For non-volatile or thermally sensitive products, column chromatography is the method of choice.[4]

    • Pro-Tip: Before loading onto a column, it is highly advisable to perform a preliminary filtration through a plug of silica gel or celite. This will remove the majority of the tarry material, which would otherwise irreversibly bind to the top of your chromatography column and ruin the separation.

  • Acid-Base Extraction: You can exploit the basicity of the quinoline nitrogen. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1 M HCl). The quinoline will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure quinoline back into an organic solvent.

References

Technical Support Center: Purification of Unstable Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Unstable Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of isolating and purifying molecules prone to degradation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work. Unstable compounds demand a nuanced approach where understanding the why is as critical as knowing the how.

This resource is structured to help you diagnose the nature of your compound's instability and select the most appropriate purification strategy. We will move from foundational principles to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Guiding Principles for Handling Unstable Compounds

The purification of an unstable compound is a race against time and thermodynamics. The primary objective is to minimize the exposure of the target molecule to conditions that promote its degradation. Every decision, from solvent choice to the duration of an experiment, must be viewed through the lens of stability.

The Pillars of Purification for Sensitive Molecules:

  • Identify the Instability: Before choosing a method, you must understand the enemy. Is your compound sensitive to acid, base, heat, oxygen, light, or shear stress? A preliminary stability screen (e.g., TLC spot test on silica/alumina, leaving a solution on the benchtop vs. in the fridge) can provide invaluable clues.

  • Minimize Time: The shorter the contact time with stationary phases, harsh solvents, or elevated temperatures, the better the recovery. Techniques like flash chromatography are often preferred over traditional gravity-fed columns for this reason.[1]

  • Control the Environment: The purification environment must be tailored to the compound's weakness. This may involve deactivating stationary phases, working at low temperatures, or maintaining a strictly inert atmosphere.

Decision-Making Workflow for Purification Method Selection

The following diagram outlines a logical decision-making process for selecting a purification strategy based on the properties of your unstable compound.

Purification_Decision_Tree Workflow for Selecting a Purification Method for Unstable Compounds cluster_chrom If other methods fail or are unsuitable start Crude Product (Unstable Compound) check_state Solid or Liquid/Oil? start->check_state is_solid Solid check_state->is_solid Solid is_liquid Liquid / Oil check_state->is_liquid Liquid/Oil check_thermal_solid Thermally Stable? is_solid->check_thermal_solid chromatography_node Consider Chromatography is_solid->chromatography_node check_thermal_liquid Thermally Stable? is_liquid->check_thermal_liquid is_liquid->chromatography_node cryst Purify by Crystallization / Recrystallization check_thermal_solid->cryst Yes low_temp_cryst Low-Temperature Crystallization check_thermal_solid->low_temp_cryst No check_air_sensitivity Air/Oxidatively Sensitive? cryst->check_air_sensitivity low_temp_cryst->check_air_sensitivity distill Distillation check_thermal_liquid->distill Yes, BP <150°C vac_distill Vacuum Distillation check_thermal_liquid->vac_distill No, BP >150°C or Decomposes distill->check_air_sensitivity vac_distill->check_air_sensitivity check_silica_stability Stable on Silica Gel? chromatography_node->check_silica_stability Check Stability First flash_chrom Standard Flash Chromatography check_silica_stability->flash_chrom Yes check_acid_base Acid or Base Sensitive? check_silica_stability->check_acid_base No flash_chrom->check_air_sensitivity alt_chrom Alternative Chromatography deactivated_silica Deactivated Silica (e.g., with Triethylamine) check_acid_base->deactivated_silica Acid Sensitive alumina Alumina Chromatography (Basic, Neutral, or Acidic) check_acid_base->alumina Base Sensitive rev_phase Reversed-Phase (C18) Flash Chromatography check_acid_base->rev_phase Very Polar or Other Issues deactivated_silica->check_air_sensitivity alumina->check_air_sensitivity rev_phase->check_air_sensitivity inert_atmosphere Perform ALL steps under Inert Atmosphere (N2/Ar) check_air_sensitivity->inert_atmosphere Yes

Caption: Workflow for selecting and optimizing a purification method.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the purification of unstable compounds in a question-and-answer format.

Acid/Base Sensitivity

Q: My compound streaks on the TLC plate and seems to decompose during flash chromatography on silica gel. What is happening and how can I fix it?

A: This is a classic sign of acid sensitivity. Standard silica gel is inherently acidic (pKa ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the degradation of acid-labile compounds, such as those containing acetals, ketals, silyl ethers, or certain protecting groups.

Troubleshooting Steps:

  • Confirm Acidity is the Issue: Spot your compound on a TLC plate. Let it sit for 10-15 minutes, then elute as normal. If a new, lower Rf spot appears or the original spot diminishes, decomposition on silica is likely.[2]

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[3][4] The TEA adsorbs to the active sites, rendering them inaccessible to your compound.

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. For acid-sensitive compounds, neutral or basic alumina is an excellent choice.[2][5] Note that elution patterns can differ significantly from silica.

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using solvents like water/acetonitrile or water/methanol can be a gentle alternative.

Q: My basic compound (e.g., an amine) shows significant peak tailing during HPLC analysis and purification. How can I improve the peak shape?

A: Peak tailing for basic compounds is often caused by secondary interactions between the protonated amine and deprotonated, anionic residual silanol groups on silica-based columns.[4]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4 using formic acid or TFA) protonates the analyte and suppresses the ionization of acidic silanol groups, minimizing these unwanted interactions.[4] Alternatively, working at a high pH (e.g., pH 9-10 with ammonium hydroxide) keeps the amine neutral, but requires a column specifically designed for high pH stability.

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites and dramatically improve peak shape.[4]

  • Employ a Highly End-Capped Column: Use a modern, high-purity HPLC column with advanced end-capping. End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to cap most of the residual silanol groups, reducing the sites available for secondary interactions.

Thermal Instability

Q: I need to purify a high-boiling liquid that decomposes at its atmospheric boiling point. What technique should I use?

A: The ideal technique is vacuum distillation (or reduced-pressure distillation).[6][7]

Causality: A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the system pressure with a vacuum pump, the boiling point of the liquid is significantly lowered.[7][8] This allows for distillation at a temperature below the compound's decomposition point. For example, a compound that boils at 250 °C at atmospheric pressure (760 mmHg) might boil at 120 °C at 1 mmHg, preventing thermal degradation.

Key Considerations for Vacuum Distillation:

  • Ensure all glassware is free of cracks or star fractures, as they can implode under vacuum.

  • Use a proper vacuum trap (e.g., a cold finger with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.

  • Introduce a fine stream of air or nitrogen through an ebulliator or use a magnetic stir bar to ensure smooth boiling and prevent bumping.

Q: Can I purify a thermally sensitive solid compound?

A: Yes, several low-temperature techniques are available:

  • Low-Temperature Recrystallization: This is the most common method. The principle is the same as standard recrystallization—leveraging differences in solubility at different temperatures—but performed at or below room temperature.[9][10] You would dissolve your compound in a minimal amount of a suitable solvent at room temperature (or slightly warm, if stability permits) and then slowly cool the solution in a refrigerator (4 °C), freezer (-20 °C), or even a dry ice bath (-78 °C) to induce crystallization.[11]

  • Sublimation: For compounds that can transition directly from a solid to a gas phase without melting, sublimation under vacuum is an exceptionally gentle purification method.[6][12][13] The impure solid is heated gently under vacuum, and the pure compound deposits as crystals on a cold surface (a "cold finger"). This is only suitable for a specific class of compounds.

  • Fractional Melting: This technique involves slowly freezing the substance and then carefully melting it in stages, collecting fractions of the melt.[11] The initial fractions will be enriched with impurities, while later fractions will contain the highly purified compound. This is particularly useful for compounds that are unstable even at their melting points.[11]

Oxidative & Atmospheric Instability

Q: My compound changes color and degrades when exposed to air. How do I handle and purify it?

A: Your compound is air- or oxygen-sensitive. All manipulations must be performed under an inert atmosphere .[14][15] This involves replacing the reactive air (primarily oxygen and moisture) in your glassware with a non-reactive gas like nitrogen (N₂) or argon (Ar).[16]

Essential Techniques & Setups:

  • Degassing Solvents: Solvents must be degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: Freezing the solvent with liquid N₂, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times for maximum effect.

  • Inert Atmosphere Workflow:

    • Drying Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum, to remove adsorbed water.[17]

    • Purging: The reaction or purification vessel (e.g., a round-bottom flask or chromatography column) is purged by cycles of applying a vacuum and backfilling with inert gas.[16] Alternatively, a steady flow of inert gas through the vessel can displace the air.[17][18]

    • Reagent/Sample Transfer: Liquids are transferred using gas-tight syringes or cannulas. Solids are typically added quickly under a positive pressure of inert gas (a "nitrogen blanket").

    • Maintaining Atmosphere: A balloon filled with N₂ or Ar, connected to the flask via a needle, provides a simple and effective positive pressure system for benchtop reactions and transfers.[17][18] For more rigorous work, a Schlenk line or a glovebox is used.[14]

Inert_Atmosphere_Workflow Workflow for Purification under Inert Atmosphere start Prepare Materials dry_glass Oven-Dry or Flame-Dry Glassware start->dry_glass degas_solvents Degas All Solvents (e.g., Sparging with N₂) start->degas_solvents setup Assemble Apparatus (e.g., Flash Column) dry_glass->setup degas_solvents->setup purge Purge System with N₂/Ar (Vacuum/Backfill Cycles) setup->purge load Load Sample purge->load load_solid Dry Load onto Silica under N₂ Flow load->load_solid Solid Sample load_liquid Liquid Load via Gas-Tight Syringe load->load_liquid Liquid Sample run Run Purification load_solid->run load_liquid->run maintain_pressure Maintain Positive N₂/Ar Pressure (e.g., via Balloon or Bubbler) run->maintain_pressure Throughout collect Collect Fractions run->collect collect_fractions Collect in N₂-Purged Test Tubes/Flasks collect->collect_fractions analyze Analyze & Concentrate collect_fractions->analyze tlc TLC Spotting under N₂ Blanket analyze->tlc rotovap Concentrate Fractions with N₂ Bleed into Rotovap analyze->rotovap

Caption: Workflow for purification under inert atmosphere.

General Impurity Removal

Q: My reaction is clean by TLC, but contains excess reagents or by-products that are difficult to remove by chromatography or extraction. Is there a simpler way?

A: Yes, scavenger resins are an excellent solution for this problem. These are polymer-supported reagents designed to selectively react with and bind specific types of molecules, allowing them to be removed by simple filtration.[19][20] This avoids the need for aqueous workups or chromatography, which can be detrimental to unstable products.

Benefits of Scavenger Resins:

  • Simplicity: The desired product remains in solution while impurities are captured on the solid phase and filtered off.[19]

  • High Selectivity: Resins are functionalized to target specific groups (e.g., acids, bases, electrophiles).[19][21]

  • Mild Conditions: The purification is typically done at room temperature, preserving sensitive compounds.

Common Scavenger Resin Types and Applications:

Resin Functional GroupTarget Impurities / ReagentsTypical Application
Isocyanate Primary and secondary aminesRemove excess amines from a reaction.
Amine (e.g., Trisamine) Acid chlorides, sulfonyl chlorides, isocyanates, electrophiles[22]Quench reactions and remove excess acylating or sulfonating agents.
Carboxylic Acid Amines, alkoxides, organometallic reagents[22]Remove excess bases or quench organometallic reactions.
Thiol (Si-Thiol) Palladium (Pd), Platinum (Pt), Copper (Cu), other transition metals[23]Remove residual metal catalysts from cross-coupling reactions.
Strongly Basic Anion Exchange Acids, phenolsRemove acidic by-products or unreacted starting materials.

Section 3: Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to neutralize the acidic sites on silica gel for the purification of acid-sensitive compounds.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Elution solvent system (pre-determined by TLC)

  • Triethylamine (TEA)

  • Sand (acid-washed)

Procedure:

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial, low-polarity elution solvent, but with the addition of 1-2% (v/v) triethylamine.[4] For example, if your starting eluent is 5% Ethyl Acetate in Hexanes, prepare a separate solution of 1% TEA in 5% Ethyl Acetate/Hexanes.

  • Pack the Column: Pack the chromatography column with silica gel as you normally would (either as a slurry or dry-packed).

  • Deactivation Flush: Pass 2-3 column volumes of the deactivating solvent (containing TEA) through the packed column. Discard the eluant.[3] This step ensures that all acidic sites are neutralized.

  • Equilibration Flush: Flush the column with 2-3 column volumes of your actual initial elution solvent (without TEA). This removes the excess, unbound triethylamine, which could otherwise co-elute with your compound.

  • Load the Sample: Load your crude sample onto the column. Dry loading (adsorbing the compound onto a small amount of silica) is often preferred to maintain resolution.[24]

  • Elute and Collect: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. Collect fractions and analyze by TLC as usual.

Section 4: Purity Assessment for Unstable Compounds

Determining the purity of an unstable compound requires analytical techniques that are fast and mild.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[25] Use a high-quality, end-capped column and an optimized mobile phase (as discussed in the troubleshooting section) to get sharp peaks. Purity is often expressed as a percentage of the total peak area.[26]

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can determine absolute purity without needing a reference standard of the compound itself. It compares the integral of a known compound signal to the integral of a certified internal standard of known concentration.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides mass information that can confirm the identity of the main peak and help characterize any degradation products or impurities.[25]

It is crucial to analyze samples promptly after purification and to store them under conditions that maximize stability (e.g., cold, dark, and under an inert atmosphere) to ensure the measured purity is accurate.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, quinoline derivatives stand out as privileged scaffolds due to their wide range of biological activities. Among these, 2-Chloro-7-methylquinoline-3-carbaldehyde is a crucial synthetic intermediate, providing a versatile backbone for the construction of more complex heterocyclic systems.[1][2] Its precise structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will delve into the rationale behind spectral predictions, present a comparative analysis to distinguish it from a key structural isomer, and provide robust, field-proven protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who rely on accurate structural data to drive their projects forward.

Predicted ¹H NMR Spectrum: An Evidence-Based Approach

Below is the chemical structure with protons labeled for unambiguous assignment.

Structure for Analysis

Caption: Structure of this compound with key protons labeled.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Prediction
CHO ~10.5Singlet (s)1HN/AThe aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond, placing it far downfield.[3] It has no adjacent protons, resulting in a singlet.
H4 ~8.8 - 9.0Singlet (s)1HN/AThis proton is deshielded by the adjacent electron-withdrawing aldehyde, the ring nitrogen, and the quinoline ring current. Its isolation from other protons leads to a singlet.
H5 ~8.0 - 8.2Doublet (d)1H³J(H5-H6) ≈ 8.5 - 9.0H5 is ortho to H6, resulting in a large coupling constant. Its downfield shift is typical for the proton at this position in the quinoline system.
H8 ~7.8 - 7.9Singlet (s) or narrow doublet (d)1H⁴J(H8-H6) ≈ 0.5 - 1.0H8 is ortho to the methyl-bearing carbon and meta to H6. The weak meta-coupling may not be resolved, making the signal appear as a singlet. The electron-donating methyl group at C7 shields this ortho proton, shifting it slightly upfield.
H6 ~7.4 - 7.5Doublet (d)1H³J(H6-H5) ≈ 8.5 - 9.0H6 is coupled only to H5 (ortho), resulting in a doublet. The methyl group at the adjacent C7 position provides some shielding.
CH₃ ~2.5 - 2.6Singlet (s)3HN/AAromatic methyl groups typically resonate in this region. The absence of adjacent protons results in a singlet.[3]

Comparative Analysis: Isomer Differentiation

The true power of NMR lies in its ability to distinguish between subtle structural differences. A common synthetic byproduct or alternative starting material could be the isomeric 2-Chloro-6-methylquinoline-3-carbaldehyde . A 1D ¹H NMR spectrum provides a clear and definitive method to distinguish between these two compounds based on the splitting patterns of the protons on the carbocyclic ring.

Table 2: ¹H NMR Comparison of 7-methyl vs. 6-methyl Isomers

Proton2-Chloro-7-methyl ... (Predicted)2-Chloro-6-methyl ... (Predicted)Key Differentiator
H8 Singlet (s) or narrow d, ~7.8-7.9 ppmDoublet (d), ³J ≈ 8.5 Hz, ~7.9-8.0 ppmThe H8 signal is the most telling. In the 7-methyl isomer, H8 has no ortho protons, resulting in a singlet. In the 6-methyl isomer, H8 is ortho to H7, producing a clear doublet with a large coupling constant.
H5 Doublet (d), ³J ≈ 8.5 Hz, ~8.0-8.2 ppmSinglet-like (s), ~8.0-8.1 ppmIn the 7-methyl isomer, H5 is a clear doublet due to ortho coupling with H6. In the 6-methyl isomer, H5 is ortho to the methyl-substituted carbon, appearing as a singlet or very narrowly split signal.
H6/H7 H6: Doublet (d), ³J ≈ 8.5 Hz, ~7.4-7.5 ppmH7: Doublet of doublets (dd), ³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz, ~7.6-7.7 ppmThe complexity of the signal in the middle of the aromatic region differs significantly. The 6-methyl isomer shows a doublet of doublets for H7 (ortho-coupled to H8, meta-coupled to H5).
CH₃ Singlet (s), ~2.5-2.6 ppmSinglet (s), ~2.5-2.6 ppmThe methyl singlet itself is not a useful differentiator.

This comparative analysis demonstrates that a careful examination of multiplicity and coupling constants in the aromatic region (7.4-8.2 ppm) allows for the unambiguous identification of the correct isomer.

Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized protocols is essential. The following sections outline best practices for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free sample for high-resolution NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)

  • Glass Pasteur pipette

  • Small vial (e.g., 1-dram)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5][6] Gently swirl the vial to ensure the sample dissolves completely. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

  • Transfer: Using the Pasteur pipette, transfer the clear solution into the NMR tube. Avoid transferring any solid particles.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning: After analysis, NMR tubes should be rinsed thoroughly with a suitable solvent (e.g., acetone) and dried completely before reuse.[4]

Protocol 2: 1D ¹H NMR Spectrum Acquisition (300-500 MHz Spectrometer)

Objective: To acquire a standard proton NMR spectrum with good resolution and signal-to-noise.

Workflow:

References

A Comparative Crystallographic Guide to Quinoline-3-Carbaldehyde Derivatives for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Quinoline-3-Carbaldehydes

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of a wide array of bioactive compounds and functional materials. The quinoline-3-carbaldehyde scaffold, in particular, serves as a versatile synthon for generating diverse molecular architectures with significant therapeutic potential, including antimalarial, anticancer, and anti-inflammatory agents. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, is paramount to understanding their structure-activity relationships (SAR), guiding drug design, and engineering novel materials with desired properties.

This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data of several key quinoline-3-carbaldehyde derivatives. By examining the influence of various substituents on their molecular geometry and crystal packing, we aim to provide researchers, scientists, and drug development professionals with field-proven insights into the solid-state behavior of this important class of compounds.

Comparative Analysis of Crystal Structures

The solid-state architecture of quinoline-3-carbaldehyde derivatives is dictated by a delicate interplay of intramolecular and intermolecular forces. Substituents on the quinoline ring profoundly influence molecular conformation and the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. Here, we compare the crystallographic data of the parent quinoline-3-carbaldehyde with several of its substituted analogues.

Molecular Geometry: Planarity and Conformation

The quinoline ring system in these derivatives is generally planar, with minor deviations. A key conformational feature is the orientation of the formyl group relative to the quinoline ring, described by the C2-C3-C(aldehyde)-O(aldehyde) torsion angle.

For the unsubstituted quinoline-3-carbaldehyde , the molecule adopts a syn conformation in the crystal, with the aldehyde's oxygen atom directed towards the same side as the ring nitrogen atom. The crystal structure has been solved in the monoclinic space group P21/c.[1]

In 2-chloroquinoline-3-carbaldehyde , the quinolinyl fused ring system is also planar (r.m.s. deviation = 0.018 Å), and the formyl group is only slightly bent out of this plane, with a C—C—C—O torsion angle of 8.2 (3)°.[1] The introduction of a chlorine atom at the 2-position does not significantly perturb the overall planarity.

Similarly, 2-chloro-7-methylquinoline-3-carbaldehyde exhibits a planar quinoline ring (r.m.s. deviation = 0.007 Å), with the formyl group slightly out of the plane [C—C—C—O torsion angles = -9.6 (5)° and 170.4 (3)°].[2][3]

In 2-methoxyquinoline-3-carbaldehyde , the quinoline ring system is essentially planar (r.m.s. deviation = 0.005 Å), and both the methoxy and aldehyde groups are nearly coplanar with the ring.[4] This planarity facilitates electron delocalization across the molecule.

Conversely, in 7-methoxy-2-phenylquinoline-3-carbaldehyde , the phenyl ring is significantly inclined with respect to the quinoline ring system by 43.53 (4)°.[5][6] This steric hindrance from the bulky phenyl group at the 2-position forces a non-planar conformation.

The following diagram illustrates the general molecular structure of a substituted quinoline-3-carbaldehyde.

Caption: General structure of a quinoline-3-carbaldehyde derivative.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is directed by a variety of intermolecular interactions, which are highly dependent on the nature of the substituents.

In the crystal structure of 2-methoxyquinoline-3-carbaldehyde , molecules are linked by pairs of C—H⋯O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected via π–π stacking interactions between the pyridine and benzene rings, with a centroid–centroid distance of 3.639 (1) Å.[4][7]

7-methoxy-2-phenylquinoline-3-carbaldehyde also exhibits C—H⋯O hydrogen bonds, which link the molecules into double-stranded chains. These chains are then interconnected through π–π interactions involving inversion-related quinoline rings, with the shortest centroid–centroid distance being 3.6596 (17) Å.[5][6][8]

The crystal packing of chlorinated derivatives, such as 2-chloroquinoline-3-carbaldehyde and its 7-methyl analogue, is influenced by C–H···Cl and Cl···Cl interactions, in addition to potential π-π stacking.[9] The directionality and nature of these halogen interactions play a significant role in determining the supramolecular assembly.[9]

The following table summarizes the key crystallographic data for a selection of quinoline-3-carbaldehyde derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Quinoline-3-carbaldehydeC₁₀H₇NOMonoclinicP2₁/c6.306(4)18.551(11)6.999(4)106.111(13)4[1]
2-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNOMonoclinicP2₁/n11.8784(9)3.9235(3)18.1375(12)101.365(4)4[1][10]
2-Chlorobenzo[h]quinoline-3-carbaldehydeC₁₄H₈ClNOMonoclinicP2₁/c3.9833(2)12.4722(6)21.4561(13)90.687(6)4[11][12]
This compoundC₁₁H₈ClNOMonoclinicP2₁/c15.458(3)3.9382(8)16.923(3)112.854(3)4[2][3]
2-Methoxyquinoline-3-carbaldehydeC₁₁H₉NO₂MonoclinicP2₁/c-----[4]
7-Methoxy-2-phenylquinoline-3-carbaldehydeC₁₇H₁₃NO₂TriclinicP-17.332(3)7.582(2)12.487(4)α=73.42, γ=83.032[5][6]

Experimental Protocols: A Self-Validating System for High-Quality Crystals

The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step in structure determination. The following protocols outline best practices for the crystallization of quinoline-3-carbaldehyde derivatives, designed to be a self-validating system that maximizes the chances of success.

Crystallization Techniques

The choice of crystallization technique is crucial and depends on the solubility and stability of the compound. For quinoline-3-carbaldehyde derivatives, slow evaporation and vapor diffusion are often the most effective methods.

1. Slow Evaporation

This technique is ideal for producing high-quality single crystals and relies on the gradual increase of the solute concentration to the point of supersaturation.

  • Protocol:

    • Solvent Selection: Dissolve the purified quinoline-3-carbaldehyde derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform-hexane) to near saturation at room temperature or slightly elevated temperature. The ideal solvent is one in which the compound is moderately soluble.[4]

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent. The rate of evaporation can be adjusted by changing the number and size of the holes.[4]

    • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take from several hours to several weeks.

2. Vapor Diffusion

This method involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the compound's solubility and inducing crystallization.[13][14]

  • Protocol:

    • Solution Preparation: Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

    • Chamber Setup: Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a volatile "poor" solvent in which the compound is insoluble.[13][14]

    • Diffusion: The vapor of the poor solvent will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize.[13]

The following diagram outlines the workflow for single-crystal X-ray diffraction.

cluster_workflow Single-Crystal X-ray Diffraction Workflow A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B High Purity is Crucial C Crystal Selection & Mounting B->C Select a Single, Defect-Free Crystal D X-ray Data Collection (Diffractometer) C->D Mount on Goniometer E Data Processing (Integration, Scaling, Merging) D->E Generate Diffraction Pattern F Structure Solution (Phase Problem) E->F Obtain Structure Factors G Structure Refinement F->G Generate Initial Electron Density Map H Structure Validation & Analysis G->H Refine Atomic Positions

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, the following steps are undertaken to determine its molecular and crystal structure.

  • Step 1: Crystal Mounting and Data Collection

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[15]

    • The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Diffraction data are collected as a series of images while the crystal is rotated.[5][15]

  • Step 2: Data Processing

    • The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[16] This involves indexing the reflections, integrating their intensities, and applying various corrections.[16][17]

  • Step 3: Structure Solution and Refinement

    • The "phase problem" is solved using methods such as direct methods or Patterson methods to generate an initial electron density map.[15]

    • An initial molecular model is built into the electron density map.

    • The model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[17]

Conclusion: From Crystal Structure to Rational Design

The comparative analysis of quinoline-3-carbaldehyde derivatives reveals that even subtle changes in substitution can lead to significant differences in their solid-state structures. Planarity of the quinoline system is generally maintained, but bulky substituents can induce conformational twisting. The nature and pattern of intermolecular interactions, such as hydrogen bonds and π-π stacking, are highly dependent on the functional groups present and dictate the overall crystal packing.

A thorough understanding of these crystallographic trends, coupled with robust and validated experimental protocols, empowers researchers to rationally design novel quinoline-3-carbaldehyde derivatives with optimized solid-state properties for applications in drug development and materials science. The ability to predict and control crystal packing is a critical step towards developing more effective pharmaceuticals and innovative functional materials.

References

The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Halogenation

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a vast array of therapeutic agents, demonstrating remarkable efficacy across anticancer, antimicrobial, and antimalarial applications.[1][2][3] The synthetic versatility of the quinoline core allows for extensive structural modifications, enabling chemists to fine-tune its physicochemical properties and biological activity.

Among the most impactful of these modifications is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions on the quinoline ring can profoundly alter a molecule's potency, selectivity, metabolic stability, and mechanism of action. This is achieved through a combination of steric, electronic, and lipophilic effects, including the capacity to form specific, non-covalent interactions known as halogen bonds with biological targets.[4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated quinolines across three major therapeutic domains. We will explore the causality behind experimental findings, present supporting quantitative data, and detail the methodologies used to validate these potent compounds.

I. Antimicrobial Activity: Targeting Drug-Resistant Pathogens and Biofilms

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria and the formation of persistent, antibiotic-tolerant biofilms.[6] Halogenated quinolines (HQs) have emerged as a promising class of antibacterial agents capable of eradicating both free-floating (planktonic) bacteria and, crucially, entrenched biofilms of Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE).[7][8]

Key Structure-Activity Relationships

The antibacterial and anti-biofilm SAR of HQs is heavily influenced by substitutions at the 2-position of the quinoline scaffold, in concert with the halogenation pattern.

  • Tunability at the C2-Position: Synthetic modification at the 2-position is a critical determinant of antibacterial and anti-biofilm potency. Alkylation and amination at this site have yielded analogues with potent antibacterial (Minimum Inhibitory Concentration, MIC ≤0.39 μM) and biofilm eradication (Minimum Biofilm Eradication Concentration, MBEC 1.0-93.8 μM) activities.[8]

  • Impact of Polar Functionality: The introduction of polar functional groups at the C2-position can enhance water solubility and modulate the biological activity profile. For instance, certain polar appendages have been shown to produce enhanced activity specifically against S. epidermidis.[9]

  • Role of Halogenation: The presence of halogen elements is considered key to the biological activity.[10] For example, quinoline compounds with a 3-chloro-4-fluoro phenyl group demonstrated potent activity against MRSA, MRSE, and VRE.[11]

  • Mechanism of Action: The primary mechanism for quinolone antimicrobials involves the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and transcription. By stabilizing the enzyme-DNA complex, quinolones prevent the re-ligation of cleaved DNA strands, leading to lethal double-strand breaks.[12]

Comparative Performance Data

The following table summarizes the antimicrobial activity of representative halogenated quinoline analogues against various bacterial strains.

Compound IDR1-Group (C4-Position)R2-Group (C2-Position)MIC (μg/mL) vs. MRSAMIC (μg/mL) vs. C. difficileReference
4 3-chloro-4-fluoro phenylH1.52.0[11]
6 3-chloro-4-fluoro phenyl4-isopropyl phenyl1.51.0[11]
Vancomycin (Reference Drug)(Reference Drug)-0.5[11]

Table 1: Comparative MIC values for halogenated quinolines against MRSA and C. difficile. Lower values indicate higher potency.

Experimental Workflow: From Synthesis to SAR

The discovery and optimization of novel halogenated quinolines follow a structured, iterative process. This workflow ensures that synthetic efforts are guided by robust biological data, leading to a clear understanding of the structure-activity relationship.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Iteration Lead Lead Quinoline Scaffold Synth Synthesize Halogenated Analog Library Lead->Synth Chemical Modification MIC MIC Assay (Planktonic Growth) Synth->MIC Test Analogs MBEC MBEC Assay (Biofilm Eradication) MIC->MBEC Test Active Compounds Cytotox Cytotoxicity Assay (e.g., MTT on HeLa) MBEC->Cytotox Assess Selectivity SAR_Analysis SAR Analysis Cytotox->SAR_Analysis Consolidate Data New_Leads Optimized Lead Compounds SAR_Analysis->New_Leads Identify Key Moieties New_Leads->Synth Next Synthesis Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is fundamental for determining the efficacy of a new antimicrobial agent.[6][10] The broth microdilution method is a standardized technique for this purpose.

Objective: To determine the lowest concentration of a halogenated quinoline that inhibits the visible growth of a target bacterium.

Materials:

  • Test halogenated quinoline (HQ) compounds, dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strain (e.g., MRSA), cultured to the mid-logarithmic phase.

  • Spectrophotometer (plate reader).

  • Sterile saline.

Procedure:

  • Inoculum Preparation: From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the HQ compound in the 96-well plate.

    • Add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the HQ stock solution (prepared in MHB) to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial transfer from well 2 to well 11. Discard 100 µL from well 11.

    • Well 12 serves as the growth control (no compound).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (1 through 12), bringing the final volume to 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the HQ compound in a well that shows no visible turbidity (i.e., the well is clear).[10] This can be confirmed by reading the optical density (OD) at 600 nm.

II. Anticancer Activity: Targeting Cell Proliferation and Survival

The quinoline scaffold is present in numerous anticancer agents, where it often functions by targeting pathways crucial for cancer cell growth and survival.[1][2] Halogenation has been shown to be a key strategy for enhancing the cytotoxic and anti-proliferative effects of quinoline derivatives against a range of human cancer cell lines, including those from colon, cervix, and brain tumors.[3][13]

Key Structure-Activity Relationships

The position and nature of the halogen substituent are critical for the anticancer activity of quinolines.

  • Substitution at C5 and C7: 5,7-Dihalo-8-hydroxyquinolines have demonstrated significant cytotoxic activity. A study on brominated 8-substituted quinolines found that 5,7-dibromo-8-hydroxyquinoline had strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[13]

  • Synergy of Halogen and Other Groups: The anticancer potency can be amplified by the combination of halogen and other functional groups. For instance, the introduction of a nitro group at the C5 position of a 6,8-dibromoquinoline scaffold resulted in a compound with remarkable inhibitory activity, whereas the non-nitrated precursor was inactive.[14]

  • Influence on Mechanism: Halogenation can guide the mechanism of action. Certain brominated 8-hydroxyquinolines have been shown to act as inhibitors of Topoisomerase I, a critical enzyme involved in DNA replication and repair.[13]

  • Halogen Type: In some series, anticancer activity improves with the size of the halogen. For quinoline-chalcone hybrids, the presence of a halogen on a phenyl ring improved antiproliferative activity.[15]

Comparative Performance Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various halogenated quinolines against different cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
5,7-dibromo-8-hydroxyquinoline 5,7-di-Br, 8-OHHT29 (Colon)15.0[14]
5,7-dibromo-8-hydroxyquinoline 5,7-di-Br, 8-OHC6 (Glioma)15.4[14]
7-chloro-4-quinolinylhydrazone derivative 7-Cl, 4-hydrazoneHL-60 (Leukemia)0.314 µg/cm³[3]
5-FU (Reference Drug) (Reference Drug)HT29 (Colon)258.3[14]

Table 2: Comparative IC₅₀ values for halogenated quinolines against human cancer cell lines. Lower values indicate higher cytotoxic potency.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] It is widely used to screen compounds for anticancer activity.

Objective: To quantify the reduction in viability of a cancer cell line after treatment with a halogenated quinoline.

Materials:

  • Human cancer cell line (e.g., HT29).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well tissue culture plates.

  • Test halogenated quinoline compounds.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or medium with solvent as a control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.[12]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

III. Antimalarial Activity: A Classic Scaffold Reimagined

The quinoline core is the bedrock of antimalarial chemotherapy, with chloroquine being a landmark drug for decades.[3] The emergence of drug resistance has necessitated the development of new quinoline-based agents. SAR studies consistently highlight that halogenation, particularly at the C7 position, is a cornerstone of antimalarial activity.

Key Structure-Activity Relationships

The antimalarial efficacy of quinolines is exquisitely sensitive to the substitution pattern on the core ring system.

  • The C7-Chloro Group: For 4-aminoquinolines like chloroquine, the chlorine atom at the C7 position is essential for activity.[16] It acts as an electron-withdrawing group, which increases the basicity of the quinoline ring nitrogen. This property is crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite.[17][18]

  • Substitutions at Other Positions: Any substitution at the C8 position typically abolishes the activity of 4-aminoquinolines.[16] Modifications at the C3 and C6 positions have also been explored, with halogen substitutions often enhancing potency. Styrylquinolines bearing a chloro group at C6 and additional halogens on the arylvinyl moiety show potent, low nanomolar activity against chloroquine-resistant strains.[19]

  • Mechanism of Action: Chloroquine is a weak base that accumulates to high concentrations in the parasite's acidic food vacuole. Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Chloroquine is thought to cap the growing hemozoin polymer, preventing further polymerization.[20] The buildup of toxic free heme leads to membrane damage and parasite death.[17]

Comparative Performance Data

The table below compares the activity of halogenated quinolines against Plasmodium falciparum, the deadliest malaria parasite.

Compound IDStructure/DescriptionP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine 7-Cl-4-aminoquinoline3D7 (Sensitive)~10-20[21]
Chloroquine 7-Cl-4-aminoquinolineW2 (Resistant)126[2]
Mefloquine Halogenated 4-methanolquinoline-24.5[21]
ELQ-300 6-Cl, 7-MeO, 3-diaryl ether quinoloneW2 (Resistant)1.8[2]
Compound 29 6-Cl-2-(4-fluorostyryl)quinolineDd2 (Resistant)4.8[19]

Table 3: Comparative IC₅₀ values for halogenated quinolines against P. falciparum. Lower values indicate higher antiplasmodial potency.

Visualizing the Antimalarial Mechanism

The accumulation and action of 7-chloroquinoline derivatives in the parasite's food vacuole is a classic example of targeted drug action driven by physicochemical properties.

Antimalarial_Mechanism cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole (pH ~4.7) cluster_cytoplasm Parasite Cytoplasm Heme Toxic Heme Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) CQ_Accum Protonated CQ²⁺ (Trapped) CQ_Accum->Hemozoin Blocks Polymerization Heme_Buildup Toxic Heme Buildup CQ_entry Chloroquine (CQ) (Neutral Base) CQ_entry->CQ_Accum Diffuses & Accumulates Cell_Lysis Parasite Death Heme_Buildup->Cell_Lysis Causes

Caption: Mechanism of action for 7-chloroquinoline antimalarials.

Conclusion

Halogenation is a powerful and versatile tool in the design of quinoline-based therapeutic agents. As demonstrated, the strategic placement of halogen atoms can dramatically enhance biological activity across diverse targets, from bacterial topoisomerases and cancer cell survival pathways to the unique physiology of the malaria parasite. The structure-activity relationships discussed herein underscore a common theme: the interplay between the halogen's position, its intrinsic electronic properties, and its influence on the overall lipophilicity of the molecule dictates the ultimate therapeutic outcome. Future drug development efforts will undoubtedly continue to leverage the "halogen effect" to refine the potency, selectivity, and pharmacokinetic profiles of this privileged chemical scaffold.

References

validation of synthesis methods for quinoline carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Quinoline Carbaldehydes: A Comparative Analysis

Quinoline carbaldehydes are indispensable building blocks in the landscape of pharmaceutical and materials science. Their intrinsic reactivity and the privileged quinoline scaffold make them vital precursors for a vast array of complex, biologically active molecules and functional materials.[1][2] The strategic placement of the aldehyde group on the quinoline ring system dictates the subsequent synthetic transformations and ultimately the properties of the final product. Consequently, the choice of synthetic methodology is a critical decision driven by desired regioselectivity, substrate availability, and scalability.

This guide provides a comprehensive comparison of classical and modern synthetic methods for preparing quinoline carbaldehydes. We will delve into the mechanistic underpinnings of each reaction, provide validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approaches: Time-Tested Routes to Formylation

Classical methods, while sometimes reliant on harsh conditions, remain relevant due to their use of readily available starting materials and well-established procedures.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] In the context of quinoline synthesis, it typically involves the cyclization and simultaneous formylation of substituted acetanilides to produce 2-chloro-3-formylquinolines.[4][5]

Mechanistic Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This potent electrophile attacks the electron-rich acetanilide, leading to an intramolecular cyclization that, after hydrolysis, yields the formylated quinoline product.[3] The choice of substituted acetanilide as a precursor directly determines the substitution pattern on the benzene portion of the resulting quinoline ring.

Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde [5]

  • Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 3.85 mL, 0.05 mol) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 12.97 mL, 0.14 mol) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for an additional 30 minutes at room temperature.

  • Substrate Addition: Cool the prepared Vilsmeier reagent to 5°C and add the substituted acetanilide (e.g., 2-methylacetanilide) portion-wise.

  • Reaction: Stir the mixture for 30 minutes, then heat on a water bath for 4-10 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it into crushed ice.

  • Neutralization & Extraction: Neutralize the solution with sodium carbonate. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-8-methylquinoline-3-carbaldehyde.

Logical Workflow: Vilsmeier-Haack Reaction

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Cyclization & Formylation cluster_workup Purification DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cyclized Intermediate Vilsmeier->Intermediate Acetanilide Substituted Acetanilide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis Workup Ice Quench & Neutralization Product->Workup Purify Recrystallization Workup->Purify

Caption: Workflow for Vilsmeier-Haack synthesis of quinoline carbaldehydes.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[6] Its application to quinoline carbaldehyde synthesis is primarily for the formylation of hydroxyquinolines (quinolinols). The reaction is known for proceeding via a dichlorocarbene intermediate.[7]

Mechanistic Rationale: In a strongly basic aqueous solution, chloroform is deprotonated to form the trichlorocarbanion, which rapidly eliminates a chloride ion to generate the highly electrophilic dichlorocarbene (:CCl₂). This species attacks the electron-rich phenoxide (or quinolinoxide) ring, preferentially at the ortho-position due to a directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. A notable variation of this reaction, known as the Ciamician-Dennstedt reaction, can lead to ring expansion in certain heterocyclic systems like indoles to form chloro-quinolines.[7]

Experimental Protocol: Formylation of 8-Hydroxyquinoline

  • Solution Preparation: Dissolve 8-hydroxyquinoline (10 mmol) in aqueous sodium hydroxide (2.5 M, 40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Heat the solution to 60-70°C and add chloroform (15 mmol) dropwise with vigorous stirring over 30 minutes.

  • Reaction: Maintain the temperature and continue stirring for 2-4 hours. The mixture will typically become thick.

  • Work-up: After the reaction period, cool the mixture and acidify carefully with dilute sulfuric acid to a pH of ~6.

  • Isolation: Steam distill the mixture to remove unreacted chloroform and any volatile byproducts. The desired product, 8-hydroxyquinoline-7-carbaldehyde, will remain in the flask.

  • Purification: Cool the residue, filter the solid product, and purify by recrystallization from ethanol/water.

Logical Workflow: Reimer-Tiemann Reaction

G cluster_prep Carbene Generation cluster_reaction Formylation cluster_workup Purification CHCl3 Chloroform Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene NaOH NaOH (aq) NaOH->Carbene Intermediate Dichloromethyl Adduct Carbene->Intermediate Substrate Hydroxyquinoline Substrate->Intermediate Electrophilic Attack Product Hydroxyquinoline Carbaldehyde Intermediate->Product Hydrolysis Workup Acidification & Steam Distillation Product->Workup Purify Recrystallization Workup->Purify

Caption: Workflow for Reimer-Tiemann formylation of hydroxyquinolines.

Modern Catalytic Methods: Precision and Efficiency

Modern synthetic chemistry prioritizes atom economy, regioselectivity, and milder reaction conditions. Transition-metal-catalyzed C-H activation has emerged as a transformative strategy for the functionalization of heterocyclic cores like quinoline.[8][9]

C-H Activation and Functionalization

Direct C-H functionalization allows for the introduction of a formyl group (or a precursor) onto the quinoline scaffold without the need for pre-functionalized starting materials.[10] These reactions often employ transition metals like palladium (Pd), rhodium (Rh), or copper (Cu) and can be directed to specific positions (C2, C4, C8, etc.) by leveraging the coordinating ability of the quinoline nitrogen, often in its N-oxide form.[8][10]

Mechanistic Rationale: The quinoline nitrogen (or N-oxide oxygen) acts as a directing group, coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond (e.g., at the C8 position). The metal then cleaves the C-H bond in a process called cyclometalation, forming a stable metallacyclic intermediate. This intermediate can then react with a coupling partner. While direct formylating agents can be used, a common strategy involves introducing a group that is easily converted to an aldehyde, such as an allyl or vinyl group, followed by oxidative cleavage. This two-step sequence offers high selectivity and functional group tolerance.

Experimental Protocol: Example of C8-Allylation (Precursor to Aldehyde) [10]

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a vial with a Rh(III) catalyst, a silver salt co-catalyst/oxidant, and the appropriate quinoline N-oxide substrate.

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., DCE) followed by the coupling partner (e.g., a vinylcyclopropane as an allyl source).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the C8-allylated quinoline N-oxide.

  • Conversion to Aldehyde: The resulting allyl group can be converted to a carbaldehyde via standard oxidative cleavage methods (e.g., ozonolysis or dihydroxylation followed by periodate cleavage).

Logical Workflow: Directed C-H Activation

G Substrate Quinoline N-Oxide Coordination Coordination Complex Substrate->Coordination Catalyst Metal Catalyst (e.g., Rh, Pd) Catalyst->Coordination Partner Coupling Partner Coupling Reductive Elimination or Oxidative Addition Partner->Coupling Activation C-H Activation (Cyclometalation) Coordination->Activation Directing Group Effect Activation->Coupling Product Functionalized Quinoline (Precursor) Coupling->Product Oxidation Oxidative Cleavage Product->Oxidation FinalProduct Quinoline Carbaldehyde Oxidation->FinalProduct

Caption: General workflow for C-H activation to form quinoline aldehydes.

Comparative Performance Analysis

The choice of a synthetic method is a multi-faceted decision. The following table provides a comparative summary of the discussed approaches.

FeatureVilsmeier-Haack ReactionReimer-Tiemann ReactionC-H Activation/Functionalization
Regioselectivity Excellent; determined by precursor (typically yields 2-chloro-3-formyl derivatives).[4][5]Moderate to Good; strongly favors ortho- to hydroxyl group.[7]Excellent; highly tunable by choice of catalyst and directing group (C2, C4, C8 etc.).[8][10]
Typical Yield Good to Excellent (60-90%).[5][11]Low to Moderate (often <50%).[7]Good to Excellent (50-95%).
Substrate Scope Limited to electron-rich acetanilides.[5]Limited to phenols (hydroxyquinolines).[7]Broad; tolerates a wide range of functional groups.[8][10]
Reaction Conditions Harsh (POCl₃, heat).[11]Harsh (strong base, heat).[7]Generally mild (often room temp to moderate heat).[10]
Scalability Readily scalable.Challenging due to low yields and biphasic nature.Can be challenging and costly due to expensive metal catalysts and ligands.
Key Advantages One-pot synthesis, uses inexpensive reagents.Uses very simple starting materials.High atom economy, exceptional regiocontrol, access to novel isomers.
Key Disadvantages Harsh/corrosive reagents, limited substitution patterns.Low yields, byproduct formation, limited to activated substrates.Expensive catalysts, may require multi-step sequence (e.g., oxidation).

Conclusion and Future Outlook

The synthesis of quinoline carbaldehydes is a mature field with both classical and modern methods offering distinct advantages.

  • The Vilsmeier-Haack reaction remains a robust and cost-effective method for producing 2-chloro-3-formylquinolines, which are themselves versatile intermediates.

  • The Reimer-Tiemann reaction , while mechanistically interesting, is generally a less practical choice due to low yields, but can be effective for specific hydroxyquinoline substrates.

  • C-H activation represents the state-of-the-art, providing unparalleled precision and flexibility. It enables the synthesis of previously inaccessible isomers with high efficiency and functional group tolerance.[9]

For researchers and drug development professionals, the selection process should be guided by the specific target molecule. If a 2-chloro-3-formylquinoline is the desired intermediate, the Vilsmeier-Haack reaction is often the most logical choice. However, for accessing other substitution patterns, particularly at the C8 position, or for late-stage functionalization of a complex quinoline core, C-H activation methodologies are undoubtedly the superior and more forward-looking approach. The continued development of more economical and sustainable catalysts will further solidify the dominance of these modern techniques in the synthesis of valuable quinoline carbaldehydes.

References

A Comparative Guide to the Biological Activities of Quinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of quinoline and its isomers, with a particular focus on isoquinoline. As structural isomers, the seemingly subtle difference in the placement of the nitrogen atom within the bicyclic heteroaromatic ring system profoundly influences their physicochemical properties, metabolic fate, and ultimately, their interaction with biological targets.[3][4] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties but also detailed, field-proven experimental protocols to empower further investigation.

The Critical Influence of Isomerism on Biological Function

Quinoline and its isomer, isoquinoline, both consist of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline.[5] This variation in nitrogen placement alters the electron distribution, hydrogen bonding capabilities, and steric hindrance of the molecules, which in turn dictates their biological activity.[6] While derivatives of both isomers have been extensively studied, direct comparisons of the parent heterocycles are less common. However, analysis of their derivatives provides invaluable insights into their structure-activity relationships (SAR).[6] A pivotal difference lies in their metabolism; quinoline can be metabolized to a reactive and genotoxic epoxide intermediate, whereas isoquinoline metabolism avoids this pathway, rendering its metabolites generally non-genotoxic.[3][4] This metabolic divergence is a crucial consideration in drug development and safety assessment.[4]

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of quinoline isomers, supported by available experimental data. It is important to note that much of the available data pertains to derivatives of these isomers, as the parent compounds often serve as scaffolds for further chemical modification to enhance potency and selectivity.

Anticancer Activity

Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[7][8]

Comparative Cytotoxicity:

While direct IC50 values for the parent quinoline and isoquinoline are not extensively reported in comparative anticancer studies, the evaluation of their derivatives reveals important trends. For instance, a study directly comparing a quinoline derivative to its isoquinoline counterpart showed that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[6] This suggests that for certain biological targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding and inhibition.[6] The anticancer activity is highly dependent on the nature and position of substituents on the quinoline or isoquinoline ring.[6][9]

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)
Quinoline7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor cell lines< 1.0
Quinoline2-(4'-substituted phenyl)-4-quinolone derivativeHuman lung carcinoma (A-549)< 1.0 µg/ml
QuinolineQuinoline-chalcone hybridVarious cancer cell lines0.009 - 0.016
Quinoline4,5-diaryl-2-aminoimidazole derivative with quinoline scaffoldBreast cancer (MCF-7)0.003
IsoquinolineIsoquinoline derivativeHER2-positive breast cancer (SKBR3)Superior to quinoline counterpart

Note: The IC50 values are collated from multiple sources and should be interpreted with caution as experimental conditions can vary.[1][2][6][10]

Mechanisms of Action:

A critical signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway , which controls cell growth, proliferation, and survival.[7][11] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[7] By targeting key kinases like PI3K and mTOR, these compounds can block downstream signaling, leading to the inhibition of protein synthesis and the induction of apoptosis.[11] While there is extensive research on quinoline derivatives as PI3K/Akt/mTOR inhibitors, comparative studies on how different isomers differentially modulate this pathway are an emerging area of interest.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2 mTORC2 mTORC2->Akt activates Quinoline_Isomers Quinoline Isomers Quinoline_Isomers->PI3K Quinoline_Isomers->mTORC1 Quinoline_Isomers->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline isomers.

Antimicrobial Activity

Quinoline and isoquinoline derivatives have a long history of use as antimicrobial agents.[12][13] Their efficacy varies depending on the microbial species and the specific chemical structure of the derivative.

Comparative Antimicrobial Potency:

Direct comparative studies of the parent isomers are limited. However, studies on their derivatives indicate that the position of the nitrogen atom and the nature of substituents play a crucial role in determining the antimicrobial spectrum and potency.[14][15] For example, certain quinoline-thiosemicarbazide hybrids have shown potent activity against Mycobacterium tuberculosis.[14]

Compound TypeDerivative ExampleMicroorganismMIC (µg/mL)
QuinolineQuinoline-thiosemicarbazide hybrid (QST4)Mycobacterium tuberculosis H37Rv4.47
QuinolineQuinoline-thiosemicarbazide hybrid (QST3)Mycobacterium tuberculosis H37Rv9.26
Quinoline8-hydroxyquinoline derivativeStaphylococcus aureus250
QuinolineQuinolone-based hybridCiprofloxacin-resistant S. pneumoniae3.125
Isoquinoline--Data less prevalent in direct comparisons

Note: MIC (Minimum Inhibitory Concentration) values are from various sources and should be compared cautiously.[14][15]

Anti-inflammatory Activity

Both quinoline and isoquinoline scaffolds are found in compounds with anti-inflammatory properties.[16][17] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[18]

Comparative Anti-inflammatory Efficacy:

Neuroprotective Effects

The neuroprotective potential of quinoline and isoquinoline derivatives is an active area of research, with promising results in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][19][20]

Comparative Neuroprotective Activity:

A study on a large number of quinoline derivatives identified several candidates with promising antioxidant and neuroprotective activities.[19][20] Docking simulations suggest that some of these derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[19][20] While direct comparative data for a range of isomers is still needed, the existing research on derivatives highlights the potential of this chemical class.[5][21]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of quinoline isomers.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability and cytotoxicity.[6][9]

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the quinoline isomers in the appropriate cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the quinoline isomers in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline isomers for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration (a stable product of NO) from a standard curve.

Neuroprotective Activity: In Vitro Oxidative Stress Model

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the quinoline isomers for a specified period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).

  • Cell Viability Assessment: After the treatment period, assess cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the quinoline isomers to that of untreated cells to determine the neuroprotective effect.

Conclusion and Future Directions

The isomeric relationship between quinoline and its counterparts, most notably isoquinoline, presents a fascinating case study in structure-activity relationships. The position of the nitrogen atom is a critical determinant of their metabolic fate and a wide array of biological activities. While a substantial body of research exists on the derivatives of these scaffolds, direct comparative studies on the parent isomers across a broad range of biological assays are still needed to fully elucidate their relative therapeutic potential.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of a wider range of quinoline positional isomers in standardized biological assays.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the biological activities of novel quinoline isomers.

  • Mechanism of Action Elucidation: Further investigating the differential effects of quinoline isomers on key signaling pathways to understand the molecular basis of their activities.

This guide provides a solid foundation for researchers to build upon, offering both a comprehensive overview of the current landscape and the practical tools to drive future discoveries in this exciting field of medicinal chemistry.

References

The Synergy of Silicon and Synthesis: A Comparative Guide to Computational and Experimental Data for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. The exploration of this versatile heterocyclic system has been profoundly accelerated by the dual advancement of sophisticated computational modeling and robust experimental techniques. This guide provides an in-depth, objective comparison of computational and experimental approaches to the study of quinoline derivatives, offering researchers, scientists, and drug development professionals a clear perspective on how to synergistically leverage these methodologies for accelerated discovery.

The Duality of Investigation: In Silico vs. In Vitro

The journey from a conceptual quinoline-based molecule to a tangible, effective compound is a tale of two worlds: the digital realm of computational chemistry and the physical reality of the laboratory bench. Each approach offers a unique set of advantages and limitations, and understanding this duality is paramount for efficient and insightful research.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, provide a powerful lens to predict molecular properties and interactions before a single gram of compound is synthesized.[1] This "fail-fast, fail-cheap" paradigm allows for the rapid screening of vast virtual libraries, prioritizing candidates with the highest probability of success. Experimental techniques, on the other hand, provide the definitive, real-world data that is the ultimate arbiter of a compound's utility. The synthesis of novel derivatives and their subsequent characterization through spectroscopic and biological assays are indispensable for validating computational predictions and uncovering unforeseen phenomena.[2][3]

The true power lies not in choosing one over the other, but in their intelligent integration. Computational studies can guide experimental design, while experimental results provide the crucial feedback loop for refining and validating computational models.[4][5]

At a Glance: Computational vs. Experimental Approaches

FeatureComputational MethodsExperimental Methods
Primary Output Predictions of molecular properties (e.g., electronic structure, spectral data, binding affinity).[4]Direct measurement of physical and biological properties (e.g., yield, melting point, spectroscopic data, biological activity).[6]
Key Strengths High-throughput screening, cost-effective, provides mechanistic insights at the atomic level, safety (no hazardous materials).[1]Provides definitive, real-world data, can uncover unexpected results, essential for regulatory approval.
Key Limitations Relies on approximations and models, accuracy is dependent on the level of theory and basis set, may not capture all real-world complexities (e.g., solvent effects, polymorphism).[4]Can be time-consuming, resource-intensive, may involve hazardous materials, lower throughput.
Common Techniques Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Docking, Quantitative Structure-Activity Relationship (QSAR).[1][5][7]Chemical Synthesis (e.g., Skraup, Friedlander), Spectroscopy (UV-Vis, FT-IR, NMR), X-ray Crystallography, In Vitro Biological Assays.[8][9][10]

The Experimental Workflow: From Synthesis to Spectroscopic Signature

The synthesis and characterization of quinoline derivatives are foundational experimental processes. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline core. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain highly relevant for accessing a wide variety of derivatives.[11][12][13]

Below is a representative experimental protocol for the synthesis and spectroscopic analysis of a substituted quinoline derivative.

Experimental Protocol: Synthesis and UV-Vis Analysis of a Substituted Quinoline

Objective: To synthesize a 2-substituted quinoline derivative via the Friedländer annulation and characterize its electronic absorption properties using UV-Vis spectroscopy.

Materials:

  • 2-aminobenzaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Spectrophotometer-grade solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Base Catalysis: Add a catalytic amount of potassium hydroxide to the solution. The use of a base facilitates the initial condensation reaction.[11]

  • Reflux: Heat the reaction mixture to reflux for 4 hours. The elevated temperature drives the cyclization and dehydration steps to form the quinoline ring.

  • Workup and Purification: After cooling, neutralize the mixture with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure quinoline derivative.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the purified compound in a spectrophotometer-grade solvent. Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm). The resulting spectrum provides information about the electronic transitions within the molecule.[9][10]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Aminobenzaldehyde + Ethyl Acetoacetate Reaction Friedländer Annulation (Base-catalyzed, Reflux) Reactants->Reaction Product Crude Quinoline Derivative Reaction->Product Purification Recrystallization Product->Purification Pure_Product Pure Quinoline Derivative Purification->Pure_Product Analysis UV-Vis Spectroscopy Pure_Product->Analysis Data Experimental UV-Vis Spectrum Analysis->Data

A streamlined experimental workflow for the synthesis and analysis of a quinoline derivative.

The Computational Counterpart: Predicting Properties with DFT

Computational chemistry offers a powerful means to predict the properties of molecules before they are synthesized. Density Functional Theory (DFT) is a workhorse method for calculating the electronic structure and related properties of quinoline derivatives with a good balance of accuracy and computational cost.[1] Time-Dependent DFT (TD-DFT) is an extension used to predict electronic absorption spectra.[14][15][16]

Computational Protocol: DFT and TD-DFT Calculation of a Substituted Quinoline's UV-Vis Spectrum

Objective: To computationally predict the UV-Vis absorption spectrum of the same 2-substituted quinoline derivative synthesized in the experimental protocol.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA)

  • A molecular visualization tool (e.g., GaussView, Avogadro)

Procedure:

  • Molecule Building: Construct the 3D structure of the target quinoline derivative using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization using DFT. A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[1] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies). This also provides theoretical vibrational data (e.g., for comparison with FT-IR spectra).

  • TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the electronic excitation energies and oscillator strengths. This is typically done in the presence of a solvent model (e.g., Polarizable Continuum Model - PCM) to better mimic experimental conditions.[15]

  • Spectrum Generation: The output of the TD-DFT calculation provides a list of electronic transitions. This data can be convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum for comparison with the experimental data.

Computational_Workflow cluster_setup Setup cluster_validation Validation cluster_prediction Prediction Build Build 3D Structure Optimize Geometry Optimization (DFT/B3LYP/6-31G(d)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Confirm Confirm Minimum Energy Structure Frequency->Confirm TDDFT TD-DFT Calculation (with solvent model) Confirm->TDDFT Spectrum Predicted UV-Vis Spectrum TDDFT->Spectrum

A typical computational workflow for predicting the spectroscopic properties of a quinoline derivative.

Bridging the Gap: A Direct Comparison of Data

The convergence of computational and experimental data is where true scientific insight is born. Discrepancies can be just as illuminating as agreements, often pointing to the limitations of a computational model or revealing subtle experimental factors.

Below is a sample comparison of computationally predicted and experimentally measured UV-Vis absorption maxima for a hypothetical quinoline derivative.

Data Sourceλmax 1 (nm)λmax 2 (nm)
Experimental (Ethanol) 285320
Computational (TD-DFT/B3LYP/6-31G(d) with PCM for Ethanol) 278315

A good agreement, as shown in the table, lends confidence to both the experimental result and the computational model.[17] This validated model can then be used to predict the properties of other, yet-to-be-synthesized derivatives, thereby guiding future experimental work.

Case Study: Molecular Docking vs. In Vitro Antimalarial Activity

The synergy between computational and experimental approaches is particularly evident in drug discovery. For instance, in the development of new antimalarial agents based on the quinoline scaffold, molecular docking can be used to predict how well a library of virtual compounds will bind to a key protein target in the Plasmodium falciparum parasite.[18]

The most promising candidates from these in silico studies can then be synthesized and tested for their actual antimalarial activity in in vitro assays against parasite cultures.[18] Studies have shown a strong correlation between the predicted binding affinities from molecular docking and the experimentally determined inhibitory concentrations (IC₅₀ values), validating the use of computational screening to enrich for active compounds.[19][20][21] This integrated approach significantly reduces the number of compounds that need to be synthesized and tested, saving considerable time and resources.[2][6]

Conclusion: A Unified Future for Quinoline Research

The debate is not about computational versus experimental methods, but rather how to best orchestrate their combined strengths. For researchers in the field of quinoline chemistry, a deep understanding of both domains is no longer a luxury but a necessity. The future of rapid and rational design of novel quinoline derivatives for a myriad of applications lies in the seamless integration of predictive computational modeling and definitive experimental validation. By embracing this synergistic approach, the scientific community can accelerate the pace of discovery and translate the remarkable potential of the quinoline scaffold into tangible solutions for medicine and materials science.

References

A Comparative Guide to the Electrochemical Properties of Quinoline-5-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electrochemical properties of quinoline-5-carbaldehydes and their derivatives. In the landscape of medicinal chemistry and materials science, understanding the redox behavior of heterocyclic compounds is paramount for predicting their metabolic pathways, designing novel sensors, and developing new synthetic methodologies. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and electrochemical response, supported by experimental data and detailed protocols.

Introduction: The Electrochemical Significance of Quinoline-5-Carbaldehydes

Quinoline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 5-position of the quinoline ring system creates a molecule with rich and complex electrochemical characteristics. The interplay between the electron-withdrawing aldehyde and the π-electron system of the quinoline core governs the molecule's ability to accept or donate electrons, making it a fascinating subject for electrochemical investigation.

The electrochemical properties of these compounds are not merely academic; they have profound practical implications. For instance, the reduction potential of a drug molecule can offer clues about its metabolic fate in the body, as many biological processes involve electron transfer reactions. Furthermore, the unique electrochemical signatures of quinoline-5-carbaldehydes can be harnessed for the development of sensitive and selective electrochemical sensors for various analytes.

This guide will compare the electrochemical behavior of substituted quinoline-5-carbaldehydes with that of other relevant heterocyclic and aromatic aldehydes, providing a framework for researchers to understand and predict these properties.

Comparative Electrochemical Analysis: A Data-Driven Overview

The electrochemical behavior of quinoline-5-carbaldehydes is significantly influenced by the nature and position of substituents on the quinoline ring. Cyclic voltammetry (CV) is the primary technique employed to probe these properties, providing information on oxidation and reduction potentials.

The Influence of Substituents on Quinoline-5-Carbaldehyde

A study on the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde reveals a strong correlation between the chemical structure and the resulting redox potentials[1][2][3].

CompoundOxidation Potential (Epa vs. Ag/AgCl)Reduction Potential (Epc vs. Ag/AgCl)Key ObservationsSource
8-Hydroxy-quinoline-5-carbaldehyde 1.349 V and 1.637 VNot explicitly stated in the provided textThe hydroxyl group is the likely site of oxidation.[1][1]
6-(Dimethylamino)quinoline-5-carbaldehyde 1.276 V and 1.662 VMore negative than the methylated derivativeThe dimethylamino group facilitates oxidation.[1][1]
Methylated 6-(dimethylamino)quinoline-5-carbaldehyde Not explicitly stated in the provided textMore positive than the non-methylated derivativeThe presence of a methyl group facilitates oxidation and makes reduction more difficult.[1][2][3][1][2]

These findings are supported by calculations of frontier molecular orbitals, which correlate with the observed oxidation and reduction potentials[1][2]. The electron-donating nature of the hydroxyl and dimethylamino groups increases the electron density on the quinoline ring system, making the molecule easier to oxidize. Conversely, these groups can have a more complex effect on reduction, which is also influenced by the electron-withdrawing aldehyde group.

Comparison with Other Heterocyclic and Aromatic Aldehydes

To provide a broader context, it is instructive to compare the electrochemical properties of quinoline-5-carbaldehydes with those of other aldehydes.

CompoundOxidation Potential (Epa)Reduction Potential (Epc)Key Observations
Benzaldehyde ~ +2.5 V (vs. Ag/AgCl on glassy carbon)~ -1.93 V (vs. SCE)Oxidation can be complex and may lead to electrode fouling.
Pyridine-2-carbaldehyde Data not readily available in a directly comparable format.Exhibits reduction waves corresponding to the aldehyde group.The nitrogen atom in the pyridine ring influences the electronic properties.
Thiophene-2-carboxaldehyde Data not readily available in a directly comparable format.Shows electrochemical activity related to the aldehyde and thiophene ring.The sulfur heteroatom affects the electron distribution.

Direct comparison of absolute potential values across different studies can be challenging due to variations in experimental conditions. However, general trends can be discerned. The fusion of the benzene and pyridine rings in quinoline creates a more extended π-system compared to pyridine, which can influence the redox potentials.

Mechanistic Insights into the Electrochemical Behavior

The electrochemical reactions of quinoline-5-carbaldehydes involve the transfer of electrons to or from the molecule, leading to its reduction or oxidation.

Reduction Mechanism

The reduction of the aldehyde group is a common electrochemical process for aromatic aldehydes. The generally accepted mechanism involves a one-electron transfer to form a radical anion, which can then be protonated and further reduced.

Caption: Proposed mechanism for the electrochemical reduction of the aldehyde group.

The specific reduction potential is influenced by the electron density of the quinoline ring system. Electron-donating substituents will generally make the reduction more difficult (more negative potential), while electron-withdrawing groups will facilitate it.

Oxidation Mechanism

The oxidation of substituted quinoline-5-carbaldehydes is more complex and can involve either the quinoline ring system or the substituent. For instance, in 8-hydroxy-quinoline-5-carbaldehyde, the hydroxyl group is the more likely site of initial oxidation[1]. The mechanism often proceeds through the formation of a radical cation, which can then undergo further reactions.

Caption: General pathway for the electrochemical oxidation of a substituted quinoline.

The presence of electron-donating groups, such as a hydroxyl or dimethylamino group, lowers the oxidation potential by stabilizing the resulting radical cation[1][2][3].

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and accuracy of electrochemical measurements, adherence to standardized protocols is crucial. The following section details a robust methodology for the characterization of quinoline-5-carbaldehydes using cyclic voltammetry.

Detailed Experimental Protocol for Cyclic Voltammetry

This protocol is designed to provide a self-validating system for obtaining reliable electrochemical data.

Materials and Reagents:

  • Analyte: Quinoline-5-carbaldehyde or its derivative (high purity)

  • Solvent: Acetonitrile (HPLC or electrochemical grade), dried over molecular sieves.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) (electrochemical grade), dried under vacuum.

  • Working Electrode: Glassy carbon electrode (GCE), typically 3 mm diameter.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

  • Counter Electrode: Platinum wire or mesh.

  • Polishing materials: Alumina slurries (e.g., 0.3 µm and 0.05 µm) and polishing pads.

Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

Experimental Workflow:

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode D Assemble 3-Electrode Cell A->D B Prepare Electrolyte Solution (0.1 M) B->D C Prepare Analyte Stock Solution C->D E Deoxygenate Solution (e.g., with Argon) D->E F Run Cyclic Voltammogram E->F G Record Voltammogram F->G H Determine Peak Potentials (Epa, Epc) G->H I Analyze Peak Currents (Ipa, Ipc) H->I

Caption: Standard workflow for cyclic voltammetry experiments.

Step-by-Step Procedure:

  • Electrode Preparation (Trustworthiness Pillar):

    • The working electrode surface must be meticulously cleaned before each experiment to ensure reproducible results.

    • Polish the glassy carbon electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes, followed by rinsing with deionized water and then the solvent (acetonitrile).

    • Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes and rinse again.

    • Finally, sonicate the electrode in the solvent for a few minutes to remove any adhered alumina particles and dry it under a stream of nitrogen. This rigorous cleaning procedure is essential for obtaining a clean and reproducible electrode surface, which is the foundation of a self-validating measurement.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Prepare a stock solution of the quinoline-5-carbaldehyde derivative (e.g., 10 mM) in the electrolyte solution.

  • Electrochemical Cell Assembly:

    • Transfer a known volume of the analyte solution into the electrochemical cell.

    • Insert the prepared working electrode, the reference electrode, and the counter electrode, ensuring they are immersed in the solution but not in contact with each other.

  • Cyclic Voltammetry Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 10-15 minutes. This is critical as dissolved oxygen is electroactive and can interfere with the measurement.

    • Set the parameters on the potentiostat software. Typical starting parameters would be:

      • Potential Range: A wide enough range to observe the redox events of interest (e.g., from +2.0 V to -2.5 V).

      • Scan Rate: Start with 100 mV/s. Varying the scan rate (e.g., 25, 50, 200, 500 mV/s) can provide insights into the kinetics of the electron transfer process.

      • Number of Cycles: 1-3 cycles are usually sufficient for initial characterization.

    • Run the experiment and record the voltammogram (current vs. potential).

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

    • Measure the corresponding peak currents (Ipa and Ipc).

Conclusion and Future Directions

This guide has provided a comparative overview of the electrochemical properties of quinoline-5-carbaldehydes, contextualized with data from other heterocyclic and aromatic aldehydes. The key takeaway is that the electrochemical behavior of these molecules is intricately linked to their molecular structure, particularly the nature of substituents on the quinoline ring.

For researchers in drug development, these findings offer a valuable tool for predicting metabolic transformations and for designing molecules with desired redox properties. For scientists in materials science, the tunable electrochemical characteristics of quinoline-5-carbaldehydes open up avenues for the creation of novel sensors and electronic materials.

Future research should focus on expanding the library of characterized quinoline-5-carbaldehyde derivatives to build a more comprehensive structure-property relationship database. Furthermore, coupling electrochemical studies with theoretical calculations will continue to provide deeper mechanistic insights. The application of these compounds in the development of practical electrochemical devices remains a promising area of exploration.

References

A Comparative Guide to the Cytotoxicity of Novel Quinoline-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Within oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, forming the structural basis for established drugs like camptothecin and its analogues.[1] This guide offers a comparative analysis of a burgeoning subclass: novel quinoline-carbaldehyde derivatives. We will dissect their cytotoxic performance against various cancer cell lines, elucidate their mechanisms of action, and provide the detailed experimental frameworks necessary for their evaluation, grounded in field-proven insights and authoritative data.

The Rationale: Why Quinoline-Carbaldehyde Derivatives?

The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological properties. The introduction of a carbaldehyde group, particularly at the 3-position, creates a versatile chemical handle. This aldehyde moiety serves as a key intermediate for synthesizing diverse libraries of derivatives, such as hydrazones, chalcones, and pyrazoles, by reacting it with various nucleophiles.[3][4] This synthetic accessibility, combined with the inherent bioactivity of the quinoline core, makes these compounds a fertile ground for the discovery of potent and selective anticancer agents.[5] The resulting derivatives often exhibit enhanced cytotoxic profiles through varied and complex mechanisms of action.

Mechanisms of Cytotoxicity: More Than Just Cell Killing

The anticancer effects of quinoline derivatives are not monolithic; they engage a variety of cellular pathways to induce cancer cell death, prevent proliferation, and inhibit metastasis.[5] For quinoline-carbaldehyde derivatives, several key mechanisms have been identified.

  • Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death, or apoptosis.[6] Studies on quinoline-based dihydrazone and chalcone derivatives show they can induce apoptosis in a dose-dependent manner.[4][7] This is often mediated by the generation of Reactive Oxygen Species (ROS), which leads to DNA damage, mitochondrial dysfunction, and the subsequent activation of caspase cascades—the executioners of apoptosis.[4][8]

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many quinoline derivatives effectively halt this process by inducing cell cycle arrest at specific checkpoints, most commonly the G2/M phase.[4][6][9] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

  • Inhibition of Tubulin Polymerization: The microtubule network is critical for cell division, motility, and intracellular transport. Some novel quinoline derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle.[9] This action is similar to that of well-known chemotherapy agents like vinca alkaloids and taxanes, marking it as a validated anticancer strategy.

  • Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival are also targeted. For instance, some derivatives of pyrano[3,2-c]quinoline-3-carbaldehyde have shown potential as inhibitors of human thymidylate synthase (HT-hTS), an essential enzyme for DNA biosynthesis.[10]

Below is a diagram illustrating a common proposed mechanism of action where a quinoline-carbaldehyde derivative induces apoptosis.

G cluster_cell Cancer Cell Compound Quinoline-Carbaldehyde Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Caspase Caspase Activation Mito->Caspase DNA->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by quinoline-carbaldehyde derivatives.

Comparative Cytotoxicity Data

The true measure of a novel compound's potential lies in its potency and selectivity. The half-maximal inhibitory concentration (IC50) value is the standard metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of several recently developed quinoline-carbaldehyde derivatives against a panel of human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-Carbaldehyde Hydrazone
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)DAN-G (Pancreas)1.23[Molecules, 2018][1][2]
LCLC-103H (Lung)1.49[Molecules, 2018][1][2]
SISO (Cervical)1.31[Molecules, 2018][1][2]
Quinoline-Chalcone Derivative
Compound 12eMGC-803 (Gastric)1.38[Molecules, 2022][4]
HCT-116 (Colon)5.34[Molecules, 2022][4]
MCF-7 (Breast)5.21[Molecules, 2022][4]
Quinoline-based Dihydrazone
Compound 3bMCF-7 (Breast)7.016[RSC Advances, 2022][7]
Compound 3cMCF-7 (Breast)7.05[RSC Advances, 2022][7]
BGC-823 (Gastric)8.32[RSC Advances, 2022][7]
Pyrano[3,2-c]quinoline-3-carbaldehyde Derivative
Compound 14HepG-2 (Liver)33.61[J. Mol. Struct., 2024][10]
HCT-116 (Colon)50.73[J. Mol. Struct., 2024][10]
Tubulin Polymerization Inhibitor
Compound 4cHOP-92 (Lung)2.37[RSC Med. Chem., 2024][9]
SNB-75 (CNS)2.38[RSC Med. Chem., 2024][9]
RXF 393 (Renal)2.21[RSC Med. Chem., 2024][9]
BT-549 (Breast)4.11[RSC Med. Chem., 2024][9]

This table is a representative summary. IC50 values can vary based on experimental conditions.

Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

To ensure reproducibility and validity, a standardized protocol for assessing cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Causality: This assay is based on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h for attachment. B 2. Compound Treatment Add serial dilutions of quinoline derivatives. Include vehicle and positive controls. A->B C 3. Incubation Incubate plates for 48-72h. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 1.5-4h. C->D E 5. Formazan Solubilization Remove medium, add DMSO or other solvent to dissolve purple formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549, HCT-116) in the appropriate complete medium.

    • Trypsinize and count the cells. Seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each quinoline-carbaldehyde derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).[11]

    • After 24 hours of cell incubation, carefully remove the old medium from the wells.

    • Add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil or Doxorubicin).[7][11]

  • Incubation:

    • Incubate the plates for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[11] The duration is compound and cell-line dependent and should be optimized.

  • MTT Assay:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8]

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[8]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of approximately 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The diverse family of quinoline-carbaldehyde derivatives represents a highly promising avenue in the search for novel anticancer therapeutics. The data clearly show that modifications to the core structure, such as the formation of hydrazones and chalcones, can yield compounds with potent cytotoxic activity in the low micromolar range against a variety of cancer cell lines.[1][4] The mechanisms of action, including apoptosis induction, cell cycle arrest, and tubulin inhibition, are consistent with effective anticancer strategies.[4][7][9]

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and, critically, selectivity for cancer cells over normal cells to minimize potential toxicity.[7][12] Further mechanistic studies are essential to fully elucidate the molecular targets of the most promising lead compounds, paving the way for their rational development into next-generation cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-7-methylquinoline-3-carbaldehyde, a compound whose unique chemical structure as a halogenated quinoline aldehyde necessitates careful handling and disposal. This document is designed to provide clear, actionable guidance that ensures the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Initial Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is a solid at room temperature and presents several health and safety risks.[1]

1.1. Identifying the Hazards

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral) [1][2]

  • Causes skin irritation [3][4]

  • Causes serious eye irritation [1][3][4]

  • May cause respiratory irritation [3][4]

The GHS pictogram associated with this chemical is GHS07, indicating it is a warning-level hazard.[1] Upon combustion, it can produce toxic and irritating gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[2][4]

1.2. Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE must be worn at all times when handling this compound for disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound falls into the category of halogenated organic waste .[5][6]

2.1. Waste Stream Classification

  • Primary Waste Stream: Halogenated Organic Solids/Liquids.

  • Incompatible Waste Streams: Do not mix with strong acids, bases, or oxidizing agents.[7] Keep separate from non-halogenated organic waste to reduce disposal costs and complexity.[6][8]

2.2. Selecting and Labeling Waste Containers

  • Container Selection: Use a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[7][9]

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE."[8] The label must also include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s): "Harmful," "Irritant"

    • The date accumulation started.

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[8]

The following diagram illustrates the initial decision-making process for waste segregation.

DisposalWorkflow cluster_0 Preparation cluster_1 Waste Type cluster_2 Disposal Action cluster_3 Final Steps AssessHazards 1. Assess Hazards & Wear Appropriate PPE PrepareContainer 2. Prepare & Label 'Halogenated Waste' Container AssessHazards->PrepareContainer WasteType Identify Waste Form PrepareContainer->WasteType SolidDisposal Transfer solid to waste container in fume hood WasteType->SolidDisposal Solid SolutionDisposal Pour solution into waste container in fume hood WasteType->SolutionDisposal Solution ContaminatedDisposal Place in labeled bag for contaminated solids WasteType->ContaminatedDisposal Contaminated Materials SealStore 4. Seal Container & Store in Satellite Area SolidDisposal->SealStore SolutionDisposal->SealStore ContaminatedDisposal->SealStore ArrangePickup 5. Arrange for Pickup by Institutional EHS SealStore->ArrangePickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the safe handling of 2-Chloro-7-methylquinoline-3-carbaldehyde (CAS No: 68236-21-5). As a potent synthetic intermediate in the development of novel heterocyclic systems, its reactivity is matched by its potential hazards.[1][2] Adherence to the following protocols is not merely a matter of compliance but a foundational pillar of a robust safety culture and scientific integrity. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers are not just following rules, but are actively managing risk.

Hazard Assessment: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the specific risks posed by this compound is paramount. This compound is a solid at room temperature and presents a multi-faceted hazard profile that dictates our defensive strategy.

Primary Hazard Routes and Health Effects:

  • Skin Contact: Classified as a skin irritant (H315).[3][4][5] Contact can lead to inflammation, itching, redness, blistering, and dryness.[5][6]

  • Eye Contact: Poses a risk of serious eye irritation (H319).[3][4][5] Symptoms include redness, pain, watering, and potentially severe eye damage.[5][6]

  • Respiratory Exposure: May cause respiratory irritation (H335) if the solid is handled as a fine powder or if fumes are generated.[3][4][5]

  • Ingestion: Classified as harmful if swallowed (H302).[6]

Furthermore, in the event of a fire, this compound can decompose to generate highly toxic and irritating gases, including hydrogen chloride and nitrogen oxides.[5] This informs our selection of emergency response equipment and procedures.

Engineering Controls: Your Primary Line of Defense

Personal protective equipment is the last line of defense. The primary method for mitigating exposure should always be robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, from weighing the solid to running reactions and workups, must be conducted within a certified chemical fume hood. This provides adequate ventilation to prevent inhalation of dust or vapors.[5][6]

  • Emergency Equipment: The laboratory must be equipped with a fully functional and readily accessible eyewash station and safety shower.[6] All personnel must be trained on their location and operation.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific hazards of this compound, particularly its nature as a chlorinated aromatic compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory.[7] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Requirement: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a full-face shield must be worn in addition to chemical splash goggles.[7]

Hand Protection: A Critical Choice

Standard disposable nitrile gloves, while common in laboratories, offer insufficient protection against many chlorinated aromatic compounds.[7] Permeation studies on similar chemicals show that breakthrough can occur in under an hour with nitrile gloves.[8] For robust protection, a more chemically resistant glove material is required.

Task ScenarioPrimary GloveSecondary Glove (Optional)Rationale
Weighing & Transfers Viton™ or heavy-duty Neoprene gloves.Lightweight nitrile glove worn underneath.Provides superior resistance to chlorinated aromatics.[8] The inner nitrile glove aids in doffing and provides minimal protection during glove changes.
Reaction Setup & Workup Elbow-length, chemically impervious gloves (e.g., Viton™, Neoprene).N/AOffers extended protection from splashes and immersion.
Spill Cleanup Heavy-duty Neoprene or Silver Shield® gloves.N/AProvides maximum protection during emergency response where contact is likely.[9]

Causality: The chlorine atom and aromatic quinoline structure of the molecule increase its ability to permeate through common polymer-based gloves like standard nitrile. Viton™ is a fluoroelastomer with excellent resistance to chlorinated hydrocarbons, making it the superior choice for prolonged or high-risk handling.[8] Always consult the glove manufacturer's specific chemical resistance guide for breakthrough times.

Body Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[7] Polyester or acrylic blend coats should be avoided as they can melt and fuse to the skin in a fire.

  • Clothing: Long pants and fully enclosed shoes are mandatory.[7] The shoe material should be non-porous (e.g., leather).

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not required. However, if there is a failure of engineering controls or a large spill, or if fine powder must be handled outside of a hood, respiratory protection is necessary.

  • Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation, training, and annual fit-testing.[7]

  • Recommended Equipment: For emergency situations, a full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and acid gases like HCl) is appropriate.[9]

Procedural Workflow: A Self-Validating System

Proper procedure is as important as the equipment itself. The following steps minimize the risk of cross-contamination.

Donning (Putting On) PPE
  • Clothing: Verify that long pants and closed-toe shoes are worn.

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Inner Gloves (if used): Don a pair of lightweight nitrile gloves.

  • Outer Gloves: Don the primary, chemically-resistant gloves (e.g., Viton™), ensuring they extend over the cuffs of the lab coat.

  • Eye Protection: Don chemical splash goggles.

  • Face Shield (if needed): Don the face shield over the goggles.

Doffing (Taking Off) PPE

This sequence is designed to prevent contact between contaminated PPE and your skin.

  • Outer Gloves: Remove the primary gloves without touching the outside with your bare hands. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the shoulders, touching only the inside.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[5][6]

Emergency Operational Plan

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill Response:

  • Alert personnel and evacuate the immediate area.

  • Don appropriate PPE for cleanup, including respiratory protection if the spill is large or outside a fume hood.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Carefully sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste.[5][6]

  • Decontaminate the area.

Disposal Plan

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4][6] Containers should be sealed, clearly labeled, and disposed of through an approved waste disposal service in accordance with all local, state, and federal regulations.[10] Do not allow the product to enter drains or waterways.[5][6]

Visualization of PPE Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection & Donning cluster_work Phase 3: Execution & Disposal start Task: Handle This compound controls Verify Engineering Controls (Fume Hood, Eyewash) start->controls task_assess Assess Task Risk (Quantity, Splash Potential) controls->task_assess ppe_low Standard PPE: - Chemical Splash Goggles - FR/Cotton Lab Coat - Viton/Neoprene Gloves task_assess->ppe_low Low Risk (e.g., <1g, weighing) ppe_high Enhanced PPE: - Add Full Face Shield - Consider Elbow-Length Gloves task_assess->ppe_high High Risk (e.g., >5g, extraction) execute Execute Task in Fume Hood ppe_low->execute ppe_high->execute disposal Segregate All Waste (Gloves, Glassware, Product) for Hazardous Disposal execute->disposal doff Doff PPE Correctly disposal->doff wash Wash Hands Thoroughly doff->wash

Caption: Decision workflow for PPE selection and safe handling.

References

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